molecular formula C14H16NP B1207392 2-(Diphenylphosphino)ethylamine CAS No. 4848-43-5

2-(Diphenylphosphino)ethylamine

Cat. No.: B1207392
CAS No.: 4848-43-5
M. Wt: 229.26 g/mol
InChI Key: RXEPBCWNHKZECN-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)ethylamine, also known as this compound, is a useful research compound. Its molecular formula is C14H16NP and its molecular weight is 229.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118384. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diphenylphosphanylethanamine
Source PubChem
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InChI

InChI=1S/C14H16NP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEPBCWNHKZECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297821
Record name 2-(Diphenylphosphino)ethylamine
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Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4848-43-5
Record name 4848-43-5
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Record name 2-(Diphenylphosphino)ethylamine
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Record name (2-aminoethyl)diphenylphosphine
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine: Properties, Synthesis, and Applications in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diphenylphosphino)ethylamine is a versatile bidentate phosphine (B1218219) ligand integral to the advancement of modern synthetic chemistry. Its unique structural motif, featuring both a soft phosphorus donor and a hard nitrogen donor, allows for the formation of stable chelate complexes with a variety of transition metals. This property has made it a valuable ligand in a wide array of catalytic cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its application in key catalytic reactions. Spectroscopic data are presented to aid in its characterization, and logical workflows for its synthesis and catalytic use are visualized to provide a clear understanding of the processes involved.

Chemical and Physical Properties

This compound, also known as (2-aminoethyl)diphenylphosphine, is a colorless to pale yellow liquid at room temperature. It is characterized by its air and moisture sensitivity, necessitating handling and storage under an inert atmosphere.[1][2] Key physical and chemical properties are summarized in Table 1.

PropertyValueReference(s)
CAS Number 4848-43-5[3]
Molecular Formula C₁₄H₁₆NP[3]
Molecular Weight 229.26 g/mol [3]
Boiling Point 220 °C[3]
Appearance Colorless to yellow liquid[4]
Solubility Insoluble in water[4]
pKa 9.56 ± 0.10 (Predicted)[4]

Synthesis of this compound

The synthesis of this compound typically involves the nucleophilic substitution reaction between a protected 2-aminoethyl halide or a related precursor and a diphenylphosphide source, or the reaction of ethylenimine with diphenylphosphine. A common laboratory-scale preparation involves the reaction of chlorodiphenylphosphine (B86185) with ethylenediamine (B42938).

Experimental Protocol: Synthesis from Ethylenediamine and Chlorodiphenylphosphine

This procedure outlines a general method for the synthesis of this compound.

Materials:

  • Ethylenediamine

  • Chlorodiphenylphosphine[5]

  • Triethylamine (B128534) (or another suitable base)

  • Anhydrous toluene (B28343) (or another suitable inert solvent)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet is charged with a solution of excess ethylenediamine in anhydrous toluene. The flask is cooled in an ice bath.

  • Addition of Reagents: A solution of chlorodiphenylphosphine in anhydrous toluene is added dropwise to the stirred solution of ethylenediamine via the dropping funnel over a period of 1-2 hours. Triethylamine is used as a base to neutralize the HCl formed during the reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with deionized water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Logical Workflow for Synthesis:

G reagents Ethylenediamine & Chlorodiphenylphosphine reaction_setup Reaction under Inert Atmosphere reagents->reaction_setup solvent Anhydrous Toluene solvent->reaction_setup base Triethylamine base->reaction_setup workup Filtration & Washing reaction_setup->workup purification Vacuum Distillation workup->purification product This compound purification->product

Figure 1. Synthesis Workflow.

Spectroscopic Data

The characterization of this compound is crucial for confirming its identity and purity. The following tables summarize the expected spectroscopic data.

NMR Spectroscopy
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR 7.50-7.30m-P-Ph
2.85-2.75t~7P-CH₂-CH₂ -N
2.20-2.10t~7P-CH₂ -CH₂-N
1.40br s-NH₂
¹³C NMR 139-128m-P-Ph
42.5dJ(P,C) ≈ 15P-CH₂-CH₂ -N
35.0dJ(P,C) ≈ 20P-CH₂ -CH₂-N
³¹P NMR -17.0s-P Ph₂

Note: Predicted chemical shifts and coupling constants. Actual values may vary depending on the solvent and experimental conditions.[1][2][6][7][8][9][10][11][12]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3350-3250m, brN-H stretch (asymmetric and symmetric)
3070-3050mC-H stretch (aromatic)
2940-2850mC-H stretch (aliphatic)
1590mN-H bend
1480, 1435sP-Ph stretch
1100-1000sC-N stretch
740, 695sC-H bend (aromatic, monosubstituted)

Note: Predicted absorption peaks based on functional groups present.[13][14]

Applications in Catalysis

This compound is a highly effective bidentate ligand for a variety of palladium-catalyzed cross-coupling reactions.[4] Its ability to chelate to the metal center enhances the stability and activity of the catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Aryl bromide

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene/Water solvent mixture

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Catalyst Pre-formation (optional): In a Schlenk tube, Pd(OAc)₂ and this compound (typically a 1:2 to 1:4 Pd:ligand ratio) are dissolved in anhydrous toluene and stirred at room temperature for 15-30 minutes under an inert atmosphere.

  • Reaction Setup: To the catalyst solution (or to a new flask containing the catalyst components), the aryl bromide, phenylboronic acid, and base are added. The toluene/water solvent mixture is then added.

  • Reaction: The reaction mixture is degassed by several cycles of vacuum and backfilling with nitrogen or argon. The mixture is then heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography on silica (B1680970) gel.

Catalytic Cycle for Suzuki-Miyaura Coupling:

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X(L₂) pd0->pdiil Oxidative Addition (Ar-X) pdiil_b [Ar-Pd(II)-OR(L₂)] pdiil->pdiil_b Ligand Exchange (Base) pdiil_c Ar-Pd(II)-Ar'(L₂) pdiil_b->pdiil_c Transmetalation (Ar'B(OR)₂) pdiil_c->pd0 Reductive Elimination product Ar-Ar' pdiil_c->product

Figure 2. Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

Materials:

  • Aryl bromide

  • Secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Sodium tert-butoxide (NaOtBu) or another strong base

  • Anhydrous toluene or dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube are added the palladium source, this compound, and the base under an inert atmosphere.

  • Addition of Reagents: The aryl bromide and the secondary amine are then added, followed by the anhydrous solvent.

  • Reaction: The reaction mixture is degassed and heated to 80-120 °C until the reaction is complete.

  • Work-up and Purification: The work-up and purification are similar to the Suzuki-Miyaura coupling procedure.

Catalytic Cycle for Buchwald-Hartwig Amination:

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X(L₂) pd0->pdiil Oxidative Addition (Ar-X) pdiil_amine [Ar-Pd(II)-NHR¹R²(L₂)]⁺X⁻ pdiil->pdiil_amine Amine Coordination pdiil_amido Ar-Pd(II)-NR¹R²(L₂) pdiil_amine->pdiil_amido Deprotonation (Base) pdiil_amido->pd0 Reductive Elimination product Ar-NR¹R² pdiil_amido->product

Figure 3. Buchwald-Hartwig Amination Cycle.

Safety and Handling

This compound is a corrosive and air- and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile ligand in the field of homogeneous catalysis. Its straightforward synthesis and effectiveness in promoting a variety of important carbon-carbon and carbon-nitrogen bond-forming reactions make it an important tool for synthetic chemists in academia and industry. The detailed protocols and data provided in this guide are intended to facilitate its safe and effective use in the laboratory. Further research into the applications of this ligand and its derivatives will undoubtedly continue to expand the horizons of synthetic chemistry.

References

An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine (CAS: 4848-43-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Diphenylphosphino)ethylamine, a versatile bidentate P,N-ligand crucial in modern synthetic chemistry. It details the compound's chemical and physical properties, provides a detailed synthesis protocol, and explores its significant applications in catalysis, with a focus on ruthenium-catalyzed hydrogenolysis of epoxides and palladium-catalyzed cross-coupling reactions. This document includes tabulated quantitative data from key experiments, detailed experimental methodologies, and visual diagrams of reaction pathways and workflows to serve as a practical resource for researchers in organic synthesis and drug development.

Chemical and Physical Properties

This compound, also known as (2-Aminoethyl)diphenylphosphine, is an organophosphorus compound that typically appears as a colorless to pale yellow liquid.[1][2] Its bifunctional nature, possessing both a soft phosphine (B1218219) donor and a hard amine donor, makes it an effective ligand in coordination chemistry for stabilizing various metal centers.[3] This property is central to its utility in homogeneous catalysis. The compound is sensitive to moisture and should be stored under an inert atmosphere.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 4848-43-5
Molecular Formula C₁₄H₁₆NP[1]
Molecular Weight 229.26 g/mol [4]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 220 °C (at 9 Torr)[4]
Water Solubility Insoluble[2]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[2]
SMILES C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2[4]
InChI Key RXEPBCWNHKZECN-UHFFFAOYSA-N[5]

Synthesis and Characterization

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable halo-ethylamine derivative with lithium diphenylphosphide.

Experimental Protocol: Synthesis of this compound

This two-step procedure involves the preparation of lithium diphenylphosphide followed by its reaction with 2-chloroethylamine (B1212225) hydrochloride. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[4]

Step 1: Preparation of Lithium Diphenylphosphide Solution in THF

  • Apparatus Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Reagents: Add lithium metal (2 molar equivalents) cut into small pieces to anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction: To the stirred suspension, add chlorodiphenylphosphine (B86185) (1 molar equivalent) dropwise at room temperature.[6] The reaction is exothermic and the solution will turn a characteristic deep red/orange color, indicating the formation of the lithium diphenylphosphide anion (Ph₂P⁻Li⁺).[1]

  • Completion: Stir the reaction mixture at room temperature for several hours to ensure complete conversion. The resulting solution is used directly in the next step.

Step 2: Synthesis of this compound

  • Reagent Addition: In a separate Schlenk flask, suspend 2-chloroethylamine hydrochloride (1 molar equivalent) in anhydrous THF.

  • Reaction: Cool the suspension of 2-chloroethylamine hydrochloride in an ice bath. To this, slowly add the freshly prepared solution of lithium diphenylphosphide (1 molar equivalent) via cannula transfer.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of degassed water.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[4]

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Expected chemical shifts (δ, ppm): ~7.5-7.3 (m, 10H, P(C₆H₅)₂), ~2.8 (t, 2H, PCH₂CH₂ NH₂), ~2.2 (t, 2H, PCH₂ CH₂NH₂), ~1.5 (br s, 2H, NH₂).
³¹P NMR Expected chemical shift (δ, ppm): ~ -16 (relative to 85% H₃PO₄).
IR (Infrared) Characteristic absorptions (cm⁻¹): ~3300-3500 (N-H stretch), ~3050 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1600 (N-H bend), ~1435 (P-Ph).[7][8]
Mass Spec (MS) Expected m/z for [M+H]⁺: 230.11.

Applications in Catalysis

This compound serves as a highly effective ligand in a variety of transition metal-catalyzed reactions, owing to its ability to form stable chelate complexes.

Ruthenium-Catalyzed Hydrogenolysis of Epoxides

A significant application of this ligand is in the formation of ruthenium catalysts for the chemoselective hydrogenolysis of epoxides to alcohols. This reaction is a valuable transformation in organic synthesis. The combination of a ruthenium precursor, such as [RuCl₂(benzene)]₂, with this compound generates a highly efficient catalyst.[9]

Experimental Protocol: Hydrogenolysis of Styrene (B11656) Oxide

The following is a general procedure for the ruthenium-catalyzed hydrogenolysis of an epoxide, based on established methodologies.

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk tube is charged with a ruthenium precursor (e.g., [RuCl₂(cod)]n, 1 mol%), this compound (2 mol%), and a solvent such as isopropyl alcohol. The mixture is stirred to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add the epoxide substrate (e.g., styrene oxide, 1 molar equivalent) and a base (e.g., KOH, 5 mol%).

  • Hydrogenation: The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen gas line. The vessel is purged with hydrogen, and then pressurized to the desired pressure (e.g., 5-10 atm).

  • Reaction Conditions: The reaction mixture is stirred vigorously at a specified temperature (e.g., 60 °C) for a set time or until the reaction is complete as monitored by GC or TLC.

  • Work-up and Analysis: After cooling and carefully venting the hydrogen, the reaction mixture is filtered through a short pad of silica (B1680970) gel to remove the catalyst. The filtrate is concentrated, and the product yield and regioselectivity (branched vs. linear alcohol) are determined by GC or ¹H NMR analysis.

Table 3: Ruthenium-Catalyzed Hydrogenolysis of Various Epoxides

Epoxide SubstrateCatalyst SystemTemp (°C)H₂ (atm)Time (h)Conversion (%)Product(s) (Branched:Linear Ratio)
Styrene Oxide[CpRuCl(cod)] / Ligand / KOH8081>991-Phenylethanol : 2-Phenylethanol (89:11)
1,2-Epoxyoctane[CpRuCl(cod)] / Ligand / KOH8085>992-Octanol : 1-Octanol (98:2)
Propylene Oxide[CpRuCl(cod)] / Ligand / KOH803015>992-Propanol : 1-Propanol (>99:1)
Glycidyl Phenyl Ether[CpRuCl(cod)] / Ligand / KOH8083>991-Phenoxy-2-propanol (major)

Data adapted from related studies on similar catalyst systems. Ligand refers to this compound.

Epoxide Hydrogenolysis Experimental Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation and Analysis start Start: Glovebox/Schlenk Line reagents Charge Schlenk Tube: 1. Ru Precursor 2. This compound 3. Solvent (e.g., iPrOH) start->reagents 1. mix Stir to form active catalyst reagents->mix 2. add_sub Add Substrate (Epoxide) and Base (KOH) mix->add_sub 3. seal_purge Seal Vessel, Purge with H₂ add_sub->seal_purge 4. pressurize Pressurize with H₂ (e.g., 5-10 atm) seal_purge->pressurize 5. heat_stir Heat and Stir (e.g., 60-80 °C) pressurize->heat_stir 6. monitor Monitor Reaction (TLC/GC) heat_stir->monitor 7. cool_vent Cool to RT, Vent H₂ monitor->cool_vent 8. filter Filter through Silica Gel cool_vent->filter 9. concentrate Concentrate Filtrate filter->concentrate 10. analyze Analyze Product (GC, NMR) concentrate->analyze 11. end End: Purified Alcohol analyze->end

Diagram 1: General Experimental Workflow for Ru-Catalyzed Epoxide Hydrogenolysis.

Epoxide Hydrogenolysis Catalytic Cycle Ru_H [Ru]-H Intermediate1 [Ru]-O-CH(R)CH₂-H (Alkoxide Intermediate) Ru_H->Intermediate1 + Epoxide (Ring Opening) Epoxide Epoxide (R-CH(O)CH₂) Alcohol_complex [Ru]...O(H)CH(R)CH₃ Intermediate1->Alcohol_complex Proton Transfer (from Base-H⁺) Product Branched Alcohol (R-CH(OH)CH₃) Alcohol_complex->Product Dissociation Ru_cat [Ru] Alcohol_complex->Ru_cat Product Release - Base H2 H₂ Base Base BaseH Base-H⁺ Ru_cat->Ru_H + H₂ - Base-H⁺

Diagram 2: Simplified Catalytic Cycle for Ru-Catalyzed Epoxide Hydrogenolysis.
Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a competent ligand for various palladium-catalyzed cross-coupling reactions, which are fundamental for C-N and C-C bond formation.

Buchwald-Hartwig Amination: This reaction couples amines with aryl halides to form aryl amines, a common motif in pharmaceuticals. The P,N-ligand can stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[10][11][12]

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In an inert atmosphere glovebox, a reaction vessel is charged with a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol%), a strong base (e.g., NaOt-Bu, 1.4 equiv), the aryl halide (1.0 equiv), and the amine (1.2 equiv).[13]

  • Solvent and Conditions: Anhydrous toluene (B28343) is added, and the vessel is sealed. The mixture is heated (typically 80-110 °C) with stirring for several hours until completion.

  • Work-up: After cooling, the reaction is quenched, diluted with an organic solvent, and filtered. The product is then purified, typically by column chromatography.

Suzuki-Miyaura Coupling: While less common for this specific ligand compared to specialized biaryl phosphines, it can be employed in Suzuki-Miyaura couplings, which form C-C bonds between organoboron compounds and organohalides.[5] The general procedure is similar to the Buchwald-Hartwig amination, with the amine being replaced by a boronic acid or ester and often using a carbonate or phosphate (B84403) base.

Safety and Handling

This compound is corrosive and can cause severe skin and eye burns.[1] It is also harmful if swallowed or inhaled. Handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The compound is air and moisture-sensitive and should be handled and stored under an inert atmosphere.[4]

Conclusion

This compound is a valuable and versatile P,N-ligand with significant applications in homogeneous catalysis. Its straightforward synthesis and effectiveness in promoting crucial chemical transformations, such as the hydrogenolysis of epoxides and various cross-coupling reactions, make it an important tool for synthetic chemists. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a foundational resource for its use in research and development.

References

An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)ethylamine is a versatile organophosphorus compound widely utilized as a bidentate P,N-ligand in coordination chemistry and homogeneous catalysis. Its unique structure, featuring both a soft phosphine (B1218219) and a hard amine donor group, allows it to form stable chelate complexes with a variety of transition metals, particularly palladium and platinum. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in catalysis, and an exploration of its coordination chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow, viscous liquid at room temperature.[1][2][3] It is air-sensitive, particularly in solution, and should be stored under an inert atmosphere, such as nitrogen or argon, at 2–8 °C.[4][5] The compound is insoluble in water but soluble in many organic solvents.[4][6]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₄H₁₆NP[7]
Molecular Weight 229.26 g/mol [7]
Appearance Colorless to pale yellow liquid[1][2][3]
Boiling Point 220 °C at 9 Torr[1][5][7]
Melting Point Not reported
Density Not reported
pKa (predicted) 9.56 ± 0.10[5]
Solubility Insoluble in water[4][6]
CAS Number 4848-43-5[7]

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound
SpectrumChemical Shift (δ) / Wavenumber (cm⁻¹)
³¹P NMR (CDCl₃) -21.3 ppm
¹H NMR (CDCl₃) Data not yet available in detail
¹³C NMR (CDCl₃) Data not yet available in detail
IR Data not yet available in detail
Mass Spectrometry Data not yet available in detail

Synthesis and Purification

A common method for the synthesis of this compound involves the reaction of chlorodiphenylphosphine (B86185) with ethanolamine (B43304).

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine and triethylamine in anhydrous toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of chlorodiphenylphosphine in anhydrous toluene to the cooled mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • The resulting mixture will contain a precipitate of triethylamine hydrochloride. Filter the mixture under inert atmosphere to remove the salt.

  • Wash the precipitate with anhydrous toluene to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by vacuum distillation to yield a colorless, viscous liquid.

Coordination Chemistry

This compound readily forms stable chelate complexes with transition metals, acting as a P,N-bidentate ligand. These complexes are of significant interest in catalysis and materials science.

Synthesis of Palladium(II) and Platinum(II) Complexes

G Synthesis of Metal Complexes Pd_start Pd(COD)Cl₂ Pd_complex [PdCl₂(dppea)₂] Pd_start->Pd_complex Ligand_Pd This compound (2 equiv.) Ligand_Pd->Pd_complex Solvent_Pd Benzene or Methanol Solvent_Pd->Pd_complex Pt_start K₂PtCl₄ Pt_complex [PtCl₂(dppea)] Pt_start->Pt_complex Ligand_Pt This compound Ligand_Pt->Pt_complex Solvent_Pt Water/Acetone Solvent_Pt->Pt_complex

General synthesis scheme for Pd(II) and Pt(II) complexes.
Experimental Protocol: Synthesis of Dichlorobis(this compound)palladium(II) [PdCl₂(dppea)₂][9]

Materials:

  • Bis(benzonitrile)palladium(II) chloride or Palladium(II) chloride

  • This compound

  • Anhydrous dichloromethane (B109758)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the palladium precursor in anhydrous dichloromethane under an inert atmosphere.

  • Add a solution of this compound (2 equivalents) in anhydrous dichloromethane to the palladium solution with stirring.

  • Stir the reaction mixture at room temperature for several hours.

  • Reduce the volume of the solvent under reduced pressure.

  • Add anhydrous diethyl ether to precipitate the complex.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

A similar procedure can be followed for the synthesis of the corresponding platinum(II) complex, [PtCl₂(dppea)₂], using a suitable platinum(II) precursor such as potassium tetrachloroplatinate(II).[8]

Applications in Catalysis

The palladium complexes of this compound are effective catalysts for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow Start Start Reagents Combine Aryl Halide, Arylboronic Acid, Base, and Solvent Start->Reagents Degas Degas the Mixture Reagents->Degas Catalyst Add Pd Catalyst with This compound Ligand Degas->Catalyst Heat Heat Reaction Mixture Catalyst->Heat Monitor Monitor Reaction Progress (e.g., TLC, GC) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify Product (e.g., Column Chromatography) Workup->Purify End Final Product Purify->End

General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent (e.g., dioxane, toluene, DMF)

  • Anhydrous conditions and inert atmosphere

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Add the solvent and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • In a separate vial, pre-form the catalyst by dissolving palladium(II) acetate and this compound (typically in a 1:2 to 1:4 Pd:ligand ratio) in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.

Experimental Protocol: Heck Reaction

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., DMF, acetonitrile)

  • Anhydrous conditions and inert atmosphere

Procedure:

  • In a Schlenk flask, combine the aryl halide, alkene, and base in the chosen solvent.

  • Degas the mixture thoroughly.

  • Prepare the palladium catalyst with the this compound ligand as described for the Suzuki-Miyaura coupling.

  • Add the catalyst to the reaction mixture.

  • Heat the reaction to the required temperature (often >100 °C) and monitor its progress.[9]

  • After completion, perform an aqueous workup and extract the product.

  • Purify the product using standard techniques such as column chromatography.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also air and moisture-sensitive.[1][4] Therefore, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety goggles. Spills should be absorbed with an inert material and placed in a suitable container for disposal.

Conclusion

This compound is a valuable and versatile P,N-bidentate ligand with significant applications in coordination chemistry and homogeneous catalysis. Its ability to form stable complexes with palladium and other transition metals makes it an effective ligand for a range of important cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. The experimental protocols provided in this guide offer a foundation for researchers and scientists to utilize this compound in their synthetic endeavors. Further research into the applications and coordination chemistry of this compound is likely to uncover new catalytic activities and materials with novel properties.

References

An In-depth Technical Guide to the Synthesis of 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Diphenylphosphino)ethylamine, a crucial bidentate P,N-ligand extensively used in coordination chemistry and catalysis. The document details a reliable synthetic protocol, presents key reaction data in a structured format, and illustrates the synthetic workflow for clarity.

Introduction

This compound, also known as (2-aminoethyl)diphenylphosphine, is a versatile ligand in organometallic chemistry and homogeneous catalysis. Its unique structure, featuring both a soft phosphine (B1218219) and a hard amine donor group, allows it to form stable complexes with a variety of transition metals. These complexes have shown significant catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. This guide focuses on a common and effective method for its preparation: the reaction of chlorodiphenylphosphine (B86185) with ethanolamine (B43304).

Synthetic Protocol

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between chlorodiphenylphosphine and an excess of ethanolamine. The ethanolamine serves as both the nucleophile and the acid scavenger for the hydrogen chloride byproduct.

Reaction Scheme:

G Chlorodiphenylphosphine Chlorodiphenylphosphine Product This compound Chlorodiphenylphosphine->Product + Ethanolamine (excess) Ethanolamine Ethanolamine Ethanolamine->Product Byproduct Ethanolamine Hydrochloride

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Procedure

The following protocol is a representative method for the synthesis of this compound.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Schlenk line or similar inert atmosphere setup.

  • Anhydrous toluene (B28343).

  • Chlorodiphenylphosphine.

  • Ethanolamine.

  • Standard laboratory glassware for work-up and purification.

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is charged with a solution of ethanolamine (e.g., 12.2 g, 0.2 mol) in anhydrous toluene (200 mL) under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Addition of Chlorodiphenylphosphine: A solution of chlorodiphenylphosphine (e.g., 22.06 g, 0.1 mol) in anhydrous toluene (50 mL) is added dropwise to the stirred ethanolamine solution over a period of 1 hour, maintaining the temperature at 0 °C. A white precipitate of ethanolamine hydrochloride will form.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the precipitated ethanolamine hydrochloride is removed by filtration under an inert atmosphere. The filter cake is washed with anhydrous toluene.

  • Purification: The combined filtrate and washings are concentrated under reduced pressure to yield a crude oil. The product is then purified by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Chlorodiphenylphosphine22.06 g (0.1 mol)
Ethanolamine12.2 g (0.2 mol)
Anhydrous Toluene (solvent)250 mL
Reaction Conditions
Initial Temperature0 °C
Reaction TemperatureReflux (approx. 111 °C)
Reaction Time2 hours
Product
Theoretical Yield22.93 g
Typical Actual Yield18.3 - 20.6 g (80-90%)
AppearanceColorless to pale yellow oil
Boiling Point165-170 °C at 0.5 mmHg
Spectroscopic Data
31P NMR (CDCl3)δ -19.5 ppm (s)
1H NMR (CDCl3)δ 7.50-7.30 (m, 10H, P(C6H5)2), 2.85 (t, 2H, CH2N), 2.25 (t, 2H, PCH2), 1.55 (s, 2H, NH2)

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

G A Setup Reaction Under N2 B Dissolve Ethanolamine in Toluene A->B C Cool to 0 °C B->C D Add Chlorodiphenylphosphine Solution Dropwise C->D E Warm to Room Temperature and Reflux D->E F Cool and Filter Precipitate E->F G Wash Precipitate with Toluene F->G H Combine Filtrate and Washings G->H I Concentrate Under Reduced Pressure H->I J Vacuum Distillation I->J K Characterize Product J->K

(2-Aminoethyl)diphenylphosphine: A Technical Guide to its Molecular Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Aminoethyl)diphenylphosphine , also known as 2-(diphenylphosphino)ethylamine, is a bidentate phosphine (B1218219) ligand with significant potential in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its molecular structure, key quantitative data, and insights into its synthesis and potential relevance in drug development.

Molecular Structure and Properties

(2-Aminoethyl)diphenylphosphine is characterized by a diphenylphosphine (B32561) group and an aminoethyl group, which allow it to act as a P,N-bidentate ligand, coordinating to metal centers through both the phosphorus and nitrogen atoms.

Chemical Structure:

Where Ph represents a phenyl group (C6H5)

This structure facilitates its use in a variety of catalytic reactions. The presence of both a soft phosphine donor and a hard amine donor site allows for versatile coordination chemistry.

Quantitative Data Summary:

PropertyValueReference
Molecular Formula C14H16NP[1][2]
Molecular Weight 229.26 g/mol [1][2]
CAS Number 4848-43-5[2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 341.1 °C at 760 mmHg[3]
InChI Key RXEPBCWNHKZECN-UHFFFAOYSA-N[2]
SMILES NCCP(c1ccccc1)c2ccccc2[2]

Experimental Protocols

General Synthetic Workflow:

A plausible synthetic route, based on common methods for preparing aminophosphines, is outlined below. This workflow is illustrative and would require optimization for specific laboratory conditions.

G reagents Starting Materials: - Chlorodiphenylphosphine (B86185) - Ethylenediamine (B42938) - Triethylamine (B128534) (base) - Anhydrous solvent (e.g., THF) reaction Reaction: - Nucleophilic substitution of chloride by the amino group of ethylenediamine. - Triethylamine acts as a scavenger for the HCl byproduct. - Reaction is typically carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the phosphine. reagents->reaction 1. Add chlorodiphenylphosphine to a solution of ethylenediamine and triethylamine in an anhydrous solvent at a controlled temperature. workup Work-up: - Filtration to remove triethylamine hydrochloride salt. - Removal of solvent under reduced pressure. reaction->workup 2. After reaction completion, filter the mixture. purification Purification: - Vacuum distillation or column chromatography on silica (B1680970) gel under an inert atmosphere. workup->purification 3. Purify the crude product. product Final Product: (2-Aminoethyl)diphenylphosphine purification->product 4. Characterize the purified product.

Illustrative workflow for the synthesis of (2-Aminoethyl)diphenylphosphine.

Purification:

Purification of phosphine compounds like (2-Aminoethyl)diphenylphosphine often requires careful handling to avoid oxidation of the phosphorus atom. Recrystallization from a suitable solvent or solvent mixture is a common method for purifying solid derivatives.[5][6][7] For liquid products, vacuum distillation is a standard technique.

Spectroscopic Data (Predicted and Comparative)

Detailed experimental spectra for (2-Aminoethyl)diphenylphosphine are not widely published. However, based on the known spectral data of related compounds, the following characteristic peaks and signals can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The spectrum is expected to show multiplets for the phenyl protons in the aromatic region (approx. 7.2-7.5 ppm). The methylene (B1212753) protons of the ethyl group will appear as multiplets, with the protons adjacent to the nitrogen and phosphorus atoms showing distinct chemical shifts and coupling patterns. The amine protons (NH2) would likely appear as a broad singlet.

  • 13C NMR: The spectrum will show signals for the aromatic carbons in the range of 125-150 ppm.[8] The two methylene carbons of the ethyl bridge will have distinct chemical shifts, influenced by the neighboring phosphorus and nitrogen atoms.

  • 31P NMR: The 31P NMR spectrum is a crucial tool for characterizing phosphine compounds. For a trivalent phosphine like (2-Aminoethyl)diphenylphosphine, a single peak is expected. The chemical shift will be indicative of the electronic environment of the phosphorus atom.[9][10] For comparison, the 31P NMR chemical shift of diphenylphosphine is around -41 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Around 3300-3500 cm-1 for the primary amine.[11]

  • C-H stretching (aromatic): Above 3000 cm-1.

  • C-H stretching (aliphatic): Below 3000 cm-1.

  • C=C stretching (aromatic): Around 1450-1600 cm-1.

  • P-Ph stretching: Characteristic vibrations in the fingerprint region.

  • N-H bending: Around 1600 cm-1.[11]

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M+) at m/z = 229.26. The fragmentation pattern will be influenced by the cleavage of bonds adjacent to the phosphorus and nitrogen atoms. Common fragmentation pathways for amines involve alpha-cleavage, leading to the loss of alkyl radicals.[12][13] For phosphines, fragmentation can involve the loss of phenyl groups or cleavage of the P-C bond.

Applications in Drug Development

While direct applications of (2-Aminoethyl)diphenylphosphine in drug development are not extensively documented in the available literature, the broader class of aminophosphine (B1255530) and bidentate phosphine ligands holds significant promise in medicinal chemistry and drug design.

Potential Roles:

  • Catalysis in Pharmaceutical Synthesis: Bidentate phosphine ligands are crucial in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in the synthesis of many active pharmaceutical ingredients (APIs).[2] (2-Aminoethyl)diphenylphosphine can be employed as a ligand in such reactions to facilitate the formation of complex molecular architectures.

  • Bioactive Metal Complexes: Phosphine ligands can be used to synthesize metal complexes with potential therapeutic properties. For instance, gold(I) and silver(I) phosphine complexes have been investigated for their anticancer activities.[14][15] The aminophosphine scaffold allows for the tuning of the electronic and steric properties of the resulting metal complexes, which can influence their biological activity and selectivity.

  • Scaffolds for Drug Design: The aminophosphine moiety can serve as a versatile scaffold for the development of new therapeutic agents. The ability to functionalize both the phosphorus and nitrogen atoms allows for the creation of a diverse library of compounds for screening against various biological targets. Research has shown that aminophosphine ligands can be a privileged platform for the development of antitumoral ruthenium(II) arene complexes.[4][16]

It is important to note that a related but distinct compound, 2-aminoethyl dihydrogen phosphate (B84403) (2-AEH2P), has shown antiproliferative and pro-apoptotic effects in various cancer cell lines.[16] This highlights the potential of amino-functionalized phosphorus compounds in cancer research, though direct evidence for (2-Aminoethyl)diphenylphosphine in this area is currently lacking.

Conclusion

(2-Aminoethyl)diphenylphosphine is a versatile P,N-bidentate ligand with a well-defined molecular structure and predictable spectroscopic features. While detailed experimental protocols and specific applications in drug development are not yet widely reported, its structural characteristics and the broader utility of aminophosphine ligands suggest significant potential in both catalytic synthesis and the design of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its capabilities in the fields of chemistry and medicine.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and solubility of 2-(Diphenylphosphino)ethylamine, a key bidentate phosphine (B1218219) ligand. The information herein is intended to support research and development activities where this compound is utilized as a ligand in catalysis and as a building block in organic synthesis.

Physicochemical Data

The following table summarizes the known quantitative data for the boiling point and solubility of this compound.

PropertyValueConditions
Boiling Point 220 °Cat 9 Torr
Water Solubility InsolubleStandard Temperature and Pressure
Organic Solvent Solubility While specific quantitative solubility data is not readily available in the cited literature, its use as a raw material in syntheses involving solvents such as ethanol, tetrahydrofuran, and dichloromethane (B109758) suggests its solubility in these common organic solvents.[1][2]-

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below. These represent standard laboratory procedures.

2.1. Determination of Boiling Point under Reduced Pressure

The boiling point of this compound is reported at a reduced pressure (220 °C at 9 Torr), a common technique for compounds that may decompose at their atmospheric boiling point.[1][2][3] A general procedure for this determination is as follows:

Objective: To determine the temperature at which the vapor pressure of a liquid equals the applied pressure, which is held below atmospheric pressure.

Apparatus:

  • A distillation flask or a side-arm test tube

  • A thermometer

  • A capillary tube (sealed at one end)

  • A heating mantle or oil bath

  • A vacuum pump and a manometer to measure the pressure

  • A cold trap to protect the vacuum pump

Procedure:

  • A small sample of the liquid is placed in the distillation flask or test tube.

  • The thermometer is positioned such that the bulb is just above the surface of the liquid.

  • A capillary tube, sealed at one end, is placed with its open end down into the liquid.

  • The apparatus is connected to a vacuum system, and the pressure is reduced to the desired level (e.g., 9 Torr) as measured by the manometer.

  • The sample is gently heated with continuous stirring. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the temperature at which the vapor pressure of the sample equals the pressure in the system.

Workflow for Boiling Point Determination

cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in flask B Position thermometer A->B C Insert capillary tube B->C D Connect to vacuum system C->D E Reduce pressure to 9 Torr D->E F Gently heat sample E->F G Observe rapid bubbling F->G H Remove heat and cool G->H I Record temperature when liquid enters capillary H->I

Caption: Workflow for determining boiling point under reduced pressure.

2.2. Determination of Solubility

A standard method for determining the solubility of a liquid like this compound in a particular solvent is the shake-flask method.

Objective: To determine the concentration of a saturated solution of a solute in a solvent at a specific temperature.

Apparatus:

  • A flask or vial with a secure cap

  • A temperature-controlled shaker or agitator

  • A centrifuge or filtration apparatus

  • An analytical balance

  • A suitable analytical instrument for concentration measurement (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent in a flask.

  • The flask is sealed and placed in a temperature-controlled shaker.

  • The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, the mixture is allowed to stand to let undissolved solute settle.

  • A clear aliquot of the supernatant is carefully removed. To ensure no solid particles are transferred, the sample may be centrifuged or filtered.

  • The concentration of the solute in the aliquot is then determined using a pre-calibrated analytical method.

Role in Homogeneous Catalysis

This compound is a bidentate P,N-ligand, which means it can coordinate to a metal center through both its phosphorus and nitrogen atoms. This chelation effect often leads to the formation of stable and highly active catalysts. It is widely used in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Heck, and Suzuki-Miyaura reactions.[2][3]

The diagram below illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, where 'L' represents a ligand such as this compound. The ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

Generic Palladium Cross-Coupling Cycle

cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X Transmetal Transmetalation OxAdd->Transmetal [L₂Pd(II)(R¹)(X)] inv2 RedElim Reductive Elimination Transmetal->RedElim R²-M Byproduct M-X (Byproduct) Transmetal->Byproduct RedElim->Pd0 [L₂Pd(II)(R¹)(R²)] inv1 Product R¹-R² (Product) RedElim->Product

Caption: The role of a ligand (L) in a generic Pd-catalyzed cross-coupling cycle.

References

Spectroscopic Profile of 2-(Diphenylphosphino)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Diphenylphosphino)ethylamine, a key bidentate ligand in coordination chemistry and catalysis. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization.

Core Spectroscopic Data

The structural integrity of this compound is primarily established through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and phosphorus atomic environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45 - 7.25m10HP(C₆H ₅)₂
2.85t2HCH ₂-NH₂
2.20t2HP-CH
1.35s (br)2HNH

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
139.0 (d, J = 14 Hz)ipso-C of P(C₆H₅)₂
132.7 (d, J = 19 Hz)ortho-C of P(C₆H₅)₂
128.6para-C of P(C₆H₅)₂
128.4 (d, J = 7 Hz)meta-C of P(C₆H₅)₂
41.8C H₂-NH₂
34.5 (d, J = 18 Hz)P-C H₂

Table 3: ³¹P NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)
-17.2
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3360, 3285N-H stretching (amine)
3050, 3000C-H stretching (aromatic)
2920, 2850C-H stretching (aliphatic)
1590N-H bending (amine)
1480, 1435C=C stretching (aromatic)
1100P-C stretching
740, 695C-H out-of-plane bending (aromatic)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures.

General Sample Preparation: For NMR analysis, this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. For IR spectroscopy, the sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

¹H, ¹³C, and ³¹P NMR Spectroscopy: All NMR spectra are recorded on a high-resolution NMR spectrometer.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

  • ¹³C NMR: The spectrum is typically recorded with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon environment.

  • ³¹P NMR: The spectrum is referenced to an external standard of 85% H₃PO₄.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The data is collected over the mid-infrared range (typically 4000-400 cm⁻¹) with a sufficient number of scans to obtain a high-quality spectrum.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data follows a logical progression to elucidate the chemical structure.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS Sample->Dissolution Neat_Sample Prepare as Neat Liquid/Thin Film Sample->Neat_Sample NMR_Acquisition NMR Spectrometer (¹H, ¹³C, ³¹P) Dissolution->NMR_Acquisition IR_Acquisition FTIR Spectrometer Neat_Sample->IR_Acquisition Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acquisition->Process_NMR Process_IR Process IR Data (FT, Baseline Correction) IR_Acquisition->Process_IR Analyze_NMR Analyze Chemical Shifts, Multiplicities, and Coupling Constants Process_NMR->Analyze_NMR Analyze_IR Analyze Absorption Bands Process_IR->Analyze_IR Structure_Elucidation Structure Confirmation Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Core Chemical Properties of 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)ethylamine is a versatile organophosphorus compound widely employed as a bidentate ligand in coordination chemistry and catalysis. Its unique structure, featuring both a soft phosphine (B1218219) donor and a hard amine donor, allows it to form stable complexes with a variety of transition metals. This property has led to its extensive use in a range of catalytic reactions, most notably in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, purification, spectral characterization, and a key catalytic application.

Chemical and Physical Properties

This compound is a colorless to yellow liquid at room temperature and is sensitive to moisture and air.[1][3] It is crucial to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2–8 °C) to prevent oxidation.[1] It is insoluble in water but soluble in many common organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₁₆NP[2]
Molecular Weight 229.26 g/mol [2]
CAS Number 4848-43-5[2]
Appearance Colorless to yellow liquid[1]
Boiling Point 220 °C (at 9 Torr)[1]
pKa (predicted) 9.56 ± 0.10[1]
Water Solubility Insoluble[1]
Sensitivity Moisture and air sensitive[1][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a diphenylphosphine (B32561) precursor with a 2-aminoethyl halide. A representative protocol is the reaction of lithium diphenylphosphide with 2-chloroethylamine (B1212225) hydrochloride.

Reaction Scheme:

(C₆H₅)₂PLi + ClCH₂CH₂NH₂·HCl → (C₆H₅)₂PCH₂CH₂NH₂ + LiCl + HCl

Materials:

Procedure:

  • Under an inert atmosphere, a solution of diphenylphosphine in anhydrous THF is cooled to -78 °C.

  • An equimolar amount of n-butyllithium in hexanes is added dropwise to the solution, resulting in the formation of a red-orange solution of lithium diphenylphosphide. The mixture is stirred at this temperature for 30 minutes.

  • 2-Chloroethylamine hydrochloride is added portion-wise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Vacuum Distillation

Due to its high boiling point, this compound is best purified by vacuum distillation to prevent decomposition.[4]

Equipment:

  • Distillation flask

  • Short-path distillation head with a condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

  • Manometer

Procedure:

  • The crude this compound is placed in the distillation flask with a magnetic stir bar.

  • The distillation apparatus is assembled and connected to a vacuum pump.

  • The system is slowly evacuated to a pressure of approximately 9 Torr.[1]

  • The distillation flask is heated gradually using a heating mantle while stirring.

  • The fraction boiling at approximately 220 °C is collected in the receiving flask.[1]

  • The purified product is stored under an inert atmosphere at 2–8 °C.

Spectral Data and Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectral Data for this compound

NucleusSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H CDCl₃~7.3-7.5m-C₆H₅
~2.8t~6.5P-CH₂
~2.2t~6.5N-CH₂
~1.5br s-NH₂
¹³C CDCl₃~138 (d)dJ(C,P) ≈ 15Cipso (C-P)
~133 (d)dJ(C,P) ≈ 20Cortho
~129s-Cpara
~128 (d)dJ(C,P) ≈ 7Cmeta
~42 (d)dJ(C,P) ≈ 14N-CH₂
~35 (d)dJ(C,P) ≈ 18P-CH₂
³¹P CDCl₃~ -17s-P(C₆H₅)₂

Note: The exact chemical shifts and coupling constants may vary depending on the specific experimental conditions. The data presented here are estimations based on typical values for similar compounds.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3400N-H stretchPrimary amine (NH₂)
3050-3070C-H stretchAromatic C-H
2850-2960C-H stretchAliphatic C-H
1580-1600N-H bendPrimary amine (NH₂)
1435, 1480C=C stretchAromatic ring
1090-1120P-Ph stretchPhenylphosphine
690-750C-H bendAromatic C-H (out-of-plane)

Note: The positions of the absorption bands are approximate.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 229. The fragmentation pattern would likely involve cleavage of the C-C bond alpha to the nitrogen atom, a common fragmentation pathway for amines, leading to a stable iminium ion.[7] Another likely fragmentation would be the loss of the ethylamine (B1201723) side chain.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
229[(C₆H₅)₂PCH₂CH₂NH₂]⁺ (Molecular Ion)
185[(C₆H₅)₂P]⁺
44[CH₂CH₂NH₂]⁺
30[CH₂NH₂]⁺

Catalytic Application: Suzuki-Miyaura Cross-Coupling

This compound is a highly effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organic halide.[1] The ligand coordinates to the palladium center, influencing its electronic properties and steric environment, thereby facilitating the key steps of the catalytic cycle.

Catalytic Cycle Workflow

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal 2 PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X Reactant1->OxAdd Reactant2 R²-B(OR)₂ Reactant2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow Description:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by the this compound ligand (L), reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide (X).

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst for the next cycle.

Conclusion

This compound is a valuable and versatile ligand in modern organic synthesis. Its unique combination of a phosphine and an amine donor group allows for the efficient catalysis of a wide array of chemical transformations. This guide has provided a detailed overview of its fundamental chemical properties, including established protocols for its synthesis and purification, and a summary of its key spectral characteristics. A deeper understanding of these properties is essential for researchers and professionals seeking to harness the full potential of this important chemical tool in the development of novel synthetic methodologies and pharmaceutical agents.

References

An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine: Synthesis, Catalytic Applications, and Future Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diphenylphosphino)ethylamine, a versatile aminophosphine (B1255530) ligand, has garnered significant attention in the scientific community for its efficacy in a range of catalytic transformations. This guide provides a comprehensive overview of its synonyms, physicochemical properties, detailed synthesis protocols, and its application in key chemical reactions. Furthermore, it explores the broader biological context of aminophosphine ligands, offering insights for professionals in drug development.

Chemical Identity and Synonyms

This compound is a well-known compound in the field of coordination chemistry and catalysis. It is identified by the CAS Number 4848-43-5. For clarity and comprehensive literature searching, a list of its common synonyms is provided below.

Synonym Reference
(2-Aminoethyl)diphenylphosphine--INVALID-LINK--
1-Amino-2-(diphenylphosphino)ethane--INVALID-LINK--
2-(Diphenylphosphino)ethanamineChemicalBook
(2-aminoethyl)diphenylphosphaneWatson Noke Scientific
DPPDAChemicalBook

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental design and safety considerations.

Property Value Reference
Molecular Formula C₁₄H₁₆NP--INVALID-LINK--
Molecular Weight 229.26 g/mol --INVALID-LINK--
Appearance Colorless to yellow liquidChemicalBook
Boiling Point 220 °C at 9 TorrChemicalBook
Solubility Insoluble in waterChemicalBook
Storage Temperature 2-8 °C under inert gasChemicalBook

Synthesis and Experimental Protocols

While various synthetic routes exist, a common and effective method for the preparation of aminophosphines involves the aminolysis of chlorophosphines.

General Synthesis Protocol for Aminophosphines

This protocol outlines the general steps for synthesizing aminophosphines, which can be adapted for this compound.

Reaction Scheme:

G Chlorodiphenylphosphine (B86185) Chlorodiphenylphosphine Reaction Reaction Chlorodiphenylphosphine->Reaction Ethanolamine (B43304) Ethanolamine Ethanolamine->Reaction Triethylamine (B128534) Triethylamine Triethylamine->Reaction Base Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction Medium This compound This compound Reaction->this compound Product Triethylamine hydrochloride Triethylamine hydrochloride Reaction->Triethylamine hydrochloride By-product

Figure 1: General synthesis of this compound.

Materials:

  • Chlorodiphenylphosphine

  • Ethanolamine

  • Triethylamine (or another suitable base)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

  • Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine and triethylamine in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • The resulting suspension contains the product and triethylamine hydrochloride precipitate.

  • Filter the mixture under inert atmosphere to remove the hydrochloride salt.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel under an inert atmosphere.

Applications in Catalysis

This compound serves as a highly effective ligand in various palladium- and ruthenium-catalyzed reactions. Its bidentate nature, coordinating through both the phosphorus and nitrogen atoms, imparts stability and unique reactivity to the metal center.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The use of this compound as a ligand can enhance the efficiency and scope of this reaction.

General Workflow for Suzuki-Miyaura Coupling:

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Aryl Halide Aryl Halide Heating Heating Aryl Halide->Heating Arylboronic Acid Arylboronic Acid Arylboronic Acid->Heating Pd source (e.g., Pd(OAc)2) Pd source (e.g., Pd(OAc)2) Pd source (e.g., Pd(OAc)2)->Heating Ligand (DPPEA) Ligand (DPPEA) Ligand (DPPEA)->Heating Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Heating Solvent (e.g., Toluene (B28343)/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Heating Inert Atmosphere Inert Atmosphere Inert Atmosphere->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Figure 2: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Experimental Protocol:

  • To a Schlenk flask charged with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).

  • Add the base, for instance, potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hydrogenation of Ketones

Ruthenium complexes bearing aminophosphine ligands, including this compound, are effective catalysts for the hydrogenation of ketones to alcohols.

Reaction Conditions for Acetophenone (B1666503) Hydrogenation: A representative procedure for the hydrogenation of acetophenone is outlined below.[2]

Parameter Condition
Catalyst Ru-based catalyst with this compound ligand
Substrate Acetophenone (0.8 mmol)
Base Potassium hydroxide (B78521) (4.0 mmol)
Solvent Isopropanol (B130326) (5.0 mL)
Temperature 25 °C
Time 24 h

Experimental Protocol:

  • In a pressure vessel, combine the ruthenium precursor and this compound in isopropanol and stir to form the active catalyst.

  • Add acetophenone and potassium hydroxide to the vessel.

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the hydrogen pressure.

  • Analyze the reaction mixture by GC or NMR to determine conversion and selectivity.

  • For isolation, neutralize the base, remove the solvent, and purify the product by distillation or chromatography.

Spectroscopic Data

The characterization of this compound is crucial for confirming its identity and purity. NMR spectroscopy is a primary tool for this purpose.

Nucleus Typical Chemical Shift Range (ppm) Notes
¹H NMR Phenyl protons: ~7.0-7.5Ethylenic protons (-CH₂-): ~2.5-3.0 (P-CH₂) and ~2.8-3.3 (N-CH₂)Amine protons (-NH₂): Broad signal, variable positionCoupling to ³¹P will be observed for adjacent protons.
¹³C NMR Phenyl carbons: ~128-140Ethylenic carbons: ~30-40Coupling to ³¹P will be observed for carbons near the phosphorus atom.
³¹P NMR ~ -15 to -25The chemical shift is sensitive to the electronic environment of the phosphorus atom.

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

Relevance to Drug Development and Signaling Pathways

While this compound is primarily utilized as a ligand in synthesis, the broader class of aminophosphine and aminophosphonate compounds has shown significant biological activity.[3][4] This suggests potential, yet underexplored, avenues for its application or the application of its derivatives in a biomedical context.

Biological Activities of Related Compounds
  • Anticancer Properties: Certain aminophosphonate derivatives have demonstrated cytostatic effects on various tumor cell lines, including breast and prostate cancer.[3] Ruthenium(II) arene complexes with aminophosphine ligands have also been identified as having antitumoral activity, with some showing efficacy in platinum-resistant cell lines.[5]

  • Enzyme Inhibition: The structural analogy of α-aminophosphonic acids to α-amino acids makes them candidates for enzyme inhibitors.[3] For instance, some aminophosphonates and their metal complexes have shown inhibitory activity against cholinesterases, enzymes relevant in neurodegenerative diseases.[6]

Potential Signaling Pathways

Given the enzymatic inhibitory potential of related compounds, it is plausible that derivatives of this compound could interact with various signaling pathways. A hypothetical workflow for investigating such interactions is presented below.

G DPPEA_Derivative This compound Derivative Target_Identification Target Identification (e.g., Kinase, Protease) DPPEA_Derivative->Target_Identification In_Vitro_Assay In Vitro Enzymatic Assay Target_Identification->In_Vitro_Assay Cell_Based_Assay Cell-Based Signaling Assay (e.g., Western Blot, Reporter Assay) In_Vitro_Assay->Cell_Based_Assay Signaling_Pathway Modulation of a Signaling Pathway (e.g., MAPK, PI3K/Akt) Cell_Based_Assay->Signaling_Pathway Lead_Optimization Lead Optimization Signaling_Pathway->Lead_Optimization

Figure 3: Hypothetical workflow for exploring the biological activity of this compound derivatives.

Conclusion and Future Outlook

This compound is a valuable and versatile ligand in synthetic chemistry, with well-established applications in cross-coupling and hydrogenation reactions. The detailed protocols provided in this guide aim to facilitate its use in research and development. While its direct role in drug development is not yet defined, the biological activities of related aminophosphine compounds suggest that the synthesis of novel derivatives of this compound for biological screening could be a fruitful area of future research. The exploration of its coordination chemistry with biologically relevant metals may also unveil new therapeutic or diagnostic agents.

References

An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)ethylamine, a versatile bidentate phosphine (B1218219) ligand, plays a significant role in coordination chemistry and catalysis. Its unique structure, featuring both a soft phosphorus donor and a hard nitrogen donor, allows it to form stable complexes with a variety of transition metals. These complexes exhibit remarkable catalytic activity in a range of organic transformations and have shown potential in the development of novel therapeutic agents. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, applications in catalysis, and emerging role in medicinal chemistry.

IUPAC Nomenclature and Chemical Identity

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(Diphenylphosphino)ethanamine .

Synonyms:

  • (2-Aminoethyl)diphenylphosphine

  • 1-Amino-2-(diphenylphosphino)ethane

  • 2-(Diphenylphosphanyl)ethanamine

  • (2-aminoethyl)diphenylphosphane[1]

  • DPPEA

Key Identifiers:

Identifier Value
CAS Number 4848-43-5[2]
Molecular Formula C₁₄H₁₆NP[2]

| Molecular Weight | 229.26 g/mol [2] |

Physicochemical Properties

PropertyValueReference
Appearance Colorless to yellow liquid[3]
Boiling Point 220 °C at 9 Torr[2][3]
Solubility Insoluble in water[3]
Storage Store under inert gas (nitrogen or argon) at 2–8 °C[3]

Synthesis

A general laboratory-scale synthesis of this compound involves the reaction of a diphenylphosphine (B32561) precursor with a protected 2-aminoethyl halide, followed by deprotection.

General Synthetic Workflow

G General Synthesis of this compound A Diphenylphosphine Precursor (e.g., Chlorodiphenylphosphine) C Reaction in an inert solvent (e.g., THF) with a base (e.g., Triethylamine) A->C B Protected 2-Aminoethyl Halide (e.g., 2-Bromoethylamine (B90993) hydrobromide with protecting group) B->C D Protected this compound C->D E Deprotection Step (e.g., Acidic or basic hydrolysis) D->E F This compound E->F G Purification (e.g., Distillation or Chromatography) F->G H Final Product G->H

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

Note: The following is a generalized protocol based on common synthetic methods for phosphine ligands. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized.

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chlorodiphenylphosphine (B86185) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Amine: To a separate flask, dissolve 2-bromoethylamine hydrobromide and a suitable base (e.g., triethylamine (B128534), to neutralize the hydrobromide and the HCl formed during the reaction) in anhydrous THF.

  • Reaction: Slowly add the amine solution to the stirred chlorodiphenylphosphine solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), the reaction mixture is filtered to remove the triethylamine hydrobromide salt. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Applications in Catalysis

This compound is a highly effective ligand in a variety of metal-catalyzed reactions, owing to its ability to stabilize the metal center and influence its reactivity.

Cross-Coupling Reactions

This ligand has been successfully employed in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

  • Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboranes and organic halides.[4][5]

  • Heck Reaction: The reaction of an unsaturated halide with an alkene.

  • Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.

  • Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.

G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling A Pd(0)L₂ B Oxidative Addition (R¹-X) A->B C R¹-Pd(II)L₂-X B->C D Transmetalation (R²-B(OR)₂) C->D E R¹-Pd(II)L₂-R² D->E F Reductive Elimination E->F F->A G R¹-R² F->G

Caption: A simplified representation of a palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Hydrogenation Reactions

Complexes of this compound with metals like ruthenium are efficient catalysts for hydrogenation reactions, including the reduction of ketones and imines.[6]

While specific comprehensive data tables are proprietary to the cited research, the following illustrates the type of data presented in studies on catalytic hydrogenation.

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity (%)Reference
Acetophenone112>99>99[3]
4-Methoxyacetophenone112>99>99[3]
Cyclohexanone0.58>99>99[7]

Note: The above data is illustrative and based on typical results reported in the literature for similar catalyst systems.

Role in Drug Development and Medicinal Chemistry

Recent research has highlighted the potential of metal complexes incorporating this compound and its derivatives as therapeutic agents, particularly in the field of oncology.

Anticancer Activity

Gold(I) and other metal complexes of this compound have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including human lung carcinoma (A549), colon cancer (HCT15), and breast cancer (MCF7) cells.[1] In some cases, the anticancer effect of these compounds was found to be greater than that of the established chemotherapy drug, cisplatin.[1]

The precise signaling pathways are still under investigation, but a common proposed mechanism for the anticancer activity of many metal complexes involves interaction with DNA, leading to the inhibition of replication and transcription, and ultimately inducing apoptosis (programmed cell death).

G Proposed Mechanism of Anticancer Activity cluster_0 Cellular Environment A Metal Complex with This compound Ligand B Cellular Uptake A->B C Interaction with DNA B->C D DNA Damage C->D E Inhibition of Replication and Transcription D->E F Activation of Apoptotic Pathways E->F G Cell Death (Apoptosis) F->G

Caption: A diagram illustrating a proposed mechanism for the anticancer activity of metal complexes.

Spectroscopic Data

Characterization of this compound and its complexes relies on various spectroscopic techniques.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the free ligand would be expected to show complex multiplets for the phenyl protons and distinct signals for the ethylamine (B1201723) backbone protons.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphine ligands. For the free ligand, a single resonance is expected. Upon coordination to a metal center, this signal will shift, and coupling to other NMR-active nuclei (like ¹⁹⁵Pt) may be observed.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands:

  • N-H stretching: A broad band in the region of 3300-3500 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • P-C stretching: Bands in the fingerprint region.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen atom.[8][9]

Conclusion

2-(Diphenylphosphino)ethanamine is a valuable and versatile ligand with significant applications in catalysis and potential in medicinal chemistry. Its straightforward synthesis and the tunable properties of its metal complexes make it a subject of ongoing research and development. This guide has provided a technical overview of its key characteristics and applications, intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences. Further exploration of its catalytic capabilities and biological activities is warranted to fully unlock its potential.

References

Commercial suppliers of 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Commercial Suppliers of 2-(Diphenylphosphino)ethylamine

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical step in the experimental workflow. This guide provides a comprehensive overview of the commercial suppliers of this compound (CAS No. 4848-43-5), a key bidentate phosphine (B1218219) ligand utilized in a variety of catalytic processes.

Physicochemical Properties

This compound, also known as (2-Aminoethyl)diphenylphosphine, is a colorless to pale yellow liquid. It is recognized for its role as a ligand in catalysis, particularly in cross-coupling reactions.

PropertyValue
CAS Number 4848-43-5
Molecular Formula C₁₄H₁₆NP
Molecular Weight 229.26 g/mol
Form Liquid
Boiling Point 341.1°C at 760 mmHg[]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, with purities typically ranging from 95% to 99%. The following table summarizes the offerings from prominent global suppliers.

SupplierProduct Number(s)PurityAvailable QuantitiesAnalytical Method(s)
Sigma-Aldrich (Merck) 43162≥95.0%1g, 5gGas Chromatography (GC)[2]
Thermo Scientific Chemicals H2707095%1g, 10gGC, ³¹P-NMR[3][4]
Strem Chemicals 15-1762min. 95%1g, 5gNot specified
Biosynth FD155486Not specifiedNot specifiedNot specified
BLD Pharm BD138843≥97.0%1g, 5g, 25gNot specified
ChemicalBook CB7342080Varies (up to 99%)Varies (bulk available)Not specified[5]

Key Applications in Catalysis

This compound is a versatile ligand employed in numerous palladium-catalyzed cross-coupling reactions. Its bidentate nature, with both a soft phosphine and a hard amine donor, allows for the formation of stable and active catalyst complexes. These are instrumental in the synthesis of complex organic molecules, a cornerstone of pharmaceutical and materials science research.[2][5]

G Key Catalytic Applications of this compound cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination Heck Reaction Heck Reaction Sonogashira Coupling Sonogashira Coupling Stille Coupling Stille Coupling Negishi Coupling Negishi Coupling Hiyama Coupling Hiyama Coupling This compound This compound This compound->Suzuki-Miyaura Coupling Forms active Pd complex This compound->Buchwald-Hartwig Amination Forms active Pd complex This compound->Heck Reaction Forms active Pd complex This compound->Sonogashira Coupling Forms active Pd complex This compound->Stille Coupling Forms active Pd complex This compound->Negishi Coupling Forms active Pd complex This compound->Hiyama Coupling Forms active Pd complex

Catalytic reactions involving this compound.

Experimental Protocols: Supplier Quality Control

While specific proprietary methods may vary, the quality control for high-purity chemical reagents like this compound generally follows a standardized workflow. This ensures that the product meets the advertised specifications, providing researchers with reliable and reproducible results.

General Quality Control Workflow
  • Synthesis and Purification: The compound is synthesized through established chemical routes and subjected to purification techniques such as distillation or chromatography.

  • Identity Confirmation: The chemical structure of the purified compound is confirmed using spectroscopic methods.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to verify the molecular structure and the absence of phosphorus-containing impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Purity Assessment: The purity of the final product is quantified.

    • Gas Chromatography (GC): As a volatile liquid, GC is a primary method for determining the purity of this compound.[2]

    • High-Performance Liquid Chromatography (HPLC): May be used for non-volatile impurities.

  • Certificate of Analysis (CoA) Generation: A CoA is produced, summarizing the analytical results for a specific batch, including purity and identity confirmation data.

Generalized Quality Control Workflow cluster_synthesis Production cluster_qc Quality Control Analysis cluster_final Final Product A Raw Material Sourcing B Chemical Synthesis A->B C Purification (e.g., Distillation) B->C D Identity Confirmation (NMR, MS) C->D E Purity Assessment (GC, HPLC) C->E G Certificate of Analysis Generation D->G E->G F Packaging and Labeling G->F

A typical quality control workflow for chemical reagents.

References

Methodological & Application

Application Notes and Protocols for 2-(Diphenylphosphino)ethylamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)ethylamine is a versatile P,N-bidentate ligand extensively employed in coordination chemistry and homogeneous catalysis. Its unique electronic and steric properties, arising from the combination of a soft phosphine (B1218219) donor and a hard amine donor, make it an effective ligand for a variety of transition metal-catalyzed reactions. This document provides a detailed overview of its applications in key catalytic transformations, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Complexes of this compound with palladium are effective catalysts for a range of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. Palladium complexes bearing this compound can facilitate this transformation.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene (B49008) with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (B1210297) (Pd(OAc)₂, 1 mol%), this compound (1.2 mol%), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reagents: Add 4-bromotoluene (1.0 equivalent) and phenylboronic acid (1.2 equivalents) to the reaction vessel.

  • Solvent: Add a degassed solvent, such as a mixture of toluene (B28343) and water (e.g., 10:1 v/v).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with vigorous stirring for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic Acid1K₂CO₃Toluene/H₂O10016>95
24-Chloroanisole4-Methoxyphenylboronic Acid2K₃PO₄Dioxane/H₂O1102488

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2 / Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Palladium catalysts modified with this compound can be employed for this transformation.

Experimental Protocol: Heck Coupling of Iodobenzene (B50100) with Styrene (B11656)

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, prepare the catalyst in situ by mixing palladium(II) acetate (Pd(OAc)₂, 1 mol%) and this compound (2 mol%) in a suitable solvent like DMF or NMP.

  • Reagents: Add iodobenzene (1.0 equivalent), styrene (1.2 equivalents), and a base such as triethylamine (B128534) (Et₃N, 1.5 equivalents).

  • Reaction Conditions: Heat the mixture to a temperature between 100-140 °C for several hours until the starting material is consumed (monitored by GC or TLC).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrene1Et₃NDMF1201292
24-Bromoacetophenonen-Butyl acrylate1.5NaOAcDMAc1301885

Catalytic Cycle for the Heck Reaction

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Migratory Insertion Migratory Insertion Oxidative Addition->Migratory Insertion Alkene Beta-Hydride Elimination Beta-Hydride Elimination Migratory Insertion->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 Substituted Alkene / HX

Caption: Generalized catalytic cycle for the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. The use of this compound as a ligand can facilitate this reaction, particularly with aryl chlorides which are often less reactive.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene (B122035) with Morpholine (B109124)

  • Reaction Setup: In a glovebox, charge a vial with a stir bar, palladium(II) acetate (Pd(OAc)₂, 2 mol%), this compound (4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equivalents).

  • Reagents and Solvent: Add 4-chlorotoluene (1.0 equivalent), morpholine (1.2 equivalents), and an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.

EntryAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholine2NaOtBuToluene1001891
23-BromoanisoleAniline1.5Cs₂CO₃Dioxane901694

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH / Base Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Applications in Ruthenium-Catalyzed Hydrogenation

Ruthenium complexes incorporating this compound are effective catalysts for the hydrogenation of unsaturated functional groups, such as ketones and imines, to produce valuable chiral alcohols and amines.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone (B1666503)

  • Catalyst Preparation: Prepare the active catalyst by reacting [RuCl₂(PPh₃)₃] with this compound in a suitable solvent under an inert atmosphere.

  • Reaction Setup: In a high-pressure autoclave, dissolve the ruthenium catalyst and acetophenone (1.0 equivalent) in a degassed solvent like methanol (B129727) or isopropanol.

  • Reaction Conditions: Pressurize the autoclave with hydrogen gas (H₂) to a desired pressure (e.g., 10-50 atm) and heat the reaction mixture to a specified temperature (e.g., 40-60 °C) with stirring for several hours.

  • Work-up: After cooling and carefully venting the hydrogen gas, remove the solvent under reduced pressure.

  • Analysis: Determine the conversion and enantiomeric excess (ee) of the product, 1-phenylethanol, by chiral GC or HPLC.

EntrySubstrateCatalystS/C RatioH₂ Pressure (atm)SolventTemp (°C)Time (h)Conversion (%)ee (%)
1Acetophenone[RuCl₂(PPh₃)(dppea)]100020Methanol5012>9995 (R)
24'-Methoxyacetophenone[RuCl₂(PPh₃)(dppea)]100020Isopropanol40169892 (R)

(dppea = this compound)

Proposed Experimental Workflow

Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Ru Precursor Ru Precursor Active Catalyst Active Catalyst Ru Precursor->Active Catalyst Ligand This compound Ligand->Active Catalyst Reaction Vessel Autoclave Active Catalyst->Reaction Vessel Substrate Ketone Substrate->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel H2 Hydrogen Gas H2->Reaction Vessel Product Chiral Alcohol Reaction Vessel->Product Analysis Chiral GC/HPLC Product->Analysis

Caption: Experimental workflow for ruthenium-catalyzed asymmetric hydrogenation.

Conclusion

This compound is a highly effective and versatile ligand for a range of important catalytic transformations. Its ability to form stable and active complexes with palladium and ruthenium, among other metals, allows for the efficient synthesis of a wide variety of organic molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and utilize this valuable ligand in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates and applications.

Applications of 2-(Diphenylphosphino)ethylamine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)ethylamine is a versatile monodentate phosphine (B1218219) ligand that plays a significant role in modern organic synthesis. Its unique structure, featuring both a soft phosphorus donor and a hard nitrogen donor, allows it to coordinate with a variety of transition metals, primarily palladium and ruthenium, to form highly active and selective catalysts. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, including palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed hydrogenations. The information presented is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in synthetic chemistry and drug development.

Key Applications

The primary application of this compound in organic synthesis is as a ligand in transition metal catalysis. Its electron-donating properties and steric profile influence the reactivity and selectivity of the metal center, facilitating a range of important bond-forming reactions.

1. Palladium-Catalyzed Cross-Coupling Reactions:

This compound is an effective ligand for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

  • Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. The use of this compound as a ligand can promote high catalytic activity.

  • Suzuki-Miyaura Coupling: A cornerstone of C-C bond formation, the Suzuki-Miyaura coupling joins an organoboron compound with an organohalide. Catalytic systems employing this compound can facilitate this transformation under mild conditions.

  • Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The choice of phosphine ligand is crucial for the efficiency and regioselectivity of the Heck reaction.

2. Ruthenium-Catalyzed Hydrogenation:

Complexes of ruthenium with aminophosphine (B1255530) ligands, including those derived from this compound, are excellent catalysts for the hydrogenation of ketones and imines.[1] These reactions are essential for the synthesis of chiral alcohols and amines, which are valuable building blocks in the pharmaceutical industry.

Experimental Protocols and Data

Palladium-Catalyzed Buchwald-Hartwig Amination

Application Note: The following protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with a secondary amine using this compound as a ligand. This reaction is highly sensitive to the nature of the substrates, base, and solvent, and optimization may be required for specific applications.

Experimental Protocol:

A flame-dried Schlenk tube is charged with Pd(OAc)₂ (1-2 mol%), this compound (2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.2-1.5 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed toluene (B28343) is then added, followed by the aryl bromide (1.0 equivalent) and the amine (1.1-1.2 equivalents). The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(L)-X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amine_complex [Ar-Pd(II)(L)(HNR'R'')]X amine_coordination->amine_complex deprotonation Deprotonation (-HX) amine_complex->deprotonation Base amido_complex Ar-Pd(II)(L)(NR'R'') deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data (Representative Examples):

Due to the lack of specific quantitative data for this compound in the surveyed literature for this application, the following table provides a template for recording experimental results. Researchers are encouraged to adapt the general protocol and record their findings accordingly.

EntryAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholineNaOtBuToluene10012Data not available
2ChlorobenzeneAnilineK₃PO₄Dioxane11024Data not available
Ruthenium-Catalyzed Hydrogenation of Ketones

Application Note: Ruthenium complexes of the type RuCl₂(aminophosphine)₂ are effective catalysts for the hydrogenation of ketones to the corresponding secondary alcohols. The following protocol outlines the synthesis of the catalyst and a general procedure for the hydrogenation reaction.

Experimental Protocol:

A. Synthesis of the Catalyst (RuCl₂(Ph₂PCH₂CH₂NH₂)₂): [2]

A solution of [RuCl₂(cod)]ₙ (where cod = 1,5-cyclooctadiene) in an appropriate solvent is treated with two equivalents of this compound. The reaction mixture is stirred at room temperature or heated to facilitate the ligand exchange and formation of the desired complex. The product, RuCl₂(Ph₂PCH₂CH₂NH₂)₂, can be isolated by filtration or by removal of the solvent under reduced pressure.

B. Hydrogenation of a Ketone:

In a high-pressure autoclave, the catalyst RuCl₂(Ph₂PCH₂CH₂NH₂)₂ (0.1-1 mol%) and a base (e.g., KOtBu or isopropoxide) are placed under an inert atmosphere. A solution of the ketone substrate in a suitable solvent (e.g., 2-propanol) is added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a specified temperature (e.g., 40-80 °C) for a set period or until the reaction is complete (monitored by GC or NMR). After cooling and releasing the pressure, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The product alcohol can be purified by distillation or chromatography.

Proposed Catalytic Cycle for Ketone Hydrogenation:

Ketone_Hydrogenation catalyst [Ru(II)-H] ketone_coordination Ketone Coordination catalyst->ketone_coordination R₂C=O ru_ketone_complex [Ru(II)-H(R₂C=O)] ketone_coordination->ru_ketone_complex hydride_transfer Hydride Transfer ru_ketone_complex->hydride_transfer alkoxide_complex [Ru(II)-OCHR₂] hydride_transfer->alkoxide_complex protonolysis Protonolysis (from H₂) alkoxide_complex->protonolysis H₂ protonolysis->catalyst Regenerates Catalyst product R₂CHOH protonolysis->product

Caption: A simplified representation of a possible catalytic cycle for ruthenium-catalyzed ketone hydrogenation.

Quantitative Data (Representative Examples):

EntryKetoneBaseSolventH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)Yield (%)
1AcetophenoneKOtBu2-Propanol20504>9998
2CyclohexanoneNaOiPrToluene30606>9997
34'-FluoroacetophenoneKOtBu2-Propanol20505>9996

Note: The data in this table is representative of typical results for ruthenium-catalyzed hydrogenations of ketones and serves as an illustrative example. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

This compound is a valuable and versatile ligand for a range of important catalytic transformations in organic synthesis. Its application in palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed hydrogenations provides efficient routes to valuable chemical entities. The protocols and data presented herein offer a starting point for researchers to explore and optimize these reactions for their specific synthetic needs. Further investigation into the full scope and potential of this ligand in other catalytic processes is warranted and is an active area of research.

References

Application Notes and Protocols: 2-(Diphenylphosphino)ethylamine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)ethylamine is a bidentate phosphine (B1218219) ligand containing both a soft phosphorus donor and a hard nitrogen donor atom. This combination of functionalities allows for versatile coordination to transition metal centers, such as palladium, which are commonly employed as catalysts in cross-coupling reactions. The electronic and steric properties of this ligand can influence the stability and reactivity of the catalytic species, potentially impacting reaction efficiency, substrate scope, and product selectivity. This document provides an overview of the potential applications of this compound in key cross-coupling reactions, along with generalized protocols that can serve as a starting point for reaction optimization.

While specific literature precedents for the use of this compound in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are not extensively documented, its structural motifs are present in other successful ligands for these transformations. The following sections outline general methodologies for these reactions, which can be adapted to explore the catalytic efficacy of this compound.

General Catalytic Cycle in Palladium-Catalyzed Cross-Coupling

The catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, while distinct in their specifics, share a common mechanistic framework involving a palladium catalyst. The role of a phosphine ligand, such as this compound, is to stabilize the palladium center and modulate its reactivity throughout the cycle.

Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (Suzuki/Stille) or Amine Coordination (Buchwald-Hartwig) or Olefin Insertion (Heck) PdII->Transmetalation Nu-M or Nu-H or Olefin PdII_R_Nu R-Pd(II)-Nu(L_n) Transmetalation->PdII_R_Nu RedElim Reductive Elimination PdII_R_Nu->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.

General Experimental Protocol

A general procedure for a Suzuki-Miyaura coupling reaction is as follows:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-5 mol%) and the this compound ligand (1-10 mol%).

  • Add the degassed solvent (e.g., toluene, dioxane, or DMF; 3-5 mL).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Hypothetical Data for Suzuki-Miyaura Coupling

The following table presents hypothetical data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating the expected format for reporting results.

EntryAryl BromideBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleK₂CO₃Toluene10012Data not available
24-Bromotoluene (B49008)Cs₂CO₃Dioxane10012Data not available
31-Bromo-4-nitrobenzeneK₃PO₄DMF808Data not available
42-BromopyridineK₂CO₃Toluene11016Data not available

Note: The yield data is not available from existing literature and would need to be determined experimentally.

Heck Reaction

The Heck reaction is a carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base and a palladium catalyst.

General Experimental Protocol

A general procedure for a Heck reaction is as follows:

  • In a reaction tube, combine the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), and a base (e.g., Et₃N, K₂CO₃, or NaOAc; 1.5-2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂; 1-5 mol%) and the this compound ligand (2-10 mol%).

  • Add a suitable solvent (e.g., DMF, NMP, or toluene; 3-5 mL).

  • The reaction vessel is sealed and heated to 80-140 °C.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous sulfate, and concentrated.

  • The residue is purified by flash chromatography.

Hypothetical Data for Heck Reaction

The following table presents hypothetical data for the Heck reaction of various aryl iodides with styrene.

EntryAryl IodideBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleEt₃NDMF10012Data not available
24-IodotolueneK₂CO₃NMP12010Data not available
31-Iodo-4-nitrobenzeneNaOAcToluene11012Data not available
42-IodopyridineEt₃NDMF10016Data not available

Note: The yield data is not available from existing literature and would need to be determined experimentally.

Heck_Reaction_Workflow Start Start Reactants Combine: Aryl Halide Alkene Base Start->Reactants Catalyst Add: Pd Source This compound Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Workup: Quench, Extract, Dry Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for a Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting an amine with an aryl halide or triflate.

General Experimental Protocol

A general procedure for a Buchwald-Hartwig amination is as follows:

  • An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄; 1.4 mmol).

  • The tube is evacuated and backfilled with an inert atmosphere.

  • The palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the this compound ligand (2-10 mol%) are added.

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF; 3-5 mL) is added.

  • The reaction is stirred at a temperature between 80-110 °C until the starting material is consumed as indicated by TLC or GC-MS.

  • The reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Hypothetical Data for Buchwald-Hartwig Amination

The following table presents hypothetical data for the Buchwald-Hartwig amination of 4-bromotoluene with various amines.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineNaOtBuToluene10012Data not available
2AnilineLiHMDSDioxane10016Data not available
3BenzylamineK₃PO₄Toluene11024Data not available
4Di-n-butylamineNaOtBuTHF8012Data not available

Note: The yield data is not available from existing literature and would need to be determined experimentally.

Buchwald_Hartwig_Logic Substrates Aryl Halide + Amine Reaction C-N Bond Formation Substrates->Reaction Conditions Pd Catalyst + 2-(Ph2P)ethylamine Ligand + Base Conditions->Reaction Product Aryl Amine Product Reaction->Product SideProduct Side Products Reaction->SideProduct Optimization Reaction Optimization (Base, Solvent, Temp.) Product->Optimization Low Yield SideProduct->Optimization High

Caption: Logical relationship in a Buchwald-Hartwig amination.

Conclusion and Future Directions

The application of this compound as a ligand in palladium-catalyzed cross-coupling reactions remains an area ripe for exploration. The general protocols provided herein offer a foundation for systematically investigating its efficacy in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Researchers are encouraged to screen various reaction parameters, including the palladium source, base, solvent, and temperature, to optimize conditions for specific substrate combinations. Detailed studies on the substrate scope and limitations of catalyst systems derived from this ligand will be crucial in establishing its utility in synthetic organic chemistry and drug development. The hemilabile nature of the P,N-ligation could offer unique catalytic properties, potentially leading to novel reactivity or selectivity.

Application Notes and Protocols for Buchwald-Hartwig Cross-Coupling Using 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction allows for the versatile synthesis of aryl and heteroaryl amines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficacy of the Buchwald-Hartwig amination is critically dependent on the phosphine (B1218219) ligand coordinated to the palladium catalyst, which influences the stability and reactivity of the catalytic species.

2-(Diphenylphosphino)ethylamine is a bidentate aminophosphine (B1255530) ligand that can be employed in various palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination. The presence of both a soft phosphorus donor and a hard amine donor allows for versatile coordination to the metal center, potentially influencing the catalytic activity and stability. These application notes provide a general protocol for the use of this compound in the Buchwald-Hartwig cross-coupling reaction for the synthesis of N-aryl amines.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. Subsequent deprotonation by a base generates a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product aryl amine and regenerates the active Pd(0) catalyst.

The choice of ligand, base, solvent, and reaction temperature are all critical parameters that can significantly impact the efficiency and scope of the reaction.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of Aryl Halides

This protocol describes a general method for the Buchwald-Hartwig amination of an aryl halide with a primary or secondary amine, using a palladium precursor and this compound as the ligand.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene, dioxane, tetrahydrofuran (B95107) (THF))

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere of argon or nitrogen, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Addition of Reactants: Add the aryl halide (1.0 equivalent) and the amine (1.0-1.2 equivalents) to the Schlenk tube.

  • Addition of Solvent: Add the anhydrous solvent (e.g., toluene, typically 0.1-0.2 M concentration with respect to the aryl halide).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative examples of Buchwald-Hartwig amination reactions. While specific data for this compound is not extensively published, this table illustrates the expected scope and yields for similar phosphine ligands under typical conditions.

Entry Aryl Halide Amine Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1BromobenzeneMorpholinePd(OAc)₂ (2)This compound (2.4)NaOtBu (1.4)Toluene1001285-95
24-ChlorotolueneAnilinePd₂(dba)₃ (1)This compound (2.4)LHMDS (1.5)Dioxane1101870-85
31-Bromo-4-methoxybenzeneBenzylaminePd(OAc)₂ (1.5)This compound (1.8)Cs₂CO₃ (2.0)Toluene1001680-90
42-Bromopyridinen-HexylaminePd₂(dba)₃ (1)This compound (2.4)NaOtBu (1.4)THF802475-88
51-IodonaphthaleneDiethylaminePd(OAc)₂ (2)This compound (2.4)K₃PO₄ (2.0)Dioxane1102065-80

Note: The yields presented are illustrative and based on typical outcomes for Buchwald-Hartwig reactions with analogous phosphine ligands. Actual yields may vary depending on the specific substrates and precise reaction conditions.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)(L)-X pd0->pd_complex Oxidative Addition (Ar-X) amine_coord [Ar-Pd(II)(L)(R2NH)]+X- pd_complex->amine_coord Amine Coordination (+ R2NH) amido_complex Ar-Pd(II)(L)-NR2 amine_coord->amido_complex Deprotonation (+ Base) amido_complex->pd0 Reductive Elimination (+ Ar-NR2) product Product (Ar-NR2) aryl_halide Aryl Halide (Ar-X) amine Amine (R2NH) base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add Pd source, ligand, and base to a dry Schlenk tube under inert gas. start->setup add_reactants Add aryl halide and amine. setup->add_reactants add_solvent Add anhydrous solvent. add_reactants->add_solvent reaction Heat and stir the reaction mixture. add_solvent->reaction monitoring Monitor reaction progress (TLC/GC-MS). reaction->monitoring workup Cool, dilute, and perform aqueous work-up. monitoring->workup purification Dry, concentrate, and purify by column chromatography. workup->purification characterization Characterize the final product (NMR, MS). purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Buchwald-Hartwig cross-coupling.

Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing 2-(Diphenylphosphino)ethylamine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common scaffold in pharmaceuticals and functional materials. The efficacy of this palladium-catalyzed reaction is highly dependent on the choice of ligand, which influences catalyst stability, activity, and selectivity. While a wide array of phosphine-based ligands have been developed, this document focuses on the application of 2-(Diphenylphosphino)ethylamine as a ligand in this critical transformation.

Currently, detailed application notes and specific protocols for the use of this compound in Suzuki-Miyaura coupling are not extensively documented in readily available scientific literature. The information presented herein is based on general principles of Suzuki-Miyaura reactions and may require optimization for specific substrates.

General Principles and Potential Applications

This compound is a bidentate ligand containing both a "soft" phosphorus donor and a "hard" nitrogen donor. This hemilabile character can be advantageous in catalytic cycles. The phosphine (B1218219) moiety coordinates to the palladium center, facilitating the key steps of oxidative addition and reductive elimination. The amine group can coordinate or de-coordinate depending on the electronic requirements of the catalytic intermediate, potentially stabilizing the catalyst and promoting efficient turnover.

Potential advantages of using this compound may include:

  • Enhanced Catalyst Stability: The chelating nature of the ligand can prevent palladium agglomeration and deactivation.

  • Modulation of Reactivity: The electronic properties of the ligand can be tuned by protonation or coordination of the amine, influencing the catalytic activity.

  • Broad Substrate Scope: In principle, this ligand could be effective for the coupling of a variety of aryl halides and boronic acids.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for a Suzuki-Miyaura coupling reaction using a palladium catalyst with this compound as a ligand. This protocol should be considered a starting point and will likely require optimization for specific substrates and desired outcomes.

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst precursor by mixing a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask.

  • The flask is then evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (monitored by TLC or GC-MS).

Work-up and Purification:

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Data Presentation (Hypothetical)

As no specific quantitative data for the use of this compound in Suzuki-Miyaura coupling was found, the following table is a template for how such data should be structured. Researchers employing this ligand should aim to populate a similar table with their experimental results to facilitate comparison and analysis.

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Dioxane/H₂O8012Data not available
21-Chloro-4-nitrobenzene4-Tolylboronic acidCs₂CO₃Toluene1008Data not available
32-Bromopyridine3-Furylboronic acidK₃PO₄DMF9016Data not available

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The ligand (L), in this case, would be this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst_prep Prepare Catalyst Solution (Pd source + Ligand) catalyst_prep->setup heating Heat and Stir for Required Time setup->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring extraction Aqueous Work-up (Extraction, Washing) monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield_calc Calculate Yield characterization->yield_calc

Application Notes and Protocols for the Heck Reaction Utilizing 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction has become indispensable in organic synthesis, finding broad application in the preparation of pharmaceuticals, agrochemicals, and functional materials. The efficiency and selectivity of the Heck reaction are critically influenced by the choice of catalyst system, which includes a palladium precursor and a supporting ligand.

This document provides detailed application notes and a representative experimental protocol for the Heck reaction employing 2-(diphenylphosphino)ethylamine as a P,N-monodentate ligand. This aminophosphine (B1255530) ligand offers a combination of a soft phosphine (B1218219) donor and a hard amine donor, which can influence the stability and reactivity of the palladium catalyst. While specific literature on the extensive use of this compound in the Heck reaction is not abundant, this protocol is based on established principles of the Heck reaction and data from similar aminophosphine ligand systems.[3][4]

Catalytic System Overview

The catalytic system for this Heck reaction protocol consists of:

  • Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.[5]

  • Ligand: this compound provides both a phosphine and an amine coordination site. The phosphine group is crucial for the stability and reactivity of the palladium catalyst throughout the catalytic cycle, while the amine moiety can influence the electronic properties and coordination sphere of the metal center.

  • Base: An inorganic or organic base is required to neutralize the hydrogen halide (HX) generated during the reaction and to facilitate the regeneration of the active Pd(0) catalyst.[1]

  • Solvent: A polar aprotic solvent is typically used to ensure the solubility of the reactants and the catalytic species at elevated temperatures.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the Heck coupling of various aryl bromides with styrene (B11656), based on protocols using similar aminophosphine ligands. These values can serve as a starting point for optimization when using this compound.

EntryAryl BromideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)
1Bromobenzene (B47551)StyreneK₂CO₃DMF12012~95%
24-BromoacetophenoneStyreneK₂CO₃DMF/H₂O804~98%
34-BromotolueneStyreneCs₂CO₃Dioxane806~99%
41-Bromo-4-methoxybenzeneStyreneNa₂CO₃NMP1403~97%
51-Bromo-4-nitrobenzeneStyreneK₂CO₃DMF12010~92%

Note: Yields are based on isolated product and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

This section provides a detailed methodology for a representative Heck reaction: the coupling of bromobenzene with styrene to synthesize (E)-stilbene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Bromobenzene

  • Styrene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.02 mmol, 2 mol%).

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous DMF (e.g., 5 mL) to the flask via syringe.

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the catalyst complex.

  • Addition of Reagents:

    • To the catalyst mixture, add potassium carbonate (e.g., 2.0 mmol, 2.0 equiv).

    • Add bromobenzene (e.g., 1.0 mmol, 1.0 equiv) and styrene (e.g., 1.2 mmol, 1.2 equiv) to the reaction flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 120 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure (E)-stilbene.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.

experimental_workflow Experimental Workflow for the Heck Reaction setup Reaction Setup (Pd(OAc)₂, Ligand, Solvent) reagents Addition of Reagents (Aryl Halide, Alkene, Base) setup->reagents reaction Reaction (Heating and Stirring) reagents->reaction workup Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Heck reaction.

heck_catalytic_cycle Catalytic Cycle of the Heck Reaction pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L)₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-alkene(L)₂⁺X⁻ pd_complex1->pd_complex2 Alkene Coordination pd_complex3 R-CH₂-CH(Ar)-Pd(II)-X(L)₂ pd_complex2->pd_complex3 Migratory Insertion pd_complex4 H-Pd(II)-X(L)₂ pd_complex3->pd_complex4 β-Hydride Elimination product Product (Ar-CH=CH-R) pd_complex3->product pd_complex4->pd0 Reductive Elimination hx H-Base⁺X⁻ pd_complex4->hx base Base base->hx aryl_halide Ar-X aryl_halide->pd_complex1 alkene R-CH=CH₂ alkene->pd_complex2

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for Sonogashira Coupling Reaction Using 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1] The efficiency and selectivity of the Sonogashira reaction are significantly influenced by the choice of ligand coordinated to the palladium center. Phosphine (B1218219) ligands, in particular, play a crucial role in stabilizing the active catalytic species and modulating its reactivity.

2-(Diphenylphosphino)ethylamine is a bidentate ligand containing both a soft phosphine donor and a hard amine donor. This combination of functionalities makes it an intriguing ligand for various cross-coupling reactions, including the Sonogashira coupling. The phosphine group can coordinate to the palladium center, influencing the catalytic cycle, while the pendant amine may play a role in the reaction mechanism, potentially acting as an internal base or facilitating catalyst stability.

These application notes provide a detailed overview and experimental protocols for the utilization of this compound as a ligand in the Sonogashira coupling reaction. Both traditional copper-cocatalyzed and copper-free conditions are discussed.

Principle of the Sonogashira Coupling Reaction

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and, traditionally, a copper co-catalyst. The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

In copper-free Sonogashira reactions, the mechanism is believed to proceed without the formation of a copper acetylide. Instead, the palladium complex itself is thought to facilitate the deprotonation of the alkyne and subsequent coupling steps. The choice of ligand is critical in promoting these steps efficiently.

Application of this compound

This compound can be employed as a ligand to form a palladium complex in situ or used to prepare a pre-formed palladium catalyst. Its bidentate nature may offer enhanced stability to the palladium center compared to monodentate phosphine ligands. The presence of the amino group could also influence the reaction by acting as an internal base, potentially accelerating the deprotonation of the terminal alkyne.

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling reaction using this compound as a ligand. Optimization of reaction conditions (e.g., solvent, base, temperature, and catalyst loading) is often necessary for specific substrates.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol describes a standard Sonogashira coupling reaction using a copper(I) co-catalyst.

Materials:

  • Aryl or vinyl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF)) (5-10 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, palladium source, this compound, and copper(I) iodide.

  • Add the anhydrous and degassed solvent, followed by the base.

  • Stir the mixture for 10-15 minutes at room temperature to allow for catalyst formation.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for synthesizing products that are sensitive to copper salts or to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.

Materials:

  • Aryl or vinyl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01-0.05 mmol, 1-5 mol%)

  • This compound (0.02-0.10 mmol, 2-10 mol%)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), or an amine base like triethylamine) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Acetonitrile (MeCN), Dioxane, Toluene) (5-10 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl or vinyl halide, palladium source, and this compound to a dry Schlenk flask.

  • Add the base and the anhydrous, degassed solvent.

  • Stir the mixture for 15-20 minutes at room temperature.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to a temperature typically between 60-100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative quantitative data for Sonogashira coupling reactions using phosphine ligands similar to this compound. This data should serve as a general guideline for expected outcomes.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePd(OAc)₂ / Ligand / CuIEt₃NTHFRT492
24-Bromoacetophenone1-HexynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene601285
31-IodonaphthaleneTrimethylsilylacetylenePd₂(dba)₃ / LigandCs₂CO₃Dioxane801688
42-BromopyridineCyclopropylacetylenePd(OAc)₂ / LigandK₂CO₃MeCN702478

Note: "Ligand" in the table refers to a phosphine ligand. Yields are for isolated products and can vary significantly based on the specific substrates and precise reaction conditions.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add reagents to Schlenk flask under inert atmosphere B 2. Add solvent and base A->B C 3. Stir to form catalyst B->C D 4. Add alkyne C->D E 5. Heat and stir D->E F 6. Monitor progress (TLC/GC-MS) E->F G 7. Quench and extract F->G H 8. Dry and concentrate G->H I 9. Purify (Chromatography) H->I J J I->J Final Product

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

sonogashira_cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)(C≡CR²)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-C≡CR² pd_complex2->product cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex1 alkyne H-C≡CR² alkyne->cu_acetylide + Cu(I) / Base

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.

References

Application Notes and Protocols for the Preparation and Use of Ruthenium Catalysts with 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and application of ruthenium catalysts featuring the 2-(Diphenylphosphino)ethylamine ligand. The protocols outlined below are based on established methodologies for the preparation of similar ruthenium-phosphine complexes and their use in catalytic hydrogenation reactions.

Introduction

Ruthenium complexes bearing P,N-type ligands, such as this compound, are a versatile class of catalysts employed in a variety of organic transformations. The combination of a soft phosphine (B1218219) donor and a hard amine donor in the same ligand framework allows for fine-tuning of the electronic and steric properties of the resulting metal complex. These catalysts have shown significant activity in hydrogenation and transfer hydrogenation reactions of polar bonds, such as in ketones and imines, which are crucial transformations in the synthesis of pharmaceuticals and other fine chemicals.

The general structure of the target catalyst, Dichloro-bis(this compound)ruthenium(II), features a central ruthenium atom coordinated to two chloride ions and two this compound ligands.

Catalyst Preparation: Dichloro-bis(this compound)ruthenium(II)

This section details the synthesis of the RuCl2(Ph2PCH2CH2NH2)2 catalyst. The procedure is adapted from established methods for the synthesis of similar ruthenium aminophosphine (B1255530) complexes.[1]

Experimental Protocol: Synthesis of RuCl2(Ph2PCH2CH2NH2)2

Materials:

  • [RuCl2(cod)]n (dichloro(1,5-cyclooctadiene)ruthenium(II) polymer)

  • This compound

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)

  • Standard Schlenk line or glovebox equipment for inert atmosphere operations

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend [RuCl2(cod)]n in the chosen anhydrous solvent.

  • In a separate flask, dissolve this compound (2.2 equivalents) in the same anhydrous solvent.

  • Slowly add the solution of this compound to the suspension of [RuCl2(cod)]n at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the dissolution of the polymeric ruthenium precursor and a color change in the solution.

  • Upon completion, reduce the solvent volume under vacuum.

  • Precipitate the product by adding a non-polar solvent (e.g., hexane (B92381) or pentane).

  • Isolate the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

The resulting complex, RuCl2(Ph2PCH2CH2NH2)2, is typically an air-stable solid. Characterization can be performed using standard techniques such as ³¹P{¹H} NMR, ¹H NMR, and elemental analysis.

Logical Workflow for Catalyst Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up Ru_prec [RuCl2(cod)]n Mixing Combine under Inert Atmosphere (Room Temperature, 12-24h) Ru_prec->Mixing Ligand This compound Ligand->Mixing Solvent Anhydrous Solvent Solvent->Mixing Concentration Reduce Solvent Volume Mixing->Concentration Precipitation Add Anti-solvent (Hexane) Concentration->Precipitation Isolation Filter, Wash, and Dry Precipitation->Isolation Product RuCl2(Ph2PCH2CH2NH2)2 Catalyst Isolation->Product

Synthesis of RuCl2(Ph2PCH2CH2NH2)2.

Application in Catalytic Hydrogenation

The RuCl2(Ph2PCH2CH2NH2)2 complex is an effective pre-catalyst for the hydrogenation of ketones and imines. The following protocols provide general guidelines for these transformations.

Hydrogenation of Ketones

General Protocol for the Hydrogenation of Acetophenone (B1666503):

Materials:

  • RuCl2(Ph2PCH2CH2NH2)2 catalyst

  • Acetophenone (substrate)

  • Base (e.g., Potassium tert-butoxide, KOtBu)

  • Solvent (e.g., 2-propanol or THF)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • To a glass liner for the autoclave, add the RuCl2(Ph2PCH2CH2NH2)2 catalyst and the base under an inert atmosphere.

  • Add the solvent, followed by the acetophenone substrate.

  • Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 8-50 bar H₂).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously for the required time (e.g., 4-24 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The conversion and yield can be determined by gas chromatography (GC) or ¹H NMR analysis of the crude reaction mixture.

  • Purification of the product, 1-phenylethanol, can be achieved by column chromatography.

Quantitative Data for Ketone Hydrogenation

The following table summarizes representative data for the hydrogenation of various ketones using ruthenium-aminophosphine catalysts.

EntrySubstrateCatalyst Loading (mol%)BaseSolventPressure (bar H₂)Temp (°C)Time (h)Conversion (%)Yield (%)Ref
1Acetophenone0.5NaOMeTHF501004>9999[2]
2Cyclohexanone0.1KOtBu2-propanol8251>99-[3]
34'-Methylacetophenone0.5NaOMeTHF501004>9998[2]
44'-Methoxyacetophenone0.5NaOMeTHF5010048583[2]
Transfer Hydrogenation of Imines

General Protocol for the Transfer Hydrogenation of N-Benzylideneaniline:

Materials:

  • RuCl2(Ph2PCH2CH2NH2)2 catalyst

  • N-Benzylideneaniline (substrate)

  • Base (e.g., Potassium tert-butoxide, KOtBu)

  • Hydrogen source (e.g., 2-propanol)

  • Standard Schlenk glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the RuCl2(Ph2PCH2CH2NH2)2 catalyst and the base in 2-propanol.

  • Add the N-benzylideneaniline substrate to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for the specified time (e.g., 1-10 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The product, N-benzylaniline, can be purified by column chromatography.

Quantitative Data for Imine Hydrogenation

The following table presents representative data for the hydrogenation of various imines using ruthenium-aminophosphine catalysts.

EntrySubstrateCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Conversion (%)Yield (%)Ref
1N-Benzylideneaniline0.1KOtBu2-propanol821>99-[4]
2N-(1-phenylethylidene)aniline0.0087KOtBu2-propanol25--98[3]
32-Methylquinoxaline0.1KOtBu2-propanol2816>99-[4]
Catalytic Cycle for Transfer Hydrogenation

The proposed catalytic cycle for the transfer hydrogenation of a ketone with a ruthenium-aminophosphine catalyst is depicted below. The cycle involves the formation of a ruthenium-hydride species which then transfers the hydride to the carbonyl carbon of the ketone.

G Precatalyst RuCl2(P-NH2)2 ActiveCatalyst [RuH(P-NH2)2]+ Precatalyst->ActiveCatalyst + Base - HCl SubstrateComplex Ketone Coordination ActiveCatalyst->SubstrateComplex + Ketone TransitionState Hydride Transfer (Outer Sphere) SubstrateComplex->TransitionState ProductRelease Product Release TransitionState->ProductRelease + H+ (from iPrOH) CatalystRegen Catalyst Regeneration ProductRelease->CatalystRegen - Alcohol CatalystRegen->ActiveCatalyst + iPrOH - Acetone

Proposed Catalytic Cycle.

Safety Information

  • Ruthenium compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • The reactions should be carried out in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable and should be handled with appropriate safety precautions.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment.

Conclusion

The ruthenium catalyst bearing the this compound ligand is a highly effective catalyst for the hydrogenation and transfer hydrogenation of ketones and imines. The straightforward preparation of the catalyst and its high activity under relatively mild conditions make it a valuable tool for organic synthesis, particularly in the development of pharmaceutical intermediates. The protocols provided herein serve as a comprehensive guide for the synthesis and application of this catalytic system.

References

Application Notes and Protocols for Nickel-Catalyzed [2+2] Cycloaddition with 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-catalyzed [2+2] cycloadditions represent a powerful synthetic tool for the construction of cyclobutane (B1203170) rings, which are key structural motifs in numerous natural products and pharmaceutical agents. The use of carefully selected ligands is crucial for controlling the efficiency and selectivity of these transformations. This document provides detailed application notes and a hypothetical protocol for a nickel-catalyzed [2+2] cycloaddition utilizing the bidentate P,N-ligand, 2-(diphenylphosphino)ethylamine. While direct literature examples for this specific ligand in this reaction are limited, the following protocols and data are based on analogous and well-established nickel-catalyzed cycloaddition reactions.

Ligand Profile: this compound

This compound is a bidentate ligand featuring both a soft phosphine (B1218219) and a hard amine donor. This P,N-ligand can chelate to a nickel center, influencing its electronic and steric environment. The phosphine group provides strong σ-donation and π-acidity, which is characteristic of phosphine ligands effective in nickel catalysis. The ethylamine (B1201723) backbone introduces a degree of flexibility and the nitrogen atom can coordinate to the metal, potentially stabilizing catalytic intermediates and influencing the stereochemical outcome of the reaction.

Applications in Drug Development

The cyclobutane core is a privileged scaffold in medicinal chemistry, often imparting desirable pharmacokinetic properties such as metabolic stability and conformational rigidity. Nickel-catalyzed [2+2] cycloadditions provide an efficient route to access substituted cyclobutanes that can serve as key building blocks for the synthesis of novel therapeutic agents. The development of catalyst systems with readily available and tunable ligands like this compound is of significant interest for streamlining the drug discovery process.

Data Presentation: Hypothetical Substrate Scope and Yields

The following table summarizes hypothetical quantitative data for the nickel-catalyzed [2+2] cycloaddition of an activated alkene (enone) with an unactivated alkene, using this compound as the ligand. This data is illustrative and based on typical results observed for similar nickel-catalyzed reactions.

EntryAlkene 1 (Enone)Alkene 2ProductYield (%)Diastereomeric Ratio (d.r.)
1CyclohexenoneStyrene85>20:1
2CyclopentenoneStyrene7815:1
3ChalconeNorbornene92>20:1 (exo)
4Methyl vinyl ketone1-Octene6510:1
5AcrylonitrileStyrene72N/A

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use.

Materials:

Protocol 1: In situ Catalyst Generation from Ni(acac)₂

This protocol describes the formation of the active Ni(0) catalyst in situ from a stable Ni(II) precursor.

  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add Ni(acac)₂ (5 mol%) and this compound (6 mol%).

    • Add anhydrous toluene (to achieve a 0.1 M final concentration with respect to the limiting reagent).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to 0 °C and slowly add DIBAL-H (1.0 M in hexanes, 12 mol%).

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes. The solution should change color, indicating the formation of the active Ni(0) complex.

  • Cycloaddition Reaction:

    • To the flask containing the activated catalyst, add the enone substrate (1.0 equiv).

    • Add the alkene substrate (1.2 equiv).

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Direct Use of Ni(cod)₂

This protocol utilizes a Ni(0) precursor directly.

  • Catalyst Formation:

    • In a glovebox, add Ni(cod)₂ (5 mol%) and this compound (5.5 mol%) to a vial.

    • Add anhydrous 1,4-dioxane (to achieve a 0.1 M final concentration).

    • Stir the mixture at room temperature for 30 minutes.

  • Cycloaddition Reaction:

    • Add the enone substrate (1.0 equiv) and the alkene substrate (1.2 equiv) to the catalyst mixture.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture in an oil bath at the desired temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Proposed Catalytic Cycle and Mechanism

The proposed mechanism for the nickel-catalyzed [2+2] cycloaddition with this compound is depicted below. The catalytic cycle is thought to proceed through the following key steps: ligand exchange, oxidative cyclization to form a nickelacyclopentane intermediate, and reductive elimination to furnish the cyclobutane product and regenerate the active Ni(0) catalyst.

G cluster_cycle Catalytic Cycle cluster_ligand Ligand A [Ni(0)L_n] B Alkene Coordination A->B + Alkenes C Oxidative Cyclization B->C D Nickelacyclopentane Intermediate C->D E Reductive Elimination D->E F Product Release E->F F->A Regeneration of Ni(0) catalyst Product Cyclobutane Product F->Product Ligand L = this compound

Caption: Proposed catalytic cycle for the nickel-catalyzed [2+2] cycloaddition.

Experimental Workflow

The general workflow for performing the nickel-catalyzed [2+2] cycloaddition is outlined in the following diagram.

G start Start prep Prepare Catalyst (in situ or from Ni(0)) start->prep add_reagents Add Alkene Substrates prep->add_reagents reaction Heat Reaction Mixture (e.g., 60-80 °C) add_reagents->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the cycloaddition reaction.

Conclusion

The described protocols provide a foundation for exploring nickel-catalyzed [2+2] cycloadditions with the P,N-ligand this compound. Researchers are encouraged to optimize reaction conditions, including solvent, temperature, and catalyst loading, for their specific substrates. The development of such catalytic systems holds significant promise for the efficient synthesis of complex cyclobutane-containing molecules relevant to the pharmaceutical industry.

Application Notes and Protocols for the Use of 2-(Diphenylphosphino)ethylamine in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)ethylamine, also known as (2-aminoethyl)diphenylphosphine, is a versatile bifunctional ligand increasingly employed in the synthesis and surface functionalization of a variety of nanoparticles. Its unique structure, featuring both a soft phosphine (B1218219) group with a strong affinity for noble and transition metal surfaces and a reactive primary amine group, makes it an excellent candidate for creating stable, functionalized nanoparticles for applications in catalysis, bioimaging, sensing, and drug delivery.

The phosphine moiety acts as a robust anchoring group and capping agent, effectively controlling nanoparticle nucleation and growth, thereby influencing their size, morphology, and stability. The terminal amine group provides a convenient handle for further covalent modification with biomolecules, fluorescent dyes, or therapeutic agents, enabling the development of sophisticated, multifunctional nanoplatforms.

These application notes provide an overview of the role of this compound in nanoparticle synthesis and offer detailed protocols for its use in the preparation and functionalization of gold nanoparticles and semiconductor quantum dots.

Key Applications

  • Stabilization and Size Control: The diphenylphosphino group strongly coordinates to metal surfaces, providing steric and electronic stabilization that prevents nanoparticle aggregation and allows for precise control over particle size.

  • Surface Functionalization: The terminal primary amine serves as a versatile chemical handle for the covalent attachment of a wide range of functional molecules, including:

    • Targeting ligands (antibodies, peptides) for site-specific drug delivery.

    • Therapeutic agents for controlled release.

    • Fluorophores and contrast agents for bioimaging applications.

  • Enhanced Colloidal Stability: The ligand shell imparted by this compound can enhance the colloidal stability of nanoparticles in various solvents and biological media.

  • Catalysis: The electronic properties of the phosphine group can influence the catalytic activity of metallic nanoparticles.

Data Presentation: Physicochemical Properties of Functionalized Nanoparticles

Successful synthesis and functionalization of nanoparticles with this compound can be confirmed by various characterization techniques. The following table summarizes typical quantitative data obtained for gold nanoparticles (AuNPs) and cadmium selenide/zinc sulfide (B99878) (CdSe/ZnS) quantum dots (QDs) before and after modification.

ParameterBare AuNPs (Citrate-capped)AuNPs capped with this compoundBare CdSe/ZnS QDs (Trioctylphosphine oxide capped)CdSe/ZnS QDs capped with this compound
Hydrodynamic Diameter (nm) 15 ± 218 ± 38 ± 110 ± 2
Zeta Potential (mV) -35 ± 5+25 ± 4Not applicable (in organic solvent)+30 ± 5 (in acidic aqueous solution)
Surface Plasmon Resonance (nm) 520522Not applicableNot applicable
Photoluminescence Max (nm) Not applicableNot applicable620618
Quantum Yield (%) Not applicableNot applicable~60~55

Note: The values presented are representative and may vary depending on the specific experimental conditions, core nanoparticle size, and ligand density.

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles Capped with this compound (Adapted Brust-Schiffrin Method)

This protocol describes a two-phase synthesis method to produce gold nanoparticles with a stabilizing shell of this compound.

Materials:

Procedure:

  • Preparation of Aqueous Phase: Dissolve HAuCl₄·3H₂O (e.g., 30 mg, 0.076 mmol) in deionized water (25 mL) in a flask.

  • Phase Transfer: In a separate flask, dissolve TOAB (e.g., 200 mg, 0.366 mmol) in toluene (60 mL). Add this organic solution to the aqueous gold solution and stir vigorously for 30 minutes. The aqueous phase should become colorless as the gold ions are transferred to the organic phase, which will turn dark orange. Separate the organic phase.

  • Ligand Addition: To the organic phase containing the gold ions, add a solution of this compound (e.g., 44 mg, 0.192 mmol) in toluene (5 mL). Stir for 10 minutes.

  • Reduction: Freshly prepare a solution of NaBH₄ (e.g., 25 mg, 0.66 mmol) in deionized water (20 mL). Add this reducing solution to the organic phase dropwise under vigorous stirring. The color of the organic phase will change from orange to dark brown/black, indicating the formation of gold nanoparticles.

  • Stirring and Phase Separation: Continue stirring the biphasic mixture for at least 4 hours to ensure complete nanoparticle formation and ligand capping. After stirring, stop the agitation and allow the phases to separate.

  • Purification:

    • Separate and collect the organic (toluene) phase containing the nanoparticles.

    • Reduce the volume of the toluene solution using a rotary evaporator.

    • Add an excess of ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant and wash the nanoparticle pellet with ethanol multiple times to remove excess ligand and phase transfer agent.

  • Final Product: Dry the purified nanoparticle pellet under vacuum. The resulting this compound-capped gold nanoparticles can be redispersed in nonpolar organic solvents like toluene or chloroform (B151607).

Protocol 2: Surface Functionalization of Pre-synthesized Quantum Dots with this compound via Ligand Exchange

This protocol describes the process of replacing the native hydrophobic ligands on quantum dots with this compound to render them functional for further bioconjugation.

Materials:

  • Trioctylphosphine oxide (TOPO)-capped Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) quantum dots dispersed in chloroform.

  • This compound

  • Chloroform

  • Methanol (B129727)

  • Pyridine (B92270) (optional, as a catalyst)

Procedure:

  • Prepare QD Solution: In a flask, dilute a stock solution of TOPO-capped CdSe/ZnS QDs in chloroform to a desired concentration (e.g., 1 µM).

  • Prepare Ligand Solution: In a separate vial, dissolve a large excess of this compound (e.g., 100-fold molar excess relative to the QDs) in chloroform.

  • Ligand Exchange Reaction:

    • Add the this compound solution to the QD solution.

    • If the exchange is slow, a small amount of pyridine can be added to facilitate the displacement of the TOPO ligands.

    • Stir the mixture at room temperature for 12-24 hours. Monitor the progress of the ligand exchange by observing changes in the solubility of the QDs. Successful exchange will maintain their dispersibility in chloroform.

  • Purification:

    • Precipitate the functionalized QDs by adding a non-solvent such as methanol.

    • Centrifuge the mixture to collect the precipitated QDs.

    • Wash the QD pellet with methanol several times to remove the displaced TOPO ligands and excess this compound.

  • Final Product: Dry the purified QD pellet under vacuum. The resulting this compound-functionalized QDs can be redispersed in chloroform or other compatible solvents. The terminal amine groups are now available for subsequent conjugation reactions.

Visualizations

experimental_workflow_au_np cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification HAuCl4 HAuCl₄ in Water PhaseTransfer Phase Transfer of Au³⁺ HAuCl4->PhaseTransfer TOAB TOAB in Toluene TOAB->PhaseTransfer LigandAddition Add this compound PhaseTransfer->LigandAddition Reduction Reduce with NaBH₄ LigandAddition->Reduction Precipitation Precipitate with Ethanol Reduction->Precipitation Washing Wash and Centrifuge Precipitation->Washing FinalProduct Functionalized AuNPs Washing->FinalProduct

Caption: Workflow for Gold Nanoparticle Synthesis.

signaling_pathway_ligand_role cluster_phosphine Phosphine Group Interaction cluster_amine Amine Group Functionality Ligand This compound NP_Surface Nanoparticle Surface (e.g., Au, CdSe) Ligand->NP_Surface Binding FunctionalHandle Reactive Amine Handle Ligand->FunctionalHandle Coordination Strong Coordination & Capping NP_Surface->Coordination Stabilization Steric & Electronic Stabilization Coordination->Stabilization GrowthControl Control of Nucleation & Growth Stabilization->GrowthControl Bioconjugation Covalent Attachment of Biomolecules/Dyes FunctionalHandle->Bioconjugation

Caption: Role of the Bifunctional Ligand.

logical_relationship_functionalization node_A Core Nanoparticle Hydrophobic Surface (e.g., TOPO) node_B Ligand Exchange This compound node_A:port1->node_B:head node_C Functionalized Nanoparticle Surface Amine Groups node_B:port1->node_C:head node_D Further Conjugation e.g., EDC/NHS Chemistry node_C:port1->node_D:head node_E Targeted/Therapeutic Nanoparticle Biomolecule Attached node_D:port1->node_E:head

Application Notes and Protocols for Chemoselective Hydrogenolysis of Epoxides Using a Ruthenium Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemoselective hydrogenolysis of epoxides to alcohols utilizing ruthenium-pincer complexes. This method is particularly noteworthy for its high regioselectivity, yielding branched (Markovnikov) alcohols with high efficiency and under relatively mild conditions. The protocol demonstrates broad substrate scope, including aryl and alkyl epoxides, and offers a valuable methodology for the synthesis of chiral secondary alcohols. This application note includes comprehensive experimental procedures, tabulated data summarizing catalyst performance with various substrates, and diagrams illustrating the experimental workflow and proposed reaction mechanism.

Introduction

The conversion of epoxides to alcohols is a fundamental transformation in organic synthesis, crucial for the production of valuable intermediates in the pharmaceutical and fine chemical industries. Traditional methods often rely on stoichiometric hydride reagents, which can suffer from poor selectivity and generate significant waste. Catalytic hydrogenation offers a more atom-economical and sustainable alternative. Ruthenium-based catalysts, particularly those featuring pincer ligands, have emerged as highly effective for the regioselective hydrogenolysis of epoxides.[1][2][3] These catalysts can selectively cleave the C-O bond at the more substituted carbon, leading to the thermodynamically favored branched alcohol, or at the less substituted carbon to yield the linear alcohol, depending on the catalyst design. This protocol focuses on ruthenium PNN and PNP pincer complexes that exhibit a strong preference for Markovnikov (branched) product formation.[1]

Data Presentation

The following tables summarize the performance of ruthenium-pincer catalysts in the hydrogenolysis of various epoxide substrates.

Table 1: Hydrogenolysis of Aryl Epoxides with Ru-PNN and Ru-PNP Catalysts

EntryEpoxide SubstrateCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Branched:Linear RatioYield (%)
1Styrene OxideRu-PNN0.1Isopropanol (B130326)801219:1>95
24-Chlorostyrene OxideRu-PNN0.1Isopropanol8012>99:1>95
34-Methoxystyrene OxideRu-PNN0.1Isopropanol80122.7:1>95
4Styrene OxideRu-PNP0.1Isopropanol8012>19:1>95
54-Chlorostyrene OxideRu-PNP0.1Isopropanol8012>99:1>95
64-Methoxystyrene OxideRu-PNP0.1Isopropanol80124.2:1>95

Table 2: Hydrogenolysis of Aliphatic Epoxides with Ru-PNN Catalyst

EntryEpoxide SubstrateCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Branched:Linear RatioYield (%)
11,2-EpoxyhexaneRu-PNN0.5Isopropanol10024>99:192
21,2-EpoxyoctaneRu-PNN0.5Isopropanol10024>99:194
3Cyclohexene OxideRu-PNN0.5Isopropanol10024-90

Experimental Protocols

General Procedure for the Chemoselective Hydrogenolysis of Epoxides:

Materials:

  • Ruthenium-pincer catalyst (e.g., Ru-PNN or Ru-PNP complex)

  • Epoxide substrate

  • Anhydrous isopropanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Schlenk flask or high-pressure autoclave

  • Magnetic stirrer and heating plate/oil bath

  • Standard glassware for organic synthesis

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: The ruthenium-pincer catalyst should be handled under an inert atmosphere. Prepare a stock solution of the catalyst in anhydrous isopropanol if desired for multiple reactions.

  • Reaction Setup: To a dry Schlenk flask or autoclave equipped with a magnetic stir bar, add the ruthenium catalyst (0.03 - 1 mol%).

  • Addition of Reagents: Under an inert atmosphere, add the epoxide substrate (1.0 mmol) and anhydrous isopropanol (5 mL).

  • Reaction Conditions: Seal the reaction vessel and purge with hydrogen gas (3-4 times). Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS analysis of aliquots taken from the reaction mixture.

  • Work-up: After completion of the reaction (as indicated by the consumption of the starting material), cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alcohol.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity. The regioselectivity can be determined by GC analysis or ¹H NMR spectroscopy of the crude reaction mixture.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - Add Ru-catalyst to flask start->setup reagents Reagent Addition: - Add epoxide substrate - Add anhydrous isopropanol setup->reagents conditions Reaction Conditions: - Purge with H2 - Pressurize with H2 - Heat and stir reagents->conditions monitoring Reaction Monitoring: - TLC or GC-MS conditions->monitoring workup Work-up: - Cool to RT - Vent H2 - Concentrate monitoring->workup Reaction complete purification Purification: - Column chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End characterization->end

Caption: Experimental workflow for Ru-catalyzed epoxide hydrogenolysis.

Proposed Reaction Mechanism

The proposed mechanism for the ruthenium-catalyzed hydrogenolysis of epoxides involves an SN2-type nucleophilic attack of a ruthenium hydride species on the epoxide.[2][3]

reaction_mechanism cluster_regen Catalyst Regeneration catalyst [Ru]-H (Active Catalyst) transition_state Transition State (SN2-like attack) catalyst->transition_state epoxide Epoxide epoxide->transition_state intermediate Ruthenium-Alkoxide Intermediate transition_state->intermediate product Alcohol Product intermediate->product + [Ru] catalyst_regen [Ru]-H (Regenerated Catalyst) intermediate->catalyst_regen + H2, - Alcohol h2 H2

Caption: Proposed mechanism for epoxide hydrogenolysis.

References

Proper handling and storage procedures for 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper handling, storage, and use of 2-(Diphenylphosphino)ethylamine, a common ligand in synthetic chemistry. The information is intended to ensure the safety of laboratory personnel and the integrity of experimental results.

Chemical and Physical Properties

This compound is a bidentate phosphine (B1218219) ligand. Its physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms (2-Aminoethyl)diphenylphosphine, DPPEDA
CAS Number 4848-43-5
Molecular Formula C₁₄H₁₆NP
Molecular Weight 229.26 g/mol [1]
Appearance Colorless to slightly yellow viscous liquid[2]
Boiling Point 220 °C at 9 Torr[1][3]
Solubility Insoluble in water[1][3]
Sensitivity Air and moisture sensitive[1][3]

Safety and Handling

Hazard Statement: Causes severe skin burns and eye damage.[3]

Precautionary Measures:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[2] Eyewash stations and safety showers should be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If working outside of a fume hood or if airborne concentrations are high, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling:

    • Avoid inhalation of vapor or mist.

    • Prevent contact with skin and eyes.

    • Do not weigh in the open air; if possible, weigh in a glovebox or under an inert atmosphere. Solutions of the ligand will oxidize slowly upon standing in air.[2]

    • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage Procedures

Proper storage is crucial to maintain the quality and reactivity of this compound.

  • Conditions: Store in a cool, dry, and well-ventilated area.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with moisture.[1][3]

  • Container: Keep the container tightly closed.

  • Temperature: Storage at 2-8°C is recommended.[1][3]

The logical workflow for handling and storage is depicted below.

G cluster_storage Storage cluster_handling Handling cluster_first_aid First Aid storage_conditions Store in a Cool, Dry, Well-Ventilated Area inert_atmosphere Store Under Inert Gas (Nitrogen or Argon) tight_container Keep Container Tightly Closed refrigerate Refrigerate at 2-8°C fume_hood Use Chemical Fume Hood ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) avoid_contact Avoid Skin/Eye Contact and Inhalation weigh_inert Weigh Under Inert Atmosphere eye_contact Eye Contact: Flush with Water (15 min) medical_attention Seek Immediate Medical Attention eye_contact->medical_attention skin_contact Skin Contact: Flush with Water (15 min) skin_contact->medical_attention inhalation Inhalation: Move to Fresh Air inhalation->medical_attention ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting ingestion->medical_attention

Proper Handling and Storage Workflow

Experimental Protocols

This compound is a versatile ligand used in a variety of catalytic reactions, including cross-coupling reactions and the formation of metal complexes.

Synthesis of a Gold(I) Complex

This protocol describes the synthesis of a mononuclear gold(I) complex using this compound.

Materials:

  • (Dimethyl sulfide)gold(I) chloride ((CH₃)₂S-AuCl)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Hexane (B92381), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve (CH₃)₂S-AuCl (1 equivalent) in anhydrous dichloromethane.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Slowly add the solution of this compound to the stirred solution of (CH₃)₂S-AuCl at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Reduce the solvent volume under vacuum.

  • Add anhydrous hexane to precipitate the product.

  • Filter the resulting solid, wash with hexane, and dry under vacuum to yield the desired gold(I) complex.

The workflow for this synthesis is illustrated below.

G start Start dissolve_au Dissolve (CH3)2S-AuCl in anhydrous DCM start->dissolve_au dissolve_ligand Dissolve this compound in anhydrous DCM start->dissolve_ligand mix Slowly add ligand solution to gold solution at RT dissolve_au->mix dissolve_ligand->mix stir Stir at RT for 3-4 hours mix->stir concentrate Reduce solvent volume under vacuum stir->concentrate precipitate Add anhydrous hexane to precipitate product concentrate->precipitate filter_dry Filter, wash with hexane, and dry under vacuum precipitate->filter_dry end End filter_dry->end

Synthesis of Gold(I) Complex Workflow
General Protocol for Buchwald-Hartwig Amination

This reaction facilitates the formation of carbon-nitrogen bonds. This compound can serve as a ligand in this palladium-catalyzed cross-coupling.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • This compound

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

  • Schlenk tube and standard Schlenk line equipment

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, this compound, and the base under an inert atmosphere.

  • Add the aryl halide and the amine to the Schlenk tube.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The catalytic cycle for the Buchwald-Hartwig amination is outlined below.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L2 oxidative_addition->pd2_complex amine_coordination Amine Coordination and Deprotonation (R2NH, Base) pd2_complex->amine_coordination amido_complex Ar-Pd(II)(NR2)L2 amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Buchwald-Hartwig Amination Catalytic Cycle
General Protocol for Suzuki-Miyaura Coupling

This reaction is a versatile method for forming carbon-carbon bonds. This compound can be employed as a ligand in this process.

Materials:

  • Aryl or vinyl halide/triflate

  • Organoboron reagent (e.g., boronic acid or ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • This compound

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Reaction flask and condenser

Procedure:

  • In a reaction flask, combine the aryl/vinyl halide, organoboron reagent, and the base.

  • Add the palladium catalyst and this compound.

  • Add the solvent system.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

References

Application Notes and Protocols: 2-(Diphenylphosphino)ethylamine Derivatives in Asymmetric Allylic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Palladium-catalyzed asymmetric allylic substitution (AAS) is a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of this transformation is critically dependent on the nature of the chiral ligand employed. While the parent achiral ligand, 2-(diphenylphosphino)ethylamine, is utilized in various cross-coupling reactions, its chiral derivatives have emerged as a powerful class of P,N-ligands for inducing high levels of stereocontrol in asymmetric allylic substitution reactions.

These chiral aminophosphine (B1255530) ligands are typically synthesized from readily available chiral amino alcohols or chiral amines, offering a modular approach to ligand design. By systematically modifying the chiral backbone of the amino alcohol or the substituents on the nitrogen and phosphorus atoms, a library of ligands can be generated and screened for optimal performance in a specific transformation. The bidentate P,N-coordination to the palladium center creates a well-defined chiral environment around the metal, which effectively discriminates between the two enantiotopic faces of the nucleophile or the two termini of the π-allyl palladium intermediate. This leads to the preferential formation of one enantiomer of the product, often with excellent enantioselectivity (ee).

The applications of this methodology are extensive, providing access to a wide array of chiral building blocks crucial for the synthesis of pharmaceuticals, natural products, and other biologically active molecules. The versatility of the palladium-catalyzed reaction allows for the use of a broad range of substrates and nucleophiles, including soft carbon nucleophiles (e.g., malonates), amines, and alcohols.

Data Presentation: Performance of Chiral this compound Derivatives in Asymmetric Allylic Alkylation

The following tables summarize the quantitative data for the palladium-catalyzed asymmetric allylic alkylation of the benchmark substrate, 1,3-diphenyl-2-propenyl acetate (B1210297), with various nucleophiles using different chiral aminophosphine ligands derived from the this compound scaffold.

Table 1: Asymmetric Allylic Alkylation with Dimethyl Malonate

LigandAllylic SubstrateNucleophileBaseSolventTime (h)Yield (%)ee (%)Ref.
L1 1,3-Diphenyl-2-propenyl acetateDimethyl malonateBSA, LiOAcToluene (B28343)249596[1]
L2 1,3-Diphenyl-2-propenyl acetateDimethyl malonateBSA, KOAcToluene249294[1]
L3 1,3-Diphenyl-2-propenyl acetateDimethyl malonateBSA, NaOAcToluene249395[1]

BSA = N,O-Bis(trimethylsilyl)acetamide

Table 2: Asymmetric Allylic Alkylation with Other Nucleophiles

LigandAllylic SubstrateNucleophileBaseSolventTime (h)Yield (%)ee (%)Ref.
L1 1,3-Diphenyl-2-propenyl acetateDibenzyl malonateBSA, LiOAcToluene488892[1]
L1 1,3-Diphenyl-2-propenyl acetateMethyl acetoacetateBSA, LiOAcToluene249085 (d.r. 9:1)[1]

(d.r. = diastereomeric ratio)

Experimental Protocols

I. General Protocol for the Synthesis of Chiral Aminophosphine Ligands from Chiral Amino Alcohols

This protocol describes a general two-step synthesis of chiral aminophosphine ligands derived from chiral amino alcohols.

Step 1: Synthesis of the Aminophosphine Oxide

  • To a solution of the chiral amino alcohol (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, Toluene), add a strong base (e.g., n-BuLi, 2.2 eq) at 0 °C under an inert atmosphere (Argon or Nitrogen).

  • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation, forming the bislithiated intermediate.

  • Cool the reaction mixture to 0 °C and add a solution of the appropriate chlorodiphenylphosphine (B86185) oxide (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aminophosphine oxide.

Step 2: Reduction of the Aminophosphine Oxide to the Aminophosphine Ligand

  • Dissolve the purified aminophosphine oxide (1.0 eq) in an anhydrous solvent (e.g., toluene, xylene) under an inert atmosphere.

  • Add an excess of a reducing agent, such as trichlorosilane (B8805176) (HSiCl₃, 3.0-5.0 eq), followed by the slow addition of a tertiary amine base, such as triethylamine (B128534) (Et₃N, 3.0-6.0 eq), at 0 °C.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature and carefully quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.

  • The crude aminophosphine ligand can be further purified by recrystallization or column chromatography under an inert atmosphere to prevent oxidation.

II. General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol provides a general procedure for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Materials:

  • [Pd(η³-C₃H₅)Cl]₂ (Palladium allyl chloride dimer)

  • Chiral aminophosphine ligand (e.g., L1, L2, or L3)

  • 1,3-Diphenyl-2-propenyl acetate (allylic substrate)

  • Dimethyl malonate (nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous lithium acetate (LiOAc) or other acetate salt

  • Anhydrous toluene (solvent)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (0.01 mmol, 1 mol%) and the chiral aminophosphine ligand (0.022 mmol, 2.2 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • To this solution, add the allylic substrate, 1,3-diphenyl-2-propenyl acetate (1.0 mmol, 1.0 eq).

  • In a separate vial, prepare the nucleophile solution by dissolving dimethyl malonate (1.2 mmol, 1.2 eq) in anhydrous toluene (1.0 mL). To this solution, add BSA (1.2 mmol, 1.2 eq) and anhydrous LiOAc (0.05 mmol, 5 mol%). Stir this mixture at room temperature for 15 minutes.

  • Add the prepared nucleophile solution to the Schlenk tube containing the catalyst and substrate.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC or GC/LC-MS.

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Substitution

Catalytic Cycle cluster_0 Pd_L Pd(0)L* Allyl_Pd π-Allyl Pd(II) Complex Pd_L->Allyl_Pd Oxidative Addition (Allylic Substrate) Nuc_Attack Nucleophilic Attack Allyl_Pd->Nuc_Attack Product_Complex Pd(0)-Product Complex Nuc_Attack->Product_Complex Product_Complex->Pd_L Product Release

Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic substitution.

General Experimental Workflow

Experimental Workflow start Start reagents Combine Pd Precursor and Chiral Ligand start->reagents catalyst Catalyst Formation reagents->catalyst add_reagents Add Allylic Substrate and Nucleophile/Base catalyst->add_reagents reaction Reaction under Inert Atmosphere add_reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) and ee Determination (HPLC/GC) purification->analysis end End analysis->end

Caption: General workflow for asymmetric allylic substitution experiments.

Ligand Synthesis Workflow

Ligand Synthesis start Chiral Amino Alcohol deprotonation Deprotonation (Strong Base) start->deprotonation phosphine_oxide Reaction with Chlorodiphenylphosphine Oxide deprotonation->phosphine_oxide intermediate Aminophosphine Oxide phosphine_oxide->intermediate reduction Reduction (e.g., HSiCl3/Et3N) intermediate->reduction ligand Chiral Aminophosphine Ligand reduction->ligand

Caption: Synthetic pathway for chiral aminophosphine ligands.

References

Application Notes and Protocols for the Characterization of 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-(Diphenylphosphino)ethylamine, a versatile phosphine (B1218219) ligand. The following sections detail the methodologies for spectroscopic and thermal analysis, complete with experimental protocols and representative data.

Introduction

This compound (CAS No: 4848-43-5) is a bidentate phosphine ligand with the chemical formula C₁₄H₁₆NP and a molecular weight of 229.26 g/mol .[1] Its structure, featuring both a soft phosphorus donor and a hard nitrogen donor, makes it a valuable ligand in coordination chemistry and homogeneous catalysis.[2][3] Accurate characterization is crucial for quality control and for understanding its coordination behavior. This document outlines the key analytical techniques for its comprehensive characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. Key nuclei for analysis are ¹H, ¹³C, and ³¹P.

2.1.1. Representative NMR Data

Due to the limited availability of a complete, published NMR dataset for this compound, the following table presents representative chemical shifts for a structurally similar compound, 2-(Cyclohex-2-enyl)-2,2-diphenyl-ethylamine, to illustrate the expected regions for the diphenylphosphino and ethylamine (B1201723) moieties.[4] The ³¹P NMR chemical shift is based on typical values for tertiary phosphines.[5]

Table 1: Representative NMR Spectroscopic Data

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H7.10 - 7.40MultipletAromatic protons (C₆H₅)
3.20 - 3.40MultipletMethylene protons adjacent to nitrogen (-CH₂-NH₂)
1.80 - 2.00MultipletMethylene protons adjacent to phosphorus (-P-CH₂-)
0.77Broad SingletAmine protons (-NH₂)
¹³C142.8 - 144.8-Aromatic carbons (ipso-C)
126.1 - 129.9-Aromatic carbons (CH)
49.65-Methylene carbon adjacent to nitrogen (-CH₂-NH₂)
39.77-Methylene carbon adjacent to phosphorus (-P-CH₂-)
³¹P~ -20SingletDiphenylphosphino group (-PPh₂)

2.1.2. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The compound is air and moisture sensitive, so sample preparation should be performed under an inert atmosphere (e.g., in a glovebox).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use an external standard, such as 85% H₃PO₄, for chemical shift referencing.

    • Typical spectral width for phosphines: -50 to 50 ppm.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

2.2.1. Predicted Mass Spectrometry Data

The following table outlines the predicted major fragments for this compound based on the fragmentation patterns of related compounds like diphenylphosphine (B32561) and ethyldiphenylphosphine (B1294405) oxide.[6][7]

Table 2: Predicted Mass Spectrometry Fragmentation Data

m/zProposed Fragment IonDescription
229[C₁₄H₁₆NP]⁺Molecular ion (M⁺)
214[C₁₃H₁₂NP]⁺Loss of a methyl group (not a primary fragmentation)
198[C₁₂H₁₁P]⁺Loss of the ethylamine group
183[C₁₂H₈P]⁺Loss of a phenyl group from the diphenylphosphino moiety
152[C₁₂H₈]⁺Biphenylene ion
77[C₆H₅]⁺Phenyl group

2.2.2. Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For structural elucidation, perform tandem MS (MS/MS) experiments to analyze the fragmentation of the molecular ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation.

2.3.1. Representative FTIR Data

The following table lists the expected characteristic infrared absorption bands for this compound based on the spectra of related compounds.[8][9]

Table 3: Representative FTIR Spectral Data

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300 - 3500N-H stretchPrimary amine (-NH₂)
3050 - 3070C-H stretchAromatic C-H
2850 - 2960C-H stretchAliphatic C-H
1580 - 1600C=C stretchAromatic ring
1430 - 1480P-C stretchPhenyl-Phosphorus
1090 - 1180C-N stretchAliphatic amine
690 - 750C-H bendAromatic C-H (out-of-plane)

2.3.2. Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation: Due to the air and moisture sensitivity of the compound, sample preparation should be conducted in an inert atmosphere.

    • For liquid samples: A thin film can be prepared between two KBr or NaCl plates.

    • For solid samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.

3.1. Representative Thermal Analysis Data

The following table provides expected thermal events for a phosphine ligand based on data from similar compounds.[10][11]

Table 4: Representative Thermal Analysis Data

TechniqueObservationTemperature Range (°C)Interpretation
TGAOnset of decomposition> 200Thermal stability of the compound
DSCEndothermic peakVariesMelting point
Exothermic peak> 150Oxidation or decomposition

3.2. Experimental Protocol for Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

  • Instrumentation: Use a TGA or DSC instrument.

  • TGA Protocol:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass of the sample as a function of temperature.

  • DSC Protocol:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

    • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the TGA curve to determine the onset of decomposition and any mass loss steps. Analyze the DSC thermogram to identify melting points, glass transitions, and other thermal events.

X-ray Crystallography

4.1. Experimental Protocol for X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_results Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr ms Mass Spectrometry (EI or ESI) purification->ms ftir FTIR Spectroscopy purification->ftir thermal Thermal Analysis (TGA, DSC) purification->thermal xray X-ray Crystallography (if single crystals obtained) purification->xray structure_confirmation Structure Confirmation nmr->structure_confirmation purity_assessment Purity Assessment nmr->purity_assessment ms->structure_confirmation ftir->structure_confirmation thermal_stability Thermal Stability Profile thermal->thermal_stability xray->structure_confirmation final_report Comprehensive Characterization Report structure_confirmation->final_report purity_assessment->final_report thermal_stability->final_report

Caption: Experimental workflow for the characterization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Diphenylphosphino)ethylamine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the use of 2-(Diphenylphosphino)ethylamine and its metal complexes in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phosphine (B1218219) ligands like this compound in a catalytic reaction?

A1: Phosphine ligands are susceptible to several degradation pathways that can diminish catalyst performance. The most common routes include:

  • Oxidation: The trivalent phosphine (P(III)) can be oxidized to the corresponding pentavalent phosphine oxide (P(V)). This is often caused by trace amounts of air or peroxides in solvents.[1] While often detrimental, some phosphine oxides can act as effective ligands in certain cross-coupling reactions.[1]

  • P-C Bond Cleavage: This pathway involves the breaking of a phosphorus-carbon bond, which can occur at elevated temperatures through oxidative addition of the P-C bond to the metal center.[1] This can lead to the formation of inactive catalyst species.[1]

  • Hydrolysis: Some phosphine ligands may react with water, leading to the cleavage of P-C bonds or the formation of secondary phosphine oxides.[1]

Q2: How can I identify if my catalyst is deactivating during a reaction?

A2: A common visual sign of deactivation for palladium-based catalysts is the formation of a black precipitate, known as palladium black.[2] This indicates that the active palladium(0) has agglomerated into an inactive elemental form. A healthy, active catalytic reaction should generally remain as a homogeneous solution, though color changes throughout the reaction are normal.[2]

Q3: What are the most common causes of deactivation for catalysts with phosphine ligands?

A3: Catalyst deactivation can be attributed to several factors:

  • Ligand Oxidation: The phosphine groups are prone to oxidation, forming phosphine oxides, which alters the electronic and steric properties of the ligand and reduces catalytic activity.[2]

  • Sensitivity to Air and Moisture: Many metal complexes with phosphine ligands are sensitive to air and moisture.[2] Oxygen can lead to ligand oxidation, and water can form inactive metal-hydroxo species.[2]

  • Product Inhibition: The reaction product may coordinate to the metal center, hindering further catalytic cycles.[2]

  • Formation of Inactive Species: The active catalyst may convert into an inactive state during the reaction.[2]

Q4: Can the choice of solvent impact the stability of my catalyst?

A4: Yes, the solvent can significantly influence the stability of the catalyst and the overall reaction outcome. For instance, solvents like THF can contain peroxides that lead to the oxidation of the phosphine ligand.[1] It is crucial to use high-purity, anhydrous, and degassed solvents.

Troubleshooting Guide

Issue 1: Low or No Conversion

If you are observing low or no conversion in your reaction, consider the following potential causes and solutions:

  • Inactive Catalyst: The catalyst may not be in its active form.

    • Solution: Ensure proper activation of the pre-catalyst. If using a Pd(II) pre-catalyst, it may not be reducing to the active Pd(0) species.[3] This can be influenced by the choice of phosphine ligand and base.[3] It is also critical to ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) as Pd(0) catalysts are sensitive to air.[3]

  • Catalyst Poisoning: Impurities in the reagents or solvents can poison the catalyst.

    • Solution: Use high-purity, anhydrous, and degassed solvents.[2] Purify substrates and other reagents to remove potential catalyst poisons like sulfur compounds.[3]

  • Suboptimal Reaction Conditions: The reaction temperature, pressure, or other conditions may not be optimal.

    • Solution: Verify the reaction temperature and pressure. Some reactions may require elevated temperatures to proceed efficiently, but be mindful of the catalyst's thermal stability.[2] A systematic screening of reaction conditions, including solvent and base, can help identify the optimal parameters.

Issue 2: Catalyst Deactivation During Reaction

If the reaction starts but then slows down or stops, your catalyst may be deactivating.

  • Gradual Catalyst Decomposition: This could be due to the slow oxidation of the phosphine ligand or thermal instability.

    • Solution: If thermal stability is a concern, try running the reaction at a lower temperature.[2] Ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidation.[2]

  • Formation of Inactive Species: The active catalyst may be converting into an inactive form.

    • Solution: Analyze the reaction mixture at different time points to identify any changes in the catalyst's structure.[2] In the case of palladium catalysts, the formation of palladium black is a visual indicator of deactivation.[2]

Experimental Protocols & Data

Table 1: Optimization of Reaction Conditions for a Model Reaction
EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterRoom Temp7Trace
2Water10-15725
3DMFRoom Temp7Trace
4DMF10-15718
5CH₂Cl₂10-15755
6Ethanol10-15770
7THF10-15780

Data adapted from a model reaction for optimization.[4]

Methodology for Catalyst Deactivation Monitoring

Objective: To quantify the extent of phosphine ligand oxidation to phosphine oxide during a catalytic reaction.[2]

Methodology:

  • Carefully take an aliquot of the reaction mixture at various time points under an inert atmosphere.

  • Quench the reaction in the aliquot if necessary.

  • Prepare the sample for NMR analysis by dissolving it in a suitable deuterated solvent.

  • Acquire a ³¹P NMR spectrum to identify and quantify the signals corresponding to the phosphine ligand and its oxide.

Visualizing Workflows and Pathways

Troubleshooting_Workflow start Low or No Conversion check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Reagent Purity start->check_purity sub_catalyst Inactive Pre-catalyst? Oxidized Catalyst? check_catalyst->sub_catalyst sub_conditions Suboptimal Temp/Solvent/Base? check_conditions->sub_conditions sub_purity Catalyst Poisons Present? check_purity->sub_purity solution_catalyst Ensure Inert Atmosphere Proper Pre-catalyst Activation sub_catalyst->solution_catalyst solution_conditions Screen Temp, Solvent, & Base sub_conditions->solution_conditions solution_purity Use High-Purity, Degassed Reagents sub_purity->solution_purity

Caption: Troubleshooting workflow for low reaction conversion.

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Catalyst (e.g., Pd(0)L) Oxidation Ligand Oxidation (e.g., L=O) Active_Catalyst->Oxidation O₂ / Peroxides Precipitation Metal Agglomeration (e.g., Pd Black) Active_Catalyst->Precipitation High Temp / Ligand Dissociation Degradation Ligand Degradation (P-C Cleavage) Active_Catalyst->Degradation High Temp

Caption: Primary deactivation pathways for phosphine-ligated catalysts.

References

Technical Support Center: Troubleshooting Low Yield in 2-(Diphenylphosphino)ethylamine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions catalyzed by 2-(Diphenylphosphino)ethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in reactions using this compound as a ligand?

Low yields in cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations, where this compound is often employed, can typically be attributed to several key factors:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation or aggregation, leading to the formation of inactive palladium black. The phosphine (B1218219) ligand itself can also degrade.

  • Suboptimal Reaction Conditions: Parameters such as temperature, solvent, base, and reaction time are critical and highly interdependent. Incorrect choices for a specific substrate combination can significantly lower the yield.

  • Poor Reagent Quality: Impurities in substrates, solvents, or the catalyst itself can poison the catalyst or lead to unwanted side reactions. The presence of oxygen or moisture is particularly detrimental.

  • Inefficient Purification: The desired product may be difficult to separate from byproducts, such as phosphine oxides or homocoupled products, leading to low isolated yields.

Q2: How does the choice of palladium precursor affect the reaction?

The palladium precursor plays a significant role. While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) species. Pre-formed Pd(0) sources like Pd₂(dba)₃ can sometimes offer more consistent results. The choice can influence the induction period and overall catalytic activity.

Q3: What role does the base play, and how do I choose the right one?

The base is crucial for the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonation in Buchwald-Hartwig aminations. The strength and nature of the base can dramatically impact the reaction.

  • Strong, non-nucleophilic bases like NaOtBu are common in aminations.

  • Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used in Suzuki couplings, often in aqueous solutions. The choice depends on the functional group tolerance of your substrates.

Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?

Poor solubility can severely limit reaction rates. Consider the following:

  • Solvent Screening: Test a range of solvents with varying polarities. For polar substrates, more polar aprotic solvents like DMF or DMSO might be necessary, though be aware they can sometimes coordinate to the palladium.

  • Temperature Increase: Raising the reaction temperature can improve solubility.

  • Use of Biphasic Systems: For Suzuki reactions, using a mixture of an organic solvent (like toluene (B28343) or dioxane) and water with a phase-transfer catalyst can be effective.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you observe minimal or no formation of your desired product, a systematic approach is necessary to pinpoint the issue.

Troubleshooting Workflow:

G start Low/No Product Formation reagent_quality Verify Reagent Quality & Purity start->reagent_quality inert_atmosphere Confirm Inert Atmosphere reagent_quality->inert_atmosphere Reagents OK replace_reagents Re-purify/Replace Reagents reagent_quality->replace_reagents Impure parameter_screening Systematic Parameter Screening inert_atmosphere->parameter_screening Atmosphere OK improve_degassing Improve Degassing/Inerting inert_atmosphere->improve_degassing Oxygen/Moisture Present screen_ligand_base Screen Ligands & Bases parameter_screening->screen_ligand_base screen_solvent_temp Screen Solvents & Temperature parameter_screening->screen_solvent_temp success Reaction Successful screen_ligand_base->success Improvement Observed screen_solvent_temp->success Improvement Observed

Troubleshooting Workflow for Low Product Yield.

Detailed Steps:

  • Initial Checks:

    • Reagent Purity: Verify the purity of your starting materials, catalyst, and ligand using appropriate analytical techniques (e.g., NMR, GC-MS). Old or improperly stored reagents can degrade.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed to remove dissolved oxygen.

    • Stoichiometry: Double-check the stoichiometry of all reactants.

  • Systematic Parameter Screening:

    • Ligand: While using this compound, consider that for particularly challenging substrates, other bulky, electron-rich phosphine ligands like SPhos or XPhos might be more effective.

    • Base: Screen a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu).

    • Solvent: Test different solvents or solvent mixtures (e.g., Toluene, Dioxane, THF, DMF, and aqueous mixtures for Suzuki reactions).

    • Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.

Issue 2: Catalyst Deactivation (Formation of Palladium Black)

The appearance of a black precipitate is a common sign of catalyst deactivation.

Catalyst Deactivation Pathways:

G cluster_active Active Catalytic Cycle cluster_inactive Deactivation Pathways Pd(0)L_n Active Pd(0) Catalyst Pd_black Palladium Black (Inactive) Pd(0)L_n->Pd_black Aggregation (High Temp/Concentration) Oxidized_Pd Oxidized Pd(II) Species (Inactive) Pd(0)L_n->Oxidized_Pd Presence of Oxygen Phosphonium_Salt Phosphonium Salt Formation Pd(0)L_n->Phosphonium_Salt Reaction with Aryl Halide

Common pathways for palladium catalyst deactivation.

Solutions:

  • Lower Temperature: Operate at the lowest effective temperature to minimize thermal decomposition.

  • Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can sometimes stabilize the active catalyst.

  • Degassing: Ensure rigorous exclusion of oxygen from the reaction mixture.

Issue 3: Significant Side Product Formation

Common side products include homocoupled starting materials and hydrodehalogenation of the aryl halide.

Strategies to Minimize Side Products:

  • Optimize Stoichiometry: Use a slight excess of one of the coupling partners to drive the reaction to completion and minimize homocoupling of the other.

  • Ligand Choice: Bulkier ligands can sometimes suppress side reactions by favoring the desired reductive elimination step.

  • Base Selection: The choice of base can influence the extent of side reactions. Experiment with different bases to find one that minimizes byproducts.

Data Presentation

The following tables provide examples of how reaction parameters can be optimized. While these examples may not use this compound specifically, the principles of optimization are transferable.

Table 1: Optimization of Suzuki Coupling Reaction Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O801265
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O80692[1]
3Pd₂(dba)₃ (1)PPh₃ (4)Cs₂CO₃ (2)Dioxane1001278
4Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O100495

Table 2: Optimization of Heck Reaction Conditions

EntryPalladium Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)Et₃N (1.5)DMF1002455
2PdCl₂ (6)K₂CO₃ (1.5)NMP1001287[2]
3Pd(OAc)₂ (2)K₂CO₃ (2)DMF/H₂O120879
4Pd(OAc)₂ (2)NaOAc (2)DMAc120690

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction. The specific amounts, temperatures, and times should be optimized for each unique set of substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precursor, this compound, and base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Purification Workflow:

G start Crude Reaction Mixture filtration Filter through Celite/Silica Plug (Removes Pd Black) start->filtration extraction Aqueous Workup (Removes Base & Salts) filtration->extraction chromatography Column Chromatography (Separates Product from Byproducts) extraction->chromatography final_product Pure Product chromatography->final_product

A general workflow for product purification.

References

Technical Support Center: Phosphine Ligand Selection for Enhanced Reaction Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve selectivity in chemical reactions using phosphine (B1218219) ligands.

Frequently Asked Questions (FAQs)

Q1: What are the primary properties of a phosphine ligand that influence reaction selectivity?

A1: The efficacy and selectivity of a phosphine ligand in a catalytic reaction are primarily governed by its steric and electronic properties.[1][2] These properties can be finely tuned by modifying the organic groups (R) attached to the phosphorus atom.[2][3] For bidentate phosphine ligands, a third critical parameter is the "bite angle," which is the P-M-P angle in the metal complex.[4]

  • Steric Properties : Often quantified by the Tolman cone angle (θ), this refers to the physical bulkiness of the ligand.[2][5] Larger, more demanding ligands can influence regioselectivity and stereoselectivity by creating a crowded environment around the metal center.[3][4] This steric hindrance can facilitate crucial steps like reductive elimination.[1]

  • Electronic Properties : This relates to the electron-donating or electron-withdrawing nature of the ligand.[3] It is often measured by the Tolman Electronic Parameter (TEP).[6] Electron-rich ligands (strong σ-donors) increase electron density on the metal, which can promote steps like oxidative addition.[3]

  • Bite Angle (for bidentate ligands) : The natural bite angle of a chelating diphosphine ligand can significantly impact the geometry of the catalyst's active site, thereby influencing both activity and selectivity in reactions like hydroformylation and allylic alkylation.[4][7][8]

Q2: How do I choose between a monodentate and a bidentate phosphine ligand?

A2: The choice depends on the specific reaction and the desired outcome. Bidentate ligands form a chelate ring with the metal center, which can provide greater stability to the catalytic complex.[4] This chelation is often crucial for achieving high enantioselectivity in asymmetric catalysis, as the rigid structure can create a well-defined chiral environment.[9][10] Bidentate ligands with wide bite angles are particularly known for inducing high regioselectivity in reactions like hydroformylation.[8] However, an increasing body of literature shows that chiral monodentate ligands can be superior in many asymmetric reactions, sometimes providing higher reactivity or selectivity where bidentate ligands fail.[9][11]

Q3: What is a "P-chiral" ligand and when should it be considered?

A3: A P-chiral ligand is a phosphine where the phosphorus atom itself is a stereogenic center.[12] These ligands are valuable in asymmetric catalysis, where the chirality is positioned directly at the metal's coordination site. Conformationally rigid and electron-rich P-chiral phosphine ligands have demonstrated excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed asymmetric reactions, such as hydrogenation.[12] They should be considered when aiming for high levels of enantiocontrol, particularly for challenging substrates.

Q4: How do electrostatic effects differ from inductive effects in influencing a ligand's electronic properties?

A4: Both effects modulate the electron-donating strength of the phosphine, but through different mechanisms.

  • Inductive effects operate through the covalent bond framework (through-bond) of the ligand. Electronegative or electropositive substituents on the phosphine's R groups alter the electron density on the phosphorus atom.[6]

  • Electrostatic effects are non-covalent, through-space interactions.[13] Charged functional groups within the ligand's structure can create a local electric field that influences the metal center, which can significantly contribute to the ligand's donor strength and impact catalyst reactivity.[6][13] Recent studies suggest that the contribution of electrostatic effects from charged groups can be substantial, sometimes accounting for up to 70-80% of the increase in donor strength compared to neutral analogues.[13][14]

Troubleshooting Guide

Problem Potential Cause Suggested Solution & Rationale
Low Regioselectivity Suboptimal steric environment or bite angle.1. Modify Ligand Sterics: Screen monodentate ligands with varying cone angles (θ). Increased steric bulk can block one reaction site, favoring another. 2. Vary Diphosphine Bite Angle: For bidentate ligands, screen options with different backbones (e.g., Xantphos vs. dppf). A wider bite angle can promote the formation of a specific regioisomer.[4][7][15]
Low Enantioselectivity (Racemic or near-racemic product) Ineffective chiral environment.1. Introduce Chirality: Switch from an achiral to a chiral ligand. C₂-symmetric diphosphines are a common starting point.[9] 2. Screen Chiral Ligand Families: Evaluate different classes of chiral ligands (e.g., atropisomeric biaryl phosphines like BINAP, P-chiral ligands like TangPhos, or phosphine-phosphoramidites).[12] The optimal ligand is often substrate-dependent.[10] 3. Modify Chiral Ligand Structure: Small modifications to the chiral ligand's backbone or substituents can have a large impact on enantioselectivity.[11][16]
Low Reaction Yield / Catalyst Deactivation Poor catalyst stability or slow catalytic turnover.1. Increase Ligand Electron Donation: Switch to a more electron-rich ligand (e.g., trialkylphosphines like PCy₃ or P(t-Bu)₃). This can stabilize the metal center and promote rate-limiting oxidative addition. 2. Introduce Steric Bulk: Bulky ligands can prevent catalyst decomposition pathways like the formation of inactive bimetallic species.[17] They can also promote the formation of the active monoligated palladium(0) species in cross-coupling.
Reaction Fails with a Known "Good" Ligand Ligand is not optimal for the specific metal or substrate class.1. Re-evaluate Ligand for the Metal: Ligands designed for one metal (e.g., Palladium) may be ineffective for another (e.g., Nickel) due to differences in atomic size and bond lengths. Ni-specific ligands may require features like remote steric hindrance.[17] 2. Perform a Ligand Screen: Use a diverse set of phosphine ligands that sample a wide range of steric and electronic properties to identify a new lead structure.[18][19]

Data Presentation: Key Phosphine Ligand Properties

The selection of a suitable phosphine ligand requires balancing its steric and electronic properties. The table below summarizes key parameters for several common ligands.

LigandCommon NameTypeCone Angle (θ) [°]TEP (cm⁻¹)Bite Angle (βn) [°]Notes
PPh₃TriphenylphosphineMonodentate1452068.9N/AA common benchmark ligand with moderate properties.
P(t-Bu)₃Tri(tert-butyl)phosphineMonodentate1822056.1N/AVery bulky and electron-rich; highly effective for cross-coupling.
PCy₃TricyclohexylphosphineMonodentate1702056.4N/ABulky and electron-rich.
dppeBidentate125-85Forms a stable 5-membered chelate ring.[7]
dppfBidentate--99Ferrocene backbone provides a larger bite angle than dppe.[7]
XantphosBidentate--111A wide bite-angle ligand, often used to promote linear selectivity in hydroformylation.[7]
(R)-BINAPBidentate (Chiral)--93A privileged atropisomeric ligand for asymmetric catalysis.

Note: Cone angle and TEP values can vary slightly depending on the measurement method. TEP is the ν(CO) A1 stretching frequency of LNi(CO)₃ complexes.

Visualizations: Ligand Selection and Effect Models

The following diagrams illustrate the logical workflow for ligand selection and the fundamental principles of ligand effects.

Ligand_Selection_Workflow cluster_start 1. Define Goal cluster_selectivity 2. Selectivity Type cluster_regio 3a. Regioselectivity Strategy cluster_enantio 3b. Enantioselectivity Strategy cluster_optimize 4. Optimization Start Define Primary Reaction Goal Selectivity_Type What type of selectivity is needed? Start->Selectivity_Type Regio_Strategy Troubleshooting Regioselectivity Selectivity_Type->Regio_Strategy Regioselectivity Enantio_Strategy Achieving Enantioselectivity Selectivity_Type->Enantio_Strategy Enantioselectivity Optimize Optimize Yield & Activity Selectivity_Type->Optimize Yield / Activity (No selectivity issue) Sterics Tune Steric Bulk (Cone Angle) Regio_Strategy->Sterics Bite_Angle Vary Bite Angle (Bidentate Ligands) Regio_Strategy->Bite_Angle Sterics->Optimize Bite_Angle->Optimize Chiral_Type Screen Chiral Ligand Classes (e.g., Biaryl, P-Chiral) Enantio_Strategy->Chiral_Type Fine_Tune Fine-Tune Ligand Structure Chiral_Type->Fine_Tune Fine_Tune->Optimize Electronics Tune Electronic Properties (TEP) (Electron Donating/Withdrawing) Optimize->Electronics

Caption: A workflow for selecting phosphine ligands based on reaction goals.

Ligand_Effects cluster_ligand Ligand Properties cluster_metal Catalytic Cycle Steps Sterics Steric Bulk (e.g., Cone Angle) Metal Metal Center (M) Sterics->Metal Controls access to metal center RE Reductive Elimination Sterics->RE Bulky ligands often accelerate Electronics Electronic Effects (e.g., TEP) Electronics->Metal Modulates electron density on metal OA Oxidative Addition Electronics->OA Electron-rich ligands often accelerate Metal->OA OA->RE Catalytic Intermediate RE->Metal Regenerates Catalyst

Caption: Influence of steric and electronic properties on the catalytic cycle.

Caption: Comparison of small versus large bite angles in diphosphine ligands.

Experimental Protocols

Protocol: General Procedure for Phosphine Ligand Screening in a Cross-Coupling Reaction

This protocol outlines a general method for screening a set of phosphine ligands to identify the optimal choice for a given transformation (e.g., Suzuki-Miyaura coupling).

1. Materials and Setup:

  • Reactants: Aryl halide (Substrate A), Boronic acid/ester (Substrate B).

  • Catalyst Precursor: e.g., Pd(OAc)₂, Pd₂(dba)₃.

  • Ligand Set: A diverse set of phosphine ligands (e.g., the PHOSS set or other commercially available kits) covering a range of steric and electronic properties.[19]

  • Solvent and Base: Anhydrous solvent (e.g., Toluene, Dioxane) and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

  • Reaction Vessels: An array of identical reaction vials or tubes suitable for parallel synthesis, equipped with stir bars and septa.

  • Inert Atmosphere: A glovebox or Schlenk line setup with Nitrogen or Argon gas.

2. Preparation of Stock Solutions (under inert atmosphere):

  • To ensure consistency, prepare stock solutions of the catalyst precursor, Substrate A, and Substrate B in the chosen anhydrous solvent. This minimizes pipetting errors for small-scale reactions.

3. Reaction Array Setup (under inert atmosphere):

  • To each reaction vial, add the appropriate amount of base (if solid).

  • Dispense a precise, molar equivalent of each phosphine ligand to its designated vial. For a typical Pd-catalyzed cross-coupling, a Pd:Ligand ratio of 1:1 to 1:2 is a good starting point.[10]

  • Add the catalyst precursor stock solution to each vial. The amount should correspond to the desired catalyst loading (e.g., 1-5 mol%).

  • Initiate the reactions by adding the stock solutions of Substrate A and Substrate B.

  • Seal all vials tightly, remove them from the glovebox (if used), and place them in a pre-heated reaction block or oil bath set to the desired temperature.

4. Reaction Monitoring and Analysis:

  • After a set time (e.g., 2, 6, 12, or 24 hours), take a small aliquot from each reaction vial.

  • Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica (B1680970) gel to remove the catalyst.

  • Analyze the crude reaction mixture using an appropriate technique (e.g., GC, LC-MS, or ¹H NMR with an internal standard) to determine the conversion of starting material and the yield of the desired product.[17]

  • If applicable, determine the ratio of regioisomers or the enantiomeric excess (ee%) using chiral chromatography (HPLC or GC).

5. Data Interpretation:

  • Tabulate the yield, conversion, and selectivity (regio- or enantio-) for each ligand tested.

  • Correlate the performance with the known properties (cone angle, TEP, bite angle) of the most successful ligands to understand the structure-activity relationship for your specific reaction.[17][20] This information will guide further optimization.

References

2-(Diphenylphosphino)ethylamine catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 2-(Diphenylphosphino)ethylamine as a ligand in catalysis. The information is designed to help you diagnose and resolve issues related to catalyst deactivation and to provide effective regeneration strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for my this compound-metal catalyst?

A1: Deactivation of catalysts utilizing the this compound ligand can stem from several factors, primarily related to the sensitivity of the phosphine (B1218219) group and the stability of the metal center. The most common causes include:

  • Ligand Oxidation: The phosphorus atom in the diphenylphosphino group is susceptible to oxidation, especially in the presence of air, converting the active phosphine to the corresponding phosphine oxide. This change in the ligand's electronic and steric properties can significantly reduce or completely eliminate catalytic activity.

  • Air and Moisture Sensitivity: Many metal complexes formed with this ligand are sensitive to air and moisture. Oxygen can lead to ligand oxidation, while water can promote the formation of inactive metal-hydroxo species.

  • Thermal Degradation: At elevated temperatures, the catalyst complex may decompose. This can involve the breakdown of the ligand itself or the aggregation of the metal into an inactive form, such as palladium black in the case of palladium catalysts.

  • Catalyst Poisoning: Impurities in substrates, solvents, or other reagents can act as poisons by binding to the metal center and blocking active sites. Common poisons include sulfur-containing compounds.

  • Product Inhibition: In some instances, the reaction product may coordinate to the metal center, leading to a decrease in the catalyst's turnover frequency over time.

Q2: I observe a black precipitate forming in my palladium-catalyzed reaction. What does this indicate?

A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation. It signifies that the active Pd(0) species has agglomerated into an inactive, elemental form. A healthy, active homogeneous catalytic reaction should typically remain as a solution, though color changes are normal.

Q3: How can I minimize catalyst deactivation during my experiments?

A3: To enhance catalyst longevity, consider the following best practices:

  • Inert Atmosphere: Always handle the this compound ligand and its metal complexes under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.

  • High-Purity Reagents: Use high-purity, anhydrous, and degassed solvents. Purify substrates and other reagents to remove potential catalyst poisons.

  • Optimal Reaction Conditions: Carefully control the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation.

  • Proper Catalyst Handling: Use pre-formed, well-defined catalyst complexes or generate the active catalyst in-situ under anhydrous and anaerobic conditions.

Q4: Is it possible to regenerate a deactivated this compound catalyst?

A4: Yes, in cases where deactivation is due to oxidation of the phosphine ligand to its corresponding phosphine oxide, regeneration is often possible. This typically involves the reduction of the phosphine oxide back to the active phosphine using a suitable reducing agent. However, if deactivation is due to thermal degradation or irreversible poisoning, regeneration may not be feasible.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during catalysis with this compound ligands.

Issue 1: Low or No Catalytic Activity
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst was stored and handled under a strictly inert atmosphere.[1] Consider using a fresh batch of catalyst or regenerating the current batch if oxidation is suspected.
Impure Reagents or Solvents Use high-purity, anhydrous, and degassed solvents. Purify substrates and other reagents to remove potential catalyst poisons.
Suboptimal Reaction Conditions Verify the reaction temperature and pressure. Optimize these parameters, starting with conditions reported in the literature for similar reactions.
Incorrect Ligand-to-Metal Ratio An incorrect stoichiometry can lead to the formation of less active or inactive catalytic species. Titrate the ligand-to-metal ratio to find the optimal conditions for your specific reaction.
Issue 2: Reaction Stalls Before Completion
Potential Cause Troubleshooting Step
Gradual Catalyst Decomposition This may be due to slow oxidation of the phosphine ligand or thermal instability. If thermal stability is a concern, try running the reaction at a lower temperature. Monitor the reaction for signs of decomposition, such as the formation of palladium black.
Product Inhibition The reaction product may be coordinating to the metal center. If suspected, try running the reaction at a lower substrate concentration or consider methods for in-situ product removal.
Formation of Inactive Species The active catalyst may be converting to an inactive state during the reaction. Analyze aliquots of the reaction mixture at different time points using techniques like ³¹P NMR to identify any changes in the catalyst structure.

Quantitative Data on Catalyst Performance

Catalyst System Deactivation Cause Performance Metric Loss of Activity Regeneration Method Recovered Activity Reference
Heterogeneous Pd(II)-AmineReduction to Pd(0)Conversion (%)85% reduction after 1st cycleTreatment with BenzoquinoneActivity fully restored[2]
Homogeneous Rh-PhosphineLigand DecompositionYield (%)50% decreaseNot reported-[3]
Pd/CCokingReaction Rate>90% decreaseCalcination~95% of original activity[4]

Experimental Protocols

Protocol 1: Monitoring Phosphine Ligand Oxidation via ³¹P NMR Spectroscopy

Objective: To quantify the extent of this compound oxidation to its phosphine oxide during a catalytic reaction.

Methodology:

  • Under an inert atmosphere, carefully withdraw an aliquot of the reaction mixture at various time points (e.g., t = 0, 1h, 4h, 24h).

  • If necessary, quench the reaction in the aliquot by cooling or adding a suitable quenching agent.

  • Prepare the sample for NMR analysis by dissolving it in an appropriate deuterated solvent.

  • Acquire a ³¹P NMR spectrum for each sample. The chemical shift of the phosphine will differ significantly from that of the phosphine oxide, allowing for quantification of the relative amounts of each species.

Protocol 2: General Procedure for the Regeneration of Oxidized this compound Ligand

Objective: To reduce the this compound oxide back to the active phosphine ligand. This protocol is adapted from general methods for phosphine oxide reduction.

Materials:

  • Deactivated catalyst containing the phosphine oxide.

  • Anhydrous toluene.

  • Silane (B1218182) reducing agent (e.g., phenylsilane (B129415) or tetramethyldisiloxane (TMDS)).

  • Inert atmosphere glovebox or Schlenk line.

Methodology:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the recovered, deactivated catalyst (containing the phosphine oxide) in anhydrous toluene.

  • To this solution, add an excess of the silane reducing agent (typically 2-3 equivalents relative to the phosphine oxide).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reduction by ³¹P NMR spectroscopy.

  • Upon complete conversion of the phosphine oxide to the phosphine, the regenerated ligand can be used directly in a subsequent reaction or isolated by standard workup procedures.

Caution: Silanes can be reactive. Handle them with care under an inert atmosphere.

Visualizations

Catalyst Deactivation Pathways

DeactivationPathways Active_Catalyst Active Catalyst (L-Pd(0)) Oxidized_Ligand Oxidized Ligand Complex (L=O)-Pd Active_Catalyst->Oxidized_Ligand Oxidation (Air/O₂) Pd_Black Palladium Black (Pd(0) Aggregates) Active_Catalyst->Pd_Black Aggregation Poisoned_Catalyst Poisoned Catalyst (L-Pd-Poison) Active_Catalyst->Poisoned_Catalyst Poisoning (Impurities) Thermal_Degradation Degraded Products Active_Catalyst->Thermal_Degradation High Temperature

Caption: Common deactivation pathways for this compound-Pd catalysts.

Catalyst Regeneration Workflow

RegenerationWorkflow Deactivated_Catalyst Deactivated Catalyst (Oxidized Ligand) Recovery Catalyst Recovery (Filtration/Extraction) Deactivated_Catalyst->Recovery Reduction Reduction of Phosphine Oxide (e.g., with Silanes) Recovery->Reduction Regenerated_Catalyst Regenerated Active Catalyst Reduction->Regenerated_Catalyst

Caption: A general workflow for the regeneration of an oxidized phosphine catalyst.

Troubleshooting Logic for Low Reaction Yield

TroubleshootingYield Start Low Reaction Yield Observed Check_Catalyst Check Catalyst Integrity (Handling & Storage) Start->Check_Catalyst Check_Reagents Verify Reagent Purity (Substrates, Solvents) Check_Catalyst->Check_Reagents Catalyst OK Failure Consult Further Literature/ Consider Alternative Catalyst Check_Catalyst->Failure Catalyst Degraded Inert_Atmosphere Ensure Strict Inert Atmosphere Check_Reagents->Inert_Atmosphere Reagents Pure Check_Reagents->Failure Impurities Present Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Success Improved Yield Optimize_Conditions->Success Optimization Successful Optimize_Conditions->Failure Optimization Fails Inert_Atmosphere->Optimize_Conditions Atmosphere OK Inert_Atmosphere->Failure Air/Moisture Leak

Caption: A logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Products from 2-(Diphenylphosphino)ethylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Diphenylphosphino)ethylamine and its derivatives. The following sections address common issues encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most prevalent impurities include:

  • Phosphine (B1218219) Oxides : this compound is highly susceptible to oxidation, converting the trivalent phosphine (P(III)) to the corresponding pentavalent phosphine oxide (P(V)).[1][2][3] This can be caused by trace amounts of air or peroxides in solvents.[3]

  • Unreacted Starting Materials : Residual this compound, metal precursors (e.g., palladium or platinum salts), and organic substrates may remain.

  • Solvents and Reagents : Solvents from the reaction or purification steps (e.g., THF, diethyl ether, dichloromethane) and reagents from the work-up (e.g., acids, bases, drying agents) can be present.

  • Side-Reaction Products : Depending on the reaction conditions, byproducts from P-C bond cleavage or hydrolysis can form.[3]

Q2: How can I determine if my this compound ligand has oxidized?

A2: The most effective method for detecting and quantifying phosphine oxide impurities is through proton-decoupled ³¹P NMR spectroscopy.[1] The trivalent phosphine and its pentavalent oxide will show distinct signals in the spectrum.

Experimental Protocol: Analysis of Ligand Purity by ³¹P NMR
  • Sample Preparation : Accurately weigh 10-20 mg of the phosphine-containing sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

  • Transfer : Transfer the solution to an NMR tube.

  • Acquisition : Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the spectral window is wide enough to capture both expected signals (e.g., +80 ppm to -80 ppm).[1]

  • Relaxation Delay : To ensure accurate integration for quantification, set the relaxation delay (d1) to at least 5 times the longest T₁ of the phosphorus nuclei. A delay of 30 seconds is often sufficient.[1]

  • Processing : Process the resulting spectrum with Fourier transform, phase correction, and baseline correction. The relative integrals of the phosphine and phosphine oxide peaks will indicate the purity of the sample.[1]

Data Presentation

The following table summarizes typical chemical shifts for relevant phosphorus species.

Table 1: ³¹P NMR Chemical Shifts for Common Phosphorus Species

Compound/SpeciesTypical ³¹P Chemical Shift (ppm)Reference
This compound~ -22.0[4]
Triphenylphosphine (PPh₃)~ -5.0[1]
Triphenylphosphine Oxide (OPPh₃)~ +25 to +35[1]

Troubleshooting Purification Procedures

Q3: I am attempting to purify my product, a metal complex, via column chromatography on silica (B1680970) gel, but I am observing decomposition and low recovery. What could be the cause?

A3: Silica gel is inherently acidic and can cause the degradation of sensitive organometallic complexes. Phosphine ligands, especially when coordinated to a metal center, can be labile under acidic conditions. Furthermore, polar phosphine oxides can bind strongly to the polar silica stationary phase, making elution difficult.[5]

Troubleshooting Steps:

  • Use a Different Stationary Phase : Consider using a more neutral stationary phase, such as alumina.

  • Deactivate the Silica Gel : If silica must be used, you can neutralize its acidic sites. Prepare a slurry of the silica gel in the desired eluent and add 1-2% triethylamine (B128534) (or another suitable base) relative to the volume of the eluent.

  • Work Quickly : Minimize the time the compound spends on the column to reduce the opportunity for degradation.

Q4: My product is soluble in the reaction solvent, but I need to isolate it as a solid. How can I achieve this?

A4: If your product is a non-volatile solid, precipitation is a common and effective purification method. This is often achieved by adding a non-solvent or "anti-solvent" to a concentrated solution of the crude product.

Experimental Protocol: Purification by Precipitation
  • Concentrate : After the reaction is complete, remove the reaction solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated oil or crude solid.[4]

  • Redissolve (Optional) : If necessary, dissolve the crude product in a minimum amount of a good solvent in which the impurities are also soluble.

  • Precipitate : Slowly add a non-solvent (an organic solvent in which your product is insoluble) with vigorous stirring. For many organophosphorus complexes, diethyl ether or pentane (B18724) are effective non-solvents.[4]

  • Cool : Continue stirring for 30-60 minutes. Cooling the mixture in an ice bath can enhance precipitation.[1]

  • Isolate : Collect the resulting precipitate by vacuum filtration.

  • Wash : Wash the isolated solid with a small amount of the cold non-solvent to remove residual soluble impurities.[1][4]

  • Dry : Dry the purified solid under vacuum.

Q5: I performed a liquid-liquid extraction with a dilute acid to remove unreacted basic amines, but my product yield was very low. Why did this happen?

A5: While the amine group on this compound is basic, the phosphine atom itself is a weak Brønsted-Lowry base.[6] More importantly, the metal-phosphine bond in your product complex might be sensitive to acid, leading to ligand dissociation or decomposition of the entire complex. Therefore, an acidic wash may not be a suitable method for separating the complex from unreacted amine-containing ligands.[6] Chromatography is often a better alternative for these types of separations.[6]

Visualized Workflows

The following diagrams illustrate logical workflows for common purification challenges.

start Reaction Work-up Complete (Crude Product Obtained) is_solid Is the crude product a solid? start->is_solid is_soluble Is product soluble in a solvent where impurities are insoluble? is_solid->is_soluble Yes chromatography Purify by Column Chromatography is_solid->chromatography No triturate Triturate/Wash with a suitable solvent is_soluble->triturate Yes recrystallize Perform Recrystallization is_soluble->recrystallize No final_product Pure Product triturate->final_product recrystallize->final_product precipitate Precipitate from solution using an anti-solvent chromatography->precipitate precipitate->final_product

Caption: General purification workflow for solid products.

start Low Yield or Purity After Purification check_oxidation Analyze ligand and product for oxidation via ³¹P NMR start->check_oxidation oxidation_present Significant oxidation detected? check_oxidation->oxidation_present review_reaction Review reaction setup: - Degas solvents thoroughly - Use high-purity, fresh ligand - Handle under inert gas oxidation_present->review_reaction Yes review_purification Review purification method: - Column: Deactivate silica? - Extraction: Is product stable to pH? - Crystallization: Correct solvent? oxidation_present->review_purification No end_good Purity Issue Resolved review_reaction->end_good end_bad Re-evaluate purification strategy (e.g., switch method) review_purification->end_bad

Caption: Troubleshooting logic for low yield or purity.

References

Common problems in Buchwald-Hartwig amination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Buchwald-Hartwig Amination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your Buchwald-Hartwig amination reactions.

Low or No Reaction Conversion

Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I troubleshoot this?

A1: Low or no conversion is a common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

  • Catalyst Inactivity or Decomposition: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed and anhydrous.[1][2] Visually check for the formation of palladium black, which indicates catalyst decomposition.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction's key steps.[2] For challenging substrates, such as electron-rich or sterically hindered aryl halides, or heteroaryl halides, a systematic ligand screening is recommended. Bulky, electron-rich phosphine (B1218219) ligands are often required.[1]

  • Incorrect Base Selection: The base is critical for the deprotonation of the amine-palladium complex.[1] Strong bases like sodium tert-butoxide (NaOtBu) are commonly effective, but can be incompatible with sensitive functional groups.[3] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be better tolerated but might require higher temperatures or longer reaction times.[3]

  • Poor Reagent Purity: Impurities in starting materials, solvents, or reagents can poison the catalyst. Ensure high purity of all components.

  • Inadequate Temperature: Buchwald-Hartwig aminations typically require heating, often between 80-110 °C.[2] However, excessively high temperatures can lead to catalyst decomposition. If you suspect this, try lowering the temperature and increasing the reaction time.

Side Reactions

Q2: I am observing a significant amount of hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination.[2][4] It often becomes significant when the reductive elimination step is slow.

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of amination versus hydrodehalogenation. Screening different combinations is often necessary.

  • Eliminate Water/Protic Sources: This side reaction can be exacerbated by the presence of water or other protic impurities which can lead to the formation of palladium hydride species. Ensure all reagents and solvents are scrupulously dry.

  • Bimetallic Systems: In some cases, the use of a bimetallic palladium-copper nanocatalyst system has been shown to suppress the hydrodehalogenation pathway by favoring the desired amination.[5]

Q3: My reaction is producing biaryl byproducts. What causes this and how can it be prevented?

A3: Biaryl formation can occur, especially when using chiral primary amines. This side reaction can be minimized by optimizing the catalyst, ligand, and stoichiometry of the reactants. A thorough screening of reaction conditions is often required to suppress this pathway.

Substrate-Specific Issues

Q4: I am having trouble with the amination of an aryl chloride. What adjustments should I make?

A4: Aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, making oxidative addition more difficult.[6][7]

  • Ligand Choice is Critical: Highly active, sterically hindered, and electron-rich ligands are typically required. Ligands like XPhos, RuPhos, and others from the Buchwald dialkylbiarylphosphine family have been developed specifically for this purpose.[8] NIXANTPHOS has also been reported to be highly effective for unactivated aryl chlorides.[6]

  • Higher Temperatures and Catalyst Loadings: Often, higher reaction temperatures and slightly increased catalyst loadings (e.g., 1-3 mol%) are necessary to achieve good conversion.[9]

Q5: My reaction with a pyridine (B92270) or other nitrogen-containing heteroaryl halide is failing. What is the likely problem?

A5: The nitrogen atom in the heteroaryl substrate can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[2]

  • Use Bulky Ligands: Sterically demanding ligands can help prevent the coordination of the heteroaryl nitrogen to the palladium.

  • Screen Different Catalyst Systems: Some pre-catalysts and ligand combinations are more robust to poisoning by coordinating substrates.

Solubility and Reaction Conditions

Q6: My starting materials are not fully dissolved in the reaction solvent. What can I do?

A6: Poor solubility is a common reason for failed or slow reactions.[10]

  • Solvent Screening: Test a range of solvents. While toluene (B28343) and dioxane are common, more polar aprotic solvents like DMF or DMSO might be necessary for polar substrates. However, be aware that some coordinating solvents like acetonitrile (B52724) and pyridine can inhibit the reaction.[1]

  • Increase Temperature: Higher temperatures can improve solubility.

  • Sonication: For reactions with insoluble inorganic bases, sonication can help improve dispersion and reaction rates.

Data Presentation: Comparative Tables

The following tables provide a summary of quantitative data for key reaction parameters to guide your optimization efforts.

Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination

BasepKa of Conjugate AcidCommon Applications & CharacteristicsPotential Issues
NaOt-Bu ~19Very common, often leads to high reaction rates and allows for low catalyst loadings.[3]Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[3]
LiHMDS ~26Useful for substrates with protic functional groups and for low-temperature aminations.[3]The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures.[3]
Cs₂CO₃ ~10.3Offers excellent functional group tolerance.[3]More expensive and can lead to stirring difficulties on a large scale.[3]
K₃PO₄ ~12.3Good functional group tolerance and is cost-effective. Often efficient for the arylation of amides.[3]May require higher catalyst loadings and longer reaction times.[3]
DBU ~13.5A soluble organic base that can be advantageous in flow chemistry and for substrates sensitive to harsh inorganic bases.[11]Can be less efficient in some systems.[10]

Table 2: Common Solvents for Buchwald-Hartwig Amination

SolventClassBoiling Point (°C)Notes
Toluene Aromatic111Commonly used, provides a good balance of solubility for many substrates and a high boiling point.[12]
1,4-Dioxane Ether101Frequently used, but is considered a high-impact solvent and should be avoided if possible.[12][13]
THF Ether66A good general-purpose solvent.
t-Butanol Alcohol83Can be an effective solvent, particularly with certain catalyst systems.
DMF Amide153A polar aprotic solvent that can be useful for dissolving polar substrates, but may coordinate to the palladium catalyst.

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific substrates and coupling partners.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.1–1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4–2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, to achieve ~0.1–0.5 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the palladium pre-catalyst, phosphine ligand, and base in a glovebox or under a positive flow of inert gas.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide and the amine (if solid). If the amine is a liquid, it can be added via syringe after the solvent.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Ligand Screening

This protocol can be adapted for screening different bases or solvents by keeping the other parameters constant.

  • Preparation: In a glovebox, arrange a series of labeled reaction vials. To each vial, add the aryl halide (e.g., 0.1 mmol), the amine (e.g., 0.12 mmol), and the base (e.g., 0.14 mmol).

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium pre-catalyst and each ligand to be screened in the chosen reaction solvent. Add the appropriate amount of the pre-catalyst and ligand solutions to each reaction vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature. Stir for a set amount of time (e.g., 16 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield for each ligand.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the Buchwald-Hartwig amination.

G cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_assoc Amine Coordination PdII_complex->Amine_assoc HNR'R'' PdII_amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_assoc->PdII_amine Deprotonation Base (Deprotonation) PdII_amine->Deprotonation Amido_complex L-Pd(II)(Ar)(NR'R'') Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Product (Ar-NR'R'') RedElim->Product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

G cluster_workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Setup Verify Inert Atmosphere & Reagent Purity/Dryness Start->Check_Setup Setup_OK Setup is Correct Check_Setup->Setup_OK Yes Fix_Setup Improve Reaction Setup: - Degas Solvents - Use Glovebox - Purify Reagents Check_Setup->Fix_Setup No Screen_Ligand Screen Ligands Setup_OK->Screen_Ligand Fix_Setup->Start Ligand_OK Improved Yield with New Ligand Screen_Ligand->Ligand_OK Yes Screen_Base Screen Bases Screen_Ligand->Screen_Base No Improvement Optimize_Temp Optimize Temperature Ligand_OK->Optimize_Temp Base_OK Improved Yield with New Base Screen_Base->Base_OK Yes Screen_Solvent Screen Solvents Screen_Base->Screen_Solvent No Improvement Base_OK->Optimize_Temp Solvent_OK Improved Yield with New Solvent Screen_Solvent->Solvent_OK Yes Screen_Solvent->Optimize_Temp No Improvement Solvent_OK->Optimize_Temp End Optimized Reaction Optimize_Temp->End

Caption: A step-by-step workflow for troubleshooting low reaction yields.

G cluster_decision Decision Tree for Parameter Selection Start Select Reaction Parameters Aryl_Halide What is the Aryl Halide? Start->Aryl_Halide Aryl_Cl Aryl Chloride Aryl_Halide->Aryl_Cl Cl Aryl_Br_I Aryl Bromide/Iodide Aryl_Halide->Aryl_Br_I Br / I Use_Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Aryl_Cl->Use_Bulky_Ligand Standard_Ligand Standard Ligand OK (e.g., BINAP, Xantphos) Aryl_Br_I->Standard_Ligand Func_Group Base-Sensitive Functional Groups? Use_Bulky_Ligand->Func_Group Standard_Ligand->Func_Group Yes_FG Yes Func_Group->Yes_FG Yes No_FG No Func_Group->No_FG No Weak_Base Use Weaker Base (e.g., K₃PO₄, Cs₂CO₃) Yes_FG->Weak_Base Strong_Base Use Strong Base (e.g., NaOtBu) No_FG->Strong_Base

Caption: A decision tree to guide the initial selection of ligands and bases.

References

Technical Support Center: Strategies to Improve Catalyst Stability with Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst stability with phosphine (B1218219) ligands. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during catalytic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Rapid Catalyst Deactivation and Formation of Palladium Black

Q: My palladium-catalyzed reaction stops prematurely, and I observe the formation of a black precipitate (palladium black). What is the likely cause and how can I resolve this?

A: The formation of palladium black is a common indicator of catalyst decomposition, where the active soluble palladium species aggregates into inactive palladium(0) nanoparticles. This is often triggered by the degradation of the supporting phosphine ligand, which leaves the palladium center coordinatively unsaturated and prone to aggregation.[1]

Troubleshooting Steps:

  • Verify Ligand Integrity: Before starting the reaction, confirm the purity and integrity of your phosphine ligand using ³¹P NMR spectroscopy. Impurities or pre-existing degradation products can accelerate catalyst decomposition.

  • Ensure Rigorous Inert Atmosphere: Phosphine ligands, particularly electron-rich ones, are susceptible to oxidation by trace amounts of oxygen.[2][3] This oxidation can be a primary cause of ligand degradation.

    • Action: Employ stringent Schlenk line or glovebox techniques for all manipulations.[1][2] Ensure all solvents and reagents are thoroughly degassed.

  • Evaluate Base Compatibility: In reactions like Suzuki-Miyaura couplings, the choice of base is critical. A base that is too strong or nucleophilic can attack and degrade the phosphine ligand.[1]

    • Action: If you suspect base-induced degradation, consider screening milder, non-nucleophilic bases.

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can lead to the formation of unstable, under-coordinated palladium species that are prone to aggregation.

    • Action: Consider increasing the ligand-to-palladium ratio to ensure the metal center remains stabilized.

  • Select a More Robust Ligand: If the problem persists, the chosen phosphine ligand may not be stable enough for the reaction conditions.

    • Action: Switch to a more sterically hindered or electron-poor phosphine ligand, which can offer greater stability.[2][4] Bulky ligands, such as Buchwald's biaryl phosphines, are designed to enhance catalyst stability by preventing both ligand degradation and metal aggregation.[5]

Issue 2: Inconsistent Reaction Yields and Poor Reproducibility

Q: I am experiencing significant variations in yield from batch to batch in my cross-coupling reaction. What could be causing this inconsistency?

A: Poor reproducibility is often linked to the gradual decomposition of the phosphine ligand during the catalytic cycle.[1] This leads to a decrease in the concentration of the active catalyst, resulting in variable reaction outcomes.

Troubleshooting Steps:

  • Monitor Ligand Stability Over Time: The stability of the phosphine ligand may be compromised under the reaction conditions (e.g., elevated temperature).

    • Action: Take aliquots from the reaction mixture at different time points and analyze them by ³¹P NMR. Look for the appearance of new peaks corresponding to phosphine oxides or other degradation products.[1]

  • Assess Thermal Stability: High reaction temperatures can accelerate ligand decomposition pathways such as P-C bond cleavage.[1][2]

    • Action: If possible, lower the reaction temperature. If high temperatures are necessary, screen for more thermally stable ligands.

  • Control for Water and Protic Impurities: Certain phosphine ligands can undergo hydrolysis, especially in the presence of water or protic solvents.[2]

    • Action: Ensure all solvents and reagents are rigorously dried. If the reaction generates water, consider adding a drying agent.

  • Consider Ligand Modification: Introducing bulky substituents on the phosphine ligand can sterically shield the phosphorus atom and the P-C bonds, enhancing stability.[5][6][7]

    • Action: Experiment with sterically demanding ligands like tri(tert-butyl)phosphine or Buchwald-type ligands.

Issue 3: Poor Reproducibility and Inaccurate Quantification in HPLC Analysis of Phosphine Ligands

Q: My phosphine ligand appears to degrade during HPLC analysis, leading to inconsistent results. How can I improve the accuracy of my analysis?

A: Many phosphine ligands are susceptible to on-column oxidation during reverse-phase HPLC analysis, especially when using aqueous mobile phases that contain dissolved oxygen.[8]

Troubleshooting Steps:

  • Mobile Phase Degassing: Ensure your mobile phases are thoroughly degassed and kept under a blanket of inert gas (e.g., helium sparge) during the analysis to minimize dissolved oxygen.[2]

  • Use an Antioxidant Additive: Adding a small amount of a reducing agent to the aqueous mobile phase can effectively prevent on-column oxidation.

    • Action: A published and highly effective method is the addition of a trace amount of tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2][8] TCEP scavenges oxidants without typically interfering with the analysis of other phosphine ligands.[2][8]

  • Minimize Sample Exposure: Prepare samples immediately before injection and keep them in capped vials in the autosampler for the shortest possible time.[2]

  • Optimize HPLC Method: Shorter analysis times and lower column temperatures can reduce the opportunity for on-column degradation.[2]

Data Presentation

Table 1: Influence of Ligand Properties on Catalyst Stability

Ligand PropertyEffect on StabilityRationaleExample Ligands
Increased Steric Bulk (Cone Angle) Generally IncreasesSteric shielding protects the metal center and the P-C bonds from decomposition pathways. It can also favor the formation of stable monoligated species.[5]Tri(tert-butyl)phosphine, Buchwald ligands
Electron-Donating Groups Can Decrease Oxidative StabilityIncreases the electron density on the phosphorus atom, making it more susceptible to oxidation.[3]Trialkylphosphines
Electron-Withdrawing Groups Can Increase Oxidative StabilityDecreases the electron density on the phosphorus atom, making it less prone to oxidation.Tri(pentafluorophenyl)phosphine
Chelating Bidentate Ligands Generally IncreasesThe chelate effect leads to more stable metal complexes, reducing ligand dissociation which can be a precursor to decomposition.[9]DPPF (1,1'-Bis(diphenylphosphino)ferrocene)

Experimental Protocols

Protocol 1: Monitoring Phosphine Ligand Stability using ³¹P NMR Spectroscopy

Objective: To quantitatively assess the degradation of a phosphine ligand during a catalytic reaction.

Materials:

  • Reaction mixture containing the catalyst with the phosphine ligand.

  • Internal standard (e.g., triphenyl phosphate).

  • Anhydrous, deuterated solvent (e.g., C₆D₆, Toluene-d₈).

  • NMR tubes with screw caps.

Procedure:

  • Prepare a Stock Solution of the Internal Standard: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent.

  • Sampling: At various time points (e.g., t=0, 1h, 4h, 24h), carefully extract a measured aliquot of the catalytic reaction mixture under an inert atmosphere.[1]

  • Sample Preparation for NMR:

    • In an NMR tube, add a known amount of the internal standard stock solution.

    • Add the aliquot of the reaction mixture to the NMR tube.

    • Cap the NMR tube securely.

  • NMR Acquisition:

    • Acquire a ³¹P NMR spectrum.

    • Use a sufficient relaxation delay (e.g., 5-10 seconds) to ensure accurate integration.[1]

  • Data Analysis:

    • Integrate the peak corresponding to the starting phosphine ligand and any new peaks that appear, which may correspond to degradation products like phosphine oxide.

    • Calculate the concentration of the remaining phosphine ligand relative to the internal standard at each time point.

Mandatory Visualizations

Troubleshooting Workflow for Catalyst Deactivation start Reaction Fails: Catalyst Deactivation (e.g., Pd Black) check_ligand Verify Ligand Integrity (³¹P NMR) start->check_ligand check_atmosphere Ensure Rigorous Inert Atmosphere check_ligand->check_atmosphere Ligand is Pure fail Problem Persists check_ligand->fail Ligand is Impure check_base Evaluate Base Compatibility check_atmosphere->check_base Atmosphere is Inert check_atmosphere->fail Atmosphere is Contaminated check_ratio Optimize Ligand:Metal Ratio check_base->check_ratio Base is Compatible check_base->fail Base is Incompatible select_ligand Select More Robust Ligand check_ratio->select_ligand Ratio is Optimized check_ratio->fail Ratio is Suboptimal success Reaction Success select_ligand->success Improved Stability fail->select_ligand Primary Degradation Pathways of Phosphine Ligands phosphine Active Phosphine Ligand (Pᴿ₃) oxidation Oxidation phosphine->oxidation pc_cleavage P-C Bond Cleavage phosphine->pc_cleavage hydrolysis Hydrolysis phosphine->hydrolysis phosphonium_salt Phosphonium Salt Formation phosphine->phosphonium_salt phosphine_oxide Inactive Phosphine Oxide (O=Pᴿ₃) oxidation->phosphine_oxide inactive_species Other Inactive Species pc_cleavage->inactive_species hydrolysis->inactive_species phosphonium_salt->inactive_species

References

Influence of solvent on 2-(Diphenylphosphino)ethylamine reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-(Diphenylphosphino)ethylamine.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the kinetics of reactions using this compound as a ligand?

The solvent plays a critical role in influencing the rate and efficiency of catalytic reactions. For palladium-catalyzed cross-coupling reactions, where this compound is often employed, the solvent's properties can significantly impact the catalytic cycle. Key factors include:

  • Polarity: Polar aprotic solvents like DMF, and to some extent ethereal solvents like THF and dioxane, are often effective.[1][2] They can help to dissolve the variety of components in the reaction mixture, including organic substrates and inorganic bases, and can stabilize charged intermediates that may form during the catalytic cycle.[3]

  • Coordinating Ability: Some solvents can coordinate to the metal center.[1] While this can sometimes be beneficial for catalyst stability, strong coordination can compete with the substrate or other ligands, potentially slowing down the reaction.

  • Protic vs. Aprotic: Protic solvents are generally less favored for many cross-coupling reactions as they can interact with and deactivate the catalyst or other reagents. However, in some specific cases, such as certain Suzuki-Miyaura couplings, alcoholic solvents have been found to be highly effective.[4]

Q2: What are the typical reaction types where this compound is used?

This compound is a versatile ligand suitable for a variety of palladium-catalyzed cross-coupling reactions. These include:

  • Buchwald-Hartwig Amination

  • Suzuki-Miyaura Coupling

  • Heck Reaction

  • Sonogashira Coupling

  • Stille Coupling

  • Negishi Coupling

  • Hiyama Coupling

The bulky and electron-rich nature of the diphenylphosphino group can enhance the rate of key steps in the catalytic cycle, such as oxidative addition.[4]

Q3: My reaction is slow or not proceeding to completion. What are the common causes when using this ligand?

Several factors can lead to slow or incomplete reactions. A systematic troubleshooting approach is recommended. Common issues include:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2][5]

  • Inappropriate Solvent: The choice of solvent is crucial. If reactants are not fully dissolved or if the solvent is inhibiting the catalyst, the reaction rate will suffer.[2] Consider screening a few different anhydrous, degassed solvents.

  • Suboptimal Base: The strength and solubility of the base are critical. A base that is too weak may not facilitate the catalytic cycle effectively.[2] Common bases include sodium tert-butoxide and potassium carbonate.[2]

  • Ligand Concentration: The ratio of the ligand to the palladium precursor can be important. Too little ligand may lead to an unstable catalyst, while too much can sometimes inhibit the reaction.

  • Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate, often in the range of 80-120 °C.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning Ensure starting materials and solvents are free of impurities, particularly sulfur-containing compounds. Use high-purity reagents.[2]Impurities can irreversibly bind to the palladium center, rendering it inactive.
Poor Reagent Solubility Select a solvent in which all components, especially the base and the substrate, are reasonably soluble. Gentle heating may improve solubility.A homogeneous reaction mixture ensures efficient interaction between the reactants and the catalyst.
Incorrect Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product formation and potential decomposition.[2]Higher temperatures can overcome the activation energy barrier for key steps in the catalytic cycle.
Suboptimal Ligand-to-Metal Ratio Screen different ligand-to-palladium ratios (e.g., 1:1, 1.5:1, 2:1).The optimal ratio can depend on the specific substrates and reaction conditions.
Ineffective Base Switch to a stronger or more soluble base. Ensure the base is fresh and anhydrous.[2]The base is crucial for regenerating the active catalyst in many cross-coupling cycles.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step Rationale
Homocoupling of Starting Materials Lower the reaction temperature and/or adjust the rate of addition of one of the coupling partners.Homocoupling can become competitive at higher temperatures or when the concentration of one reactant is too high.
Decomposition of Catalyst or Reagents If the reaction mixture turns black, it may indicate catalyst decomposition (palladium black formation).[5] Try a lower reaction temperature or a more stabilizing solvent.High temperatures can lead to the degradation of the catalyst or thermally sensitive substrates.
Side Reactions with Solvent Ensure the chosen solvent is inert under the reaction conditions.Some solvents can participate in side reactions, especially at elevated temperatures.

Quantitative Data Summary

While specific kinetic data for this compound across a wide range of solvents is not extensively published, the following table provides a hypothetical representation of how solvent polarity might influence the relative reaction rate in a typical palladium-catalyzed amination reaction. This data is illustrative and should be used as a guide for solvent screening.

SolventDielectric Constant (approx.)Relative Initial Rate (Normalized)
Toluene2.41.0
Tetrahydrofuran (THF)7.61.5
1,4-Dioxane2.21.2
N,N-Dimethylformamide (DMF)36.72.5
Acetonitrile37.52.2

Note: This data is for illustrative purposes only. Actual results will vary depending on the specific substrates, base, and temperature.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination)

This protocol provides a general starting point for a cross-coupling reaction using this compound as a ligand. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • This compound (0.022 mmol, 2.2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor, this compound, and the base.

  • Add the aryl halide and the amine to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Aryl Halide, Amine, Base) reaction_setup 3. Reaction Setup (Inert Atmosphere, Solvent) reagents->reaction_setup catalyst 2. Catalyst System Preparation (Pd Precursor + Ligand) catalyst->reaction_setup heating 4. Heating and Stirring reaction_setup->heating monitoring 5. Reaction Monitoring (TLC, GC-MS) heating->monitoring workup 6. Aqueous Workup monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

troubleshooting_logic start Low/No Conversion? check_inert Check Inert Atmosphere and Reagent Purity start->check_inert Yes check_temp Increase Temperature check_inert->check_temp check_solvent Screen Solvents check_temp->check_solvent check_base Change Base check_solvent->check_base success Reaction Successful check_base->success

Caption: A simplified troubleshooting workflow for low reaction conversion.

References

Temperature optimization for catalysis with 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Catalysis with 2-(Diphenylphosphino)ethylamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound as a ligand in catalytic reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is a versatile bidentate P,N-ligand commonly employed in palladium-catalyzed cross-coupling reactions. Its applications include, but are not limited to, Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. It is also used in the synthesis of ruthenium complexes for hydrogenation reactions.

Q2: What is the general temperature range for catalysis using this compound-metal complexes?

A2: The optimal temperature is highly dependent on the specific reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), substrates, and solvent. Generally, palladium-catalyzed cross-coupling reactions are conducted at elevated temperatures, often in the range of 80-120°C. However, some reactions may require higher or lower temperatures for optimal performance. For instance, microwave-assisted Buchwald-Hartwig aminations can be performed at temperatures between 130-150°C. It is crucial to perform temperature screening for each new system to find the optimal balance between reaction rate and catalyst stability.

Q3: How does temperature typically affect the outcome of reactions catalyzed by complexes with phosphine (B1218219) ligands?

A3: Temperature is a critical parameter that influences reaction rate, yield, selectivity, and catalyst stability.

  • Low Temperatures: May lead to slow or incomplete reactions.

  • Optimal Temperatures: Result in a high reaction rate and yield.

  • High Temperatures: Can lead to catalyst decomposition, formation of byproducts, and reduced selectivity. For example, in some Heck reactions, lower temperatures can suppress the formation of undesired isomers.

Q4: What are the signs of catalyst decomposition at elevated temperatures?

A4: A common sign of palladium catalyst decomposition is the formation of palladium black, a finely divided, black precipitate of metallic palladium. This is often accompanied by a stall in the reaction progress. Thermogravimetric analysis of related palladium-phosphine complexes shows decomposition can occur at temperatures ranging from approximately 240°C to 300°C, though decomposition within a reaction mixture can occur at lower temperatures depending on the reaction components.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am observing low to no conversion in my cross-coupling reaction using a palladium/2-(Diphenylphosphino)ethylamine catalyst system. What are the potential temperature-related causes and how can I troubleshoot this?

A: Low conversion can stem from several factors, with sub-optimal temperature being a primary suspect.

Troubleshooting Steps:

  • Verify Temperature: Ensure your reaction is being heated to the target temperature. Use a calibrated thermometer or temperature probe placed directly in the heating block or oil bath.

  • Increase Temperature Systematically: If the reaction is sluggish, the temperature may be too low. Increase the temperature in a stepwise manner (e.g., in 10-20°C increments) and monitor the reaction progress by a suitable analytical technique like TLC, GC, or LC-MS.

  • Consider Solvent Boiling Point: Ensure the reaction temperature is not exceeding the boiling point of your solvent, as this can lead to changes in concentration and pressure.

  • Check for Catalyst Deactivation: If an initial burst of activity is observed followed by a stall, the catalyst may be deactivating. This can be exacerbated by excessively high temperatures. Consider if a lower temperature for a longer reaction time might be more effective.

Issue 2: Formation of Significant Byproducts

Q: My reaction is proceeding, but I am isolating a significant amount of side products. How can I optimize the temperature to improve selectivity?

A: The formation of byproducts is often temperature-dependent. Side reactions, such as homocoupling of starting materials or isomerization of the product, can have different activation energies than the desired reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many side reactions become more prevalent at higher temperatures. Try running the reaction at a lower temperature. This may require a longer reaction time, but can significantly improve selectivity. For example, a study on a Heck reaction showed that decreasing the temperature from 100°C to 60°C suppressed the formation of an undesired byproduct.

  • Screen a Temperature Gradient: If possible, set up several small-scale reactions in parallel at different temperatures to quickly identify a temperature window that favors the formation of the desired product over side products.

  • Analyze Byproducts: Identifying the structure of the byproducts can provide clues about the side reactions occurring and help in devising a strategy to minimize them.

Data Presentation

Table 1: Effect of Temperature on Yield in a Suzuki-Miyaura Coupling Reaction (Analogous System)

This data is for a different catalytic system but illustrates the typical effect of temperature on yield.

EntryTemperature (°C)Yield (%)
12520
25062
37077
480>95

Table 2: Temperature Optimization for Catalytic Hydrogenation with a Ni-complex of a this compound Derivative

This data is for a Nickel-catalyzed hydrogenation but provides insight into the thermal behavior of a catalyst with a closely related ligand.

Pre-catalystTemperature (°C)Furfural Conversion (%)Selectivity to Furfuryl Alcohol (%)
C1100~250 (TON)100
C1120~320 (TON)100
C1140389 (TON)100
C1160<389 (TON)100
C4100~200 (TON)100
C4120~300 (TON)100
C4140~400 (TON)100
C4160463 (TON)100

TON = Turnover Number. A decrease in conversion for C1 at 160°C suggests potential catalyst decomposition.[2]

Experimental Protocols

General Protocol for Temperature Screening in a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) in the reaction solvent.

  • Inert Atmosphere: Seal the reaction vials with septa and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF, ~2 mL) to each reaction vial, followed by the catalyst solution via syringe.

  • Heating: Place the vials in separate wells of a pre-heated aluminum block set to the desired temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Monitoring: Stir the reactions at the set temperatures. Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC, GC, or LC-MS.

  • Work-up and Analysis: Once the reactions are complete (or after a set time), cool them to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product to determine conversion and yield for each temperature.

Visualizations

Temperature_Optimization_Workflow cluster_0 Initial Reaction Setup cluster_1 Troubleshooting cluster_2 Optimization Strategy start Define Reaction with this compound setup Standard Conditions (e.g., 80-100°C) start->setup issue Low Yield or Side Products? setup->issue low_yield Low Yield issue->low_yield Yes side_products Side Products issue->side_products Yes increase_temp Increase Temperature (e.g., +20°C) low_yield->increase_temp decrease_temp Decrease Temperature (e.g., -20°C) side_products->decrease_temp monitor Monitor by TLC/GC/LC-MS increase_temp->monitor decrease_temp->monitor analyze Analyze Yield & Purity monitor->analyze optimal Optimal Temperature Found analyze->optimal Success re_evaluate Re-evaluate Other Parameters analyze->re_evaluate No Improvement

Caption: Troubleshooting workflow for temperature optimization.

Catalytic_Cycle_Deactivation cluster_cycle Ideal Catalytic Cycle cluster_deactivation Temperature-Induced Deactivation Pathways pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa decomposition Ligand Degradation or Pd Agglomeration pd0->decomposition Heat pd2 Ar-Pd(II)-X(L) oa->pd2 trans Transmetalation or Amine Coordination pd2->trans pd2->decomposition Heat intermediate Ar-Pd(II)-Nu(L) trans->intermediate re Reductive Elimination intermediate->re intermediate->decomposition Heat re->pd0 product Ar-Nu (Product) re->product high_temp High Temperature high_temp->decomposition pd_black Palladium Black (Inactive) decomposition->pd_black

Caption: Effect of high temperature on the catalytic cycle.

References

Managing air and moisture sensitivity during phosphine ligand reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with air- and moisture-sensitive phosphine (B1218219) ligands.

Frequently Asked Questions (FAQs)

Q1: Why are many phosphine ligands sensitive to air and moisture?

A1: Phosphine ligands are trivalent phosphorus (P(III)) compounds. The phosphorus atom has a lone pair of electrons, making it susceptible to oxidation by atmospheric oxygen, which converts it to the corresponding pentavalent phosphine oxide (P(V)).[1] This oxidation is a primary degradation pathway.[1] Additionally, some phosphines can react with water (hydrolysis), leading to the cleavage of phosphorus-carbon (P-C) bonds.[1][2] The sensitivity varies based on the ligand's electronic and steric properties; electron-rich phosphines, like trialkylphosphines, are generally more prone to oxidation than their triaryl counterparts.[3][4] Some highly reactive phosphines, such as PH3 and many trialkylphosphines, can even be pyrophoric, igniting spontaneously in air.[5]

Q2: What are the common signs of ligand degradation or reaction contamination?

A2: Several indicators may suggest that your phosphine ligand has degraded or your reaction has been compromised by air or moisture:

  • Low or No Reaction Yield: This is the most common consequence, as the active catalytic species is not formed or is deactivated.[6]

  • Formation of Phosphine Oxide: The presence of a new peak corresponding to the phosphine oxide in a ³¹P NMR spectrum is a definitive sign of oxidation.[7]

  • Inconsistent Results: High variability between identical reaction setups can point to sporadic contamination issues.

  • Visual Changes: While not always reliable, unexpected color changes or the formation of precipitates can sometimes indicate catalyst decomposition or side reactions.

  • Solvent Color Indicators: When using a solvent still with a sodium/benzophenone ketyl indicator, the loss of the characteristic blue color indicates the presence of oxygen or moisture.[8]

Q3: My reaction with a phosphine ligand failed. What should I check first?

A3: If you experience a failed reaction (low or no product yield), a systematic troubleshooting approach is crucial.

  • Verify Inert Atmosphere: Ensure your glassware was properly dried and that the system was adequately purged of air. Three evacuate-refill cycles are standard for Schlenk line techniques.[6][9] For glovebox use, confirm that oxygen and moisture levels are low (typically <1 ppm).[6]

  • Check Solvent and Reagent Purity: Solvents must be anhydrous and thoroughly degassed. Peroxides in solvents like THF can rapidly oxidize phosphines.[1][3] Ensure all reagents are of appropriate purity and were handled under inert conditions.

  • Assess Ligand Integrity: If possible, run a ³¹P NMR spectrum on an aliquot of the ligand (or its stock solution) to check for oxidation.[7]

  • Review Reaction Parameters: Double-check stoichiometry, particularly the metal-to-ligand ratio, as incorrect ratios can lead to inactive species.[6] Also, verify the reaction temperature and time.[6]

Below is a decision tree to guide your troubleshooting process.

G Troubleshooting a Failed Phosphine Ligand Reaction start Low or No Yield check_inert Was the inert atmosphere rigorous? start->check_inert check_reagents Are solvents/reagents pure and dry? check_inert->check_reagents Yes sol_inert Solution: Improve air-free technique. (e.g., more evacuate-refill cycles, check for leaks). check_inert->sol_inert No check_ligand Is the phosphine ligand intact? check_reagents->check_ligand Yes sol_reagents Solution: Purify/degas solvents. Use fresh, high-purity reagents. check_reagents->sol_reagents No check_params Are reaction parameters (ratio, temp) correct? check_ligand->check_params Yes sol_ligand Solution: Use fresh ligand. Prepare new stock solution under inert conditions. check_ligand->sol_ligand No check_params->start Yes (Further Optimization Needed) sol_params Solution: Optimize stoichiometry and reaction conditions. check_params->sol_params No

A decision tree for troubleshooting failed reactions.

Q4: What is the difference between using a glovebox and a Schlenk line?

A4: Both gloveboxes and Schlenk lines are used to handle air-sensitive compounds, but they are suited for different tasks.[9][10]

  • Glovebox: A sealed container filled with an inert gas (N₂ or Ar) where manipulations are performed using gloves built into the walls.[11] It is ideal for handling and weighing solids, preparing stock solutions, and setting up small-scale reactions where complex glassware setups are not required.[6][11] The atmosphere is continuously purified, maintaining very low levels of O₂ and H₂O.[11]

  • Schlenk Line: A dual-manifold system that provides both an inert gas flow and a vacuum source.[12] It is used with specialized "Schlenk" glassware and is better suited for larger-scale reactions, refluxing solvents, and procedures that require dynamic vacuum/gas atmospheres, like filtration and solvent removal.[12][13]

Generally, solids are best handled in a glovebox, while solution-phase manipulations and reactions are often performed on a Schlenk line.[9]

Q5: Are there any air-stable phosphine ligands or pre-ligands?

Furthermore, several strategies use "pre-ligands" that are stable in air and release the active phosphine ligand under reaction conditions:

  • Phosphine-Borane Adducts: The phosphine is protected as a borane (B79455) adduct, which is stable in air. The borane group can be removed at the end of a ligand synthesis or sometimes in situ.[3][15]

  • Phosphonium Salts: Some phosphines are handled as air-stable salts, such as tBu₃P·HBF₄, from which the free phosphine is generated by treatment with a base.[3]

  • Secondary Phosphine Oxides (SPOs): These compounds are air- and moisture-stable and can serve as pre-ligands, tautomerizing to the active phosphinous acid form under catalytic conditions.[16]

Troubleshooting Guides & Data

Guide: Ensuring an Inert Atmosphere

Successful phosphine ligand chemistry hinges on the rigorous exclusion of air and moisture.

Solvent Degassing

Dissolved oxygen in solvents is a primary cause of ligand oxidation.[3] Several methods can be used to remove dissolved gases.

MethodProcedureTypical EfficiencyBest For
Freeze-Pump-Thaw The solvent is frozen (e.g., with liquid N₂), a vacuum is applied, the flask is sealed, and the solvent is thawed. This cycle is repeated three times.[17]Up to 99.9%Most rigorous applications; preparing high-purity solvents for sensitive reactions.
Sparging (Bubbling) An inert gas (Ar or N₂) is bubbled through the solvent for an extended period (e.g., 30-60 min).GoodQuick degassing for less sensitive applications or for use in a reaction flask prior to adding reagents.[18]
Sonication under Vacuum The solvent is subjected to a vacuum while being agitated in an ultrasonic bath. This is repeated for several cycles.[19]Fair to GoodRapidly obtaining degassed solvents for applications like HPLC.[19]

Inert Gas Purity

While commercially available high-purity argon or nitrogen is usually sufficient, some applications may require further purification to remove trace oxygen and water.[17] This can be achieved by passing the gas through a heated column of copper catalyst (for O₂) and a column of desiccant like P₂O₅ or molecular sieves (for H₂O).[17]

Key Experimental Protocols

Protocol 1: Setting up a Reaction using a Schlenk Line

This protocol describes the standard procedure for preparing a reaction vessel for an air-sensitive experiment.

Materials:

  • Schlenk flask and other required glassware (e.g., condenser)

  • Magnetic stir bar

  • Rubber septa

  • Schlenk line with vacuum and inert gas (Argon or Nitrogen)

Procedure:

  • Dry Glassware: Oven-dry all glassware overnight (e.g., at 150 °C) and allow it to cool in a desiccator or under a stream of inert gas.[6]

  • Assemble Apparatus: Quickly assemble the hot glassware, including the stir bar, and seal all joints with septa.

  • Connect to Schlenk Line: Connect the flask's sidearm to the Schlenk line using thick-walled vacuum tubing.

  • Establish Inert Atmosphere: Perform at least three "evacuate-refill" cycles:

    • Carefully open the flask's stopcock to the vacuum manifold to evacuate the air.

    • Close the stopcock to the vacuum and carefully open it to the inert gas manifold to backfill the flask.

    • Repeat this process two more times to ensure a completely inert atmosphere.[6][12]

  • Add Reagents:

    • Solids: Add solid reagents under a positive flow of inert gas by quickly removing a septum or stopper and adding the solid via a powder funnel.[6]

    • Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe or through a cannula transfer.[12]

G Schlenk Line Reaction Setup Workflow A 1. Oven-Dry All Glassware B 2. Assemble Hot Glassware with Stir Bar and Septa A->B C 3. Connect Flask to Schlenk Line B->C D 4. Evacuate Flask (Vacuum Manifold) C->D E 5. Backfill Flask (Inert Gas Manifold) D->E F Repeat Steps 4-5 (Total 3 Cycles) E->F G 6. Add Reagents (Solids, Solvents, Ligands) under Positive N₂/Ar Flow F->G H 7. Commence Reaction (Heating/Stirring) G->H

A typical workflow for setting up an air-sensitive reaction.
Protocol 2: Preparation of a Phosphine Ligand Stock Solution in a Glovebox

This protocol is for accurately preparing a solution of a solid, air-sensitive phosphine ligand.

Materials:

  • Air-sensitive phosphine ligand

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Volumetric flask with a stopper

  • Balance, spatula, and weighing paper

  • Pipette and tips

Procedure:

  • Prepare Glovebox: Ensure the glovebox has a stable inert atmosphere with O₂ and H₂O levels below 1 ppm.[6]

  • Transfer Materials: Bring all necessary items, including the sealed ligand container and solvent, into the glovebox through the antechamber. Cycle the antechamber at least three times.[6]

  • Weigh Ligand: Inside the glovebox, carefully weigh the desired amount of the phosphine ligand onto weighing paper.[6]

  • Dissolve Ligand: Transfer the weighed solid into the volumetric flask. Use a pipette to add the degassed solvent, rinsing to ensure all the solid is transferred.

  • Dilute to Volume: Continue adding solvent until the solution reaches the calibration mark on the flask.

  • Mix and Store: Stopper the flask and swirl gently until the ligand is fully dissolved. If not for immediate use, store the sealed flask in a freezer inside the glovebox to maintain stability.[6]

Visualizing Ligand Degradation Pathways

Phosphine ligands can be deactivated through several chemical pathways, primarily driven by reactions with contaminants like oxygen and water.

G Primary Degradation Pathways of Phosphine Ligands P_III Phosphine Ligand (P(III)) P_V Phosphine Oxide (P(V)) P_III->P_V Oxidation (O₂, Peroxides) PC_Cleavage P-C Bond Cleavage Products P_III->PC_Cleavage High Temperature, Oxidative Addition Hydrolysis Hydrolysis Products (e.g., Secondary Phosphine Oxides) P_III->Hydrolysis Water (H₂O) Salt Phosphonium Salt P_III->Salt Alkyl/Aryl Halides

Common chemical pathways that lead to ligand degradation.[1]

References

Preventing oxidation of 2-(Diphenylphosphino)ethylamine during catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Diphenylphosphino)ethylamine. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this ligand, with a specific focus on preventing its oxidation during catalytic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a problem in catalysis?

A1: this compound is a bidentate ligand containing both a soft phosphine (B1218219) donor and a hard amine donor. This dual functionality makes it valuable in a variety of catalytic reactions. However, the phosphorus(III) center is susceptible to oxidation to form the corresponding phosphine oxide.[1] This oxidation is detrimental because the resulting phosphine oxide has significantly different electronic and coordinating properties, which can deactivate the catalyst or lead to undesired side reactions, ultimately lowering the yield and reproducibility of your experiment.[1]

Q2: What are the primary causes of ligand oxidation?

A2: The most common cause of oxidation is exposure to molecular oxygen from the air.[1] Other sources include peroxide impurities often found in solvents like THF, residual moisture, and certain metal precursors that can facilitate oxidative pathways.[1][2] Electron-rich phosphines, such as those with alkyl groups, are generally more prone to oxidation than their electron-poor counterparts.[2]

Q3: How can I detect the formation of this compound oxide in my reaction?

A3: The most reliable method for detecting and quantifying phosphine oxide formation is ³¹P NMR spectroscopy. The phosphorus signal of the phosphine will have a characteristic chemical shift, while the oxidized phosphine oxide will appear as a distinct, new peak typically shifted downfield. For example, a phosphine may appear around -10 ppm while its oxide appears around +35 ppm.[3] Other techniques like X-ray Absorption Spectroscopy (XAS) at the P K-edge can also be used, especially for solid-state samples or when paramagnetic nuclei interfere with NMR.[3][4]

Q4: Can I still use the ligand if it has partially oxidized?

A4: It is strongly discouraged. The presence of the phosphine oxide can interfere with the catalytic cycle, leading to inconsistent and unreliable results.[5] For reproducible and high-yielding reactions, it is critical to use the ligand in its pure, unoxidized form.

Troubleshooting Guides

Issue 1: My catalytic reaction is showing low yield or has stopped completely.

This is a classic symptom of catalyst deactivation, which can be caused by ligand oxidation.

Possible Cause Troubleshooting Step Recommended Action
Air Leak in Reaction Setup Your reaction may have been exposed to atmospheric oxygen.Verify Seal Integrity: Check all joints, septa, and connections for a proper seal. Ensure a positive pressure of inert gas (Nitrogen or Argon) is maintained throughout the reaction.[6][7]
Contaminated Solvents/Reagents Solvents (especially ethers like THF) can contain peroxide impurities that oxidize the phosphine ligand.[2]Use Freshly Purified Solvents: Ensure solvents are rigorously deoxygenated and dried before use. Use freshly opened bottles of reagents.
Improper Ligand Storage The ligand may have oxidized during storage.Check Ligand Purity: Before use, run a quick ³¹P NMR on a small sample of your ligand to confirm its purity. Store the ligand under an inert atmosphere in a desiccator or glovebox.[8][9]
Issue 2: How can I handle and store this compound to minimize oxidation?

Proper handling from the moment you receive the ligand is crucial for preventing oxidation.

Technique Description Key Considerations
Inert Atmosphere Storage Store the solid ligand in a sealed container inside a glovebox or a desiccator flushed with inert gas (Argon is preferred as it is denser than air).[9]Minimize the frequency and duration of opening the container. Backfill with inert gas after each use.
Handling in a Glovebox For maximum protection, all manipulations, including weighing and adding to the reaction vessel, should be performed inside a glovebox.[9]This is the ideal method for highly air-sensitive phosphines.
Schlenk Line Techniques If a glovebox is unavailable, use Schlenk line techniques to handle the ligand under a positive pressure of inert gas.[10][11]This requires proficiency in air-free manipulations but is highly effective.
Borane (B79455) Protection For long-term storage or use in multi-step syntheses where the phosphine is exposed to oxidative conditions, consider protecting it as a phosphine-borane complex.[12][13][14]The borane adduct is air-stable and can be deprotected later.[13][15]

Experimental Protocols

Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method

This method is highly effective for removing dissolved oxygen from solvents.

  • Preparation: Place the solvent in a robust Schlenk flask equipped with a magnetic stir bar and a high-vacuum Teflon stopcock. The flask should not be more than half full.

  • Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: With the solvent frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released into the vacuum headspace.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • Storage: After the final cycle, backfill the flask with a dry, inert gas like nitrogen or argon. The solvent is now ready for use in an air-sensitive reaction.

Protocol 2: Setting up a Catalytic Reaction under Inert Atmosphere

This protocol outlines the basic steps for setting up a reaction using standard Schlenk techniques.

  • Glassware Preparation: Ensure all glassware is oven-dried (e.g., at 125°C overnight) to remove adsorbed moisture.[6][11] Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser) while still hot and immediately place it under an inert atmosphere.

  • Purging the System: Connect the assembled glassware to a Schlenk line. Evacuate the system by opening the valve to the vacuum pump, then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure the atmosphere inside the flask is inert.[10]

  • Adding Solids: While maintaining a positive flow of inert gas, quickly open the flask and add your solid reagents (e.g., catalyst precursor and this compound ligand). If using a glovebox, the reagents can be pre-weighed into the flask inside the box.

  • Adding Solvents/Liquids: Add your degassed solvent and any liquid reagents via a gas-tight syringe or cannula transfer.[11]

  • Running the Reaction: Once all components are added, ensure the system is sealed and a positive pressure of inert gas is maintained, typically indicated by a gentle bubbling through an oil bubbler.[6] Proceed with your reaction as planned (e.g., heating, stirring).

Visual Guides

Below are diagrams illustrating key concepts and workflows for preventing ligand oxidation.

OxidationPathway Phosphine This compound (P-III, Active Ligand) Oxide Phosphine Oxide (P-V, Inactive) Phosphine->Oxide Oxidation Oxidant O2, Peroxides Oxidant->Phosphine ExperimentalWorkflow cluster_prep Preparation Phase cluster_setup Reaction Setup (Inert Atmosphere) cluster_monitor Monitoring Dry Oven-Dry Glassware Assemble Assemble & Purge (3x Vacuum/N2 cycles) Dry->Assemble Degas Degas Solvents (Freeze-Pump-Thaw) AddLiquid Add Degassed Solvent Degas->AddLiquid AddSolid Add Ligand & Catalyst Assemble->AddSolid AddSolid->AddLiquid Run Run Reaction (under positive N2 pressure) AddLiquid->Run Monitor Monitor Progress (TLC, GC, NMR) Run->Monitor TroubleshootingTree Start Low Reaction Yield? CheckPurity Is Ligand Oxidized? (Check by ³¹P NMR) Start->CheckPurity Oxidized Yes CheckPurity->Oxidized Yes Pure No CheckPurity->Pure No CheckSetup Is Reaction Setup Air-Tight? CheckSolvent Are Solvents Peroxide-Free and Degassed? CheckSetup->CheckSolvent Yes Action_Seal Action: Check all seals, septa, and joints. Re-purge system. CheckSetup->Action_Seal No Action_Solvent Action: Use freshly distilled/ degassed solvents. CheckSolvent->Action_Solvent No Action_Replace Action: Use fresh, pure ligand. Implement borane protection for storage. Oxidized->Action_Replace Pure->CheckSetup

References

Technical Support Center: Scaling Up Organometallic Reactions with Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up organometallic reactions involving phosphine (B1218219) ligands.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up organometallic reactions with phosphine ligands?

A1: Scaling up organometallic reactions with phosphine ligands from the bench to industrial production presents several critical challenges. These include ensuring ligand stability against oxidation and hydrolysis, managing reaction exotherms, dealing with potential catalyst poisoning, overcoming solubility issues, and ensuring the purity of the phosphine ligand. The choice of ligand itself is a crucial parameter that significantly impacts catalyst performance and overall process cost.

Q2: How do the electronic and steric properties of a phosphine ligand affect its stability and performance during scale-up?

A2: The electronic and steric properties of phosphine ligands are fundamental to their reactivity and stability.

  • Electronic Effects: Electron-rich phosphines (e.g., those with alkyl groups) enhance the rate of oxidative addition, a key step in many catalytic cycles. However, they are also more susceptible to oxidation. Conversely, electron-poor phosphines are more resistant to oxidation but may lead to slower reaction rates.

  • Steric Effects: Bulkier ligands, often quantified by a large Tolman cone angle, can protect the metal center, preventing the formation of inactive catalyst species and improving selectivity. This steric hindrance can also slow down degradation pathways like oxidation. However, excessive bulk might hinder the desired reaction by blocking substrate access to the metal center.

Q3: My phosphine ligand appears to be degrading during the reaction. What are the common degradation pathways?

A3: Phosphine ligand degradation is a common issue during scale-up. The primary degradation pathways include:

  • Oxidation: This is the most frequent degradation route, where the trivalent phosphine (P(III)) is oxidized to the corresponding pentavalent phosphine oxide (P(V)) by trace amounts of air or peroxides in solvents.

  • P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bond can be cleaved, leading to the formation of inactive catalyst species.

  • Hydrolysis: Certain phosphine ligands can react with water, leading to the cleavage of P-C bonds.

  • Phosphonium (B103445) Salt Formation: In the presence of alkyl or aryl halides, phosphine ligands can form quaternary phosphonium salts, removing them from the catalytic cycle.

Troubleshooting Guides

Issue 1: Slow or Stalled Reaction and Suspected Ligand Oxidation

Symptoms:

  • The reaction is sluggish or stops before completion.

  • A new peak is observed in the ³¹P NMR spectrum, shifted downfield from the original phosphine ligand signal.

Possible Cause: Your phosphine ligand is likely oxidizing to phosphine oxide. Phosphine oxides typically appear 20-50 ppm downfield in the ³¹P NMR spectrum compared to the corresponding phosphine.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Ligand Oxidation A Sluggish Reaction & Downfield ³¹P NMR Shift B Confirm Oxidation A->B C Check Solvents for Peroxides B->C Oxidation Confirmed F Reaction Proceeds as Expected B->F No Oxidation Detected D Ensure Rigorous Inert Atmosphere C->D E Consider Air-Stable Ligands D->E Problem Persists E->F

Caption: Troubleshooting workflow for suspected phosphine ligand oxidation.

Detailed Steps:

  • Confirm Oxidation:

    • ³¹P NMR Spectroscopy: Spike a reaction sample with an authentic sample of the corresponding phosphine oxide and re-acquire the ³¹P NMR spectrum to see if the new peak increases in intensity.

    • HPLC Analysis: Co-inject a reaction sample with a phosphine oxide standard. The appearance of a single, larger peak confirms the presence of the oxide.

  • Check Solvents:

    • Ensure all solvents are freshly purified and rigorously degassed. Ethereal solvents like THF are known to form peroxides upon storage, which readily oxidize phosphines.

  • Inert Atmosphere:

    • Verify the integrity of your inert atmosphere setup. Ensure a continuous positive pressure of high-purity inert gas (e.g., argon or nitrogen) is maintained throughout the reaction. For large-scale reactions, this is especially critical.

  • Consider Alternative Ligands:

Issue 2: Inconsistent Reaction Yields and Potential Ligand Purity Issues

Symptoms:

  • Significant batch-to-batch variability in reaction yield and purity.

  • Discoloration of the phosphine ligand.

Possible Cause: The purity of the phosphine ligand can have a significant impact on the reaction outcome. Impurities, such as residual heavy metals from the ligand synthesis, can interfere with the catalytic cycle.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Ligand Purity A Inconsistent Yields B Analyze Ligand Purity A->B C Purify Ligand B->C Impurities Detected D Source High-Purity Ligand B->D Purification Not Feasible E Consistent Results C->E D->E

Validation & Comparative

A Comparative Guide to 2-(Diphenylphosphino)ethylamine and dppe Ligand Performance in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of P,N- and P,P-Ligand Systems in Homogeneous Catalysis

In the landscape of homogeneous catalysis, the choice of ligand is paramount to achieving desired activity, selectivity, and stability of the metal catalyst. This guide provides a detailed comparison between two prominent bidentate phosphine (B1218219) ligands: 2-(Diphenylphosphino)ethylamine, a P,N-type ligand, and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), a P,P-type ligand. This comparison is supported by experimental data from peer-reviewed literature to assist researchers in selecting the optimal ligand for their catalytic applications.

Ligand Structures and Properties

This compound and dppe share a similar ethyl backbone but differ in one of the coordinating atoms, which significantly influences their electronic and steric properties, and consequently, their performance in catalysis.

LigandStructureTypeKey Features
This compound P,N (unsymmetrical)Possesses both a soft phosphorus donor and a hard nitrogen donor, leading to unique electronic properties and coordination geometries. The amine group can also participate in secondary interactions.
dppe P,P (symmetrical)Features two soft phosphorus donors, forming a stable five-membered chelate ring with metal centers. It is a classic and widely used ligand in a variety of catalytic reactions.[1]

Performance in Catalysis: A Head-to-Head Comparison

The difference in the donor atoms of this compound (often abbreviated as dppea) and dppe leads to distinct catalytic behaviors. While dppe is a robust, general-purpose ligand, the P,N-ligand can offer advantages in specific applications, particularly where the polarity of the metal center or interactions with the substrate are crucial.

Case Study: Manganese-Catalyzed Guerbet Reaction for Biofuel Production

A direct comparison of manganese complexes bearing dppea and dppe ligands in the Guerbet reaction for the upgrading of ethanol (B145695) to butanol provides valuable insights into their relative performance. The Guerbet reaction involves a series of dehydrogenation, aldol (B89426) condensation, and hydrogenation steps, making it a good benchmark for catalytic activity.

A study by King et al. demonstrated that while both ligands facilitate the reaction, their efficacy varies.[2][3][4]

Table 1: Performance of Mn-dppea vs. Mn-dppe in the Guerbet Reaction of Ethanol [2][3][4]

Catalyst PrecursorLigandYield of n-butanol (%)Selectivity for n-butanol (%)Turnover Number (TON)
[Mn(CO)₃(dppea)]BrThis compound1045110
[Mn(CO)₃(dppe)]Brdppe53055

Reaction Conditions: 0.1 mol% catalyst loading, ethanol, 150 °C, 20 h.

The data indicates that the manganese complex with the this compound ligand exhibits higher yield, selectivity, and turnover number for the production of n-butanol compared to the dppe-ligated catalyst under these specific conditions. This suggests that the P,N-ligand may be more effective in stabilizing the key intermediates in the Guerbet catalytic cycle.

Conceptual Differences and Mechanistic Implications

The observed performance differences can be attributed to the distinct electronic and structural properties imparted by the P,N and P,P ligation.

LigandComparison cluster_PN This compound (P,N-Ligand) cluster_PP dppe (P,P-Ligand) PN Unsymmetrical Ligand (Hard N, Soft P donors) PN_prop Polarized Metal Center Potential for H-bonding PN->PN_prop PN_adv Enhanced Reactivity/Selectivity in polar reactions PN_prop->PN_adv Catalyst Catalytic Performance PN_adv->Catalyst Guerbet Reaction PP Symmetrical Ligand (Soft P, Soft P donors) PP_prop Stable Chelate Ring Electronically balanced PP->PP_prop PP_adv Broad Applicability Well-established reactivity PP_prop->PP_adv PP_adv->Catalyst General Cross-Coupling

Caption: Logical relationship between ligand type and catalytic performance.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for the synthesis of the ligands and their application in catalysis.

Synthesis of 1,2-bis(diphenylphosphino)ethane (dppe)

This procedure is adapted from established literature methods.[5][6][7]

Materials:

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dry ice condenser, condense approximately 300 mL of ammonia.

  • Carefully add sodium metal (0.25 mol) in small pieces to the liquid ammonia.

  • To the resulting blue solution, add triphenylphosphine (0.125 mol) portion-wise. The solution will turn orange.

  • Stir the mixture for 1 hour at -78 °C.

  • Add a solution of 1,2-dichloroethane (0.063 mol) in anhydrous diethyl ether (50 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature overnight to evaporate the ammonia.

  • Quench the reaction carefully with deoxygenated water (100 mL) and then methanol (50 mL).

  • Collect the resulting white precipitate by filtration, wash with water and methanol, and dry under vacuum.

  • Recrystallize the crude product from hot ethanol to yield pure dppe.

Synthesis of this compound

A common route to this ligand involves the reaction of a protected aminoethyl halide with a diphenylphosphide source.

Materials:

Procedure:

  • Boc Protection: To a solution of 2-bromoethylamine hydrobromide (1 equiv.) and (Boc)₂O (1.1 equiv.) in DCM, add triethylamine (2.2 equiv.) dropwise at 0 °C. Stir at room temperature overnight. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to give Boc-protected 2-bromoethylamine.

  • Phosphination: In a separate flask, dissolve diphenylphosphine (1 equiv.) in anhydrous THF and cool to -78 °C. Add n-BuLi (1 equiv.) dropwise to form a solution of lithium diphenylphosphide.

  • Add the Boc-protected 2-bromoethylamine (1 equiv.) in THF to the lithium diphenylphosphide solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer and concentrate to give the Boc-protected this compound.

  • De-protection: Dissolve the Boc-protected ligand in DCM and add trifluoroacetic acid (5-10 equiv.). Stir at room temperature for 2-4 hours.

  • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with DCM. Dry the organic layer and concentrate to yield this compound.

General Procedure for Manganese-Catalyzed Guerbet Reaction

This protocol is based on the work of King et al.[2][3][4]

Materials:

  • Manganese(I) bromide pentacarbonyl [Mn(CO)₅Br]

  • This compound or dppe

  • Ethanol

  • Anhydrous toluene (B28343)

  • Schlenk tube

Procedure:

  • Catalyst Precursor Synthesis: In a Schlenk tube under an inert atmosphere, dissolve [Mn(CO)₅Br] (1 equiv.) and the respective phosphine ligand (2 equiv.) in anhydrous toluene.

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction to room temperature and collect the precipitated catalyst precursor by filtration. Wash with toluene and dry under vacuum.

  • Catalytic Reaction: In a high-pressure reactor, place the manganese catalyst precursor (0.1 mol%), ethanol, and a magnetic stir bar.

  • Seal the reactor, purge with an inert gas, and then heat to 150 °C for the desired reaction time.

  • After cooling, the reaction mixture can be analyzed by gas chromatography (GC) to determine the yield and selectivity of butanol isomers.

Conclusion

The choice between this compound and dppe is highly dependent on the specific catalytic application. While dppe remains a versatile and reliable P,P-ligand for a broad range of transformations, the unsymmetrical P,N-ligand, this compound, can offer superior performance in reactions where the electronic asymmetry and the potential for secondary interactions with the amine functionality are beneficial. The case study of the Guerbet reaction highlights a scenario where the P,N-ligand provides a clear advantage in terms of yield and selectivity. Researchers are encouraged to consider the specific mechanistic demands of their desired transformation when selecting between these two powerful ligand classes.

This document is intended for informational purposes for a scientific audience and is based on publicly available research. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

A Comparative Guide to 2-(Diphenylphosphino)ethylamine and Other Aminophosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminophosphine (B1255530) ligands are a versatile class of compounds that play a crucial role in homogeneous catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. Among these, 2-(Diphenylphosphino)ethylamine stands out as a widely utilized ligand in various cross-coupling and hydrogenation reactions. This guide provides an objective comparison of this compound with other notable aminophosphine ligands, supported by experimental data, to assist researchers in selecting the optimal ligand for their specific synthetic needs.

Introduction to Aminophosphine Ligands

Aminophosphine ligands are characterized by the presence of both a phosphorus and a nitrogen atom, which can coordinate to a metal center. This dual-coordination ability often imparts unique electronic and steric properties to the resulting metal complexes, influencing their catalytic activity and selectivity. The modular nature of their synthesis allows for fine-tuning of the ligand architecture to optimize performance in specific reactions. This compound is a bidentate P,N-ligand that has proven effective in a variety of palladium- and ruthenium-catalyzed reactions.

Comparison in Catalytic Applications

This section compares the performance of this compound with other aminophosphine ligands in key catalytic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a competent ligand for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is critical for the efficiency of the catalytic cycle. While direct comparative studies are limited, the performance of this compound can be contextualized by examining typical conditions and outcomes for similar P,N-ligands.

LigandReaction ConditionsProductYield (%)Reference
This compound Aryl halide (1 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), K₃PO₄ (2 mmol), Toluene (B28343), 100 °CBiphenyl derivativeGood to Excellent[1] (Illustrative)
Josiphos-type Ligand Aryl chloride (1 mmol), Arylboronic acid (1.5 mmol), Pd₂(dba)₃ (1 mol%), K₃PO₄ (2 mmol), Toluene/H₂O, 110 °CBiphenyl derivativeHigh(General knowledge)
Buchwald Ligands (e.g., XPhos) Aryl chloride (1 mmol), Arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), K₂CO₃ (2 mmol), t-BuOH, 80 °CBiphenyl derivativeHigh[2] (Illustrative)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), the aminophosphine ligand (0.04 mmol, 4 mol%), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol) in toluene (5 mL) is degassed and heated at 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1]

Heck Reaction:

The Heck reaction is a method for the C-C coupling of an unsaturated halide with an alkene. This compound has been shown to be a suitable ligand for this transformation.

LigandReaction ConditionsProductYield (%)Reference
This compound Aryl halide (1 mmol), Olefin (1.2 mmol), Pd(OAc)₂ (2 mol%), Et₃N (1.5 mmol), DMF, 100 °CSubstituted AlkeneGood[3] (Illustrative)
Triphenylphosphine (PPh₃) Aryl iodide (1 mmol), Olefin (1.1 mmol), Pd(OAc)₂ (1 mol%), Et₃N (1.2 mmol), Acetonitrile, 80 °CSubstituted AlkeneGood to Excellent[3] (Illustrative)

Experimental Protocol: General Procedure for the Heck Reaction

A mixture of the aryl halide (1.0 mmol), the olefin (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and triethylamine (B128534) (Et₃N, 1.5 mmol) in N,N-dimethylformamide (DMF, 5 mL) is heated at 100 °C in a sealed tube under an inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.[3]

Asymmetric Hydrogenation of Ketones

Chiral aminophosphine ligands are extensively used in asymmetric catalysis, particularly in the hydrogenation of prochiral ketones to chiral alcohols. While this compound itself is achiral, its derivatives and other chiral aminophosphines are highly effective.

Comparison of Chiral Aminophosphine Ligands in the Asymmetric Hydrogenation of Acetophenone:

LigandCatalyst SystemProduct Enantiomeric Excess (ee, %)Reference
Chiral P,N,O-Ligand (L1) [Ir(COD)Cl]₂98[4]
SpiroPAP (P,N,N-Ligand) [Ir(COD)Cl]₂>99[5]
(R,R)-TsDPEN-based Ru catalyst Ru(II) complexHigh(General knowledge)

Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Acetophenone

In a glovebox, a solution of the iridium or ruthenium precursor and the chiral aminophosphine ligand in a suitable solvent (e.g., methanol (B129727) or dichloromethane) is prepared. This catalyst solution is then transferred to a high-pressure autoclave containing a solution of acetophenone. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature until complete conversion is observed. The solvent is then removed under reduced pressure, and the enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral HPLC or GC analysis.

Visualizing Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura coupling and the asymmetric hydrogenation of ketones, highlighting the role of the aminophosphine ligand.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Asymmetric_Hydrogenation Ru(II)-L [Ru(H)(L)]+ Substrate_Complex [Ru(H)(L)(S)]+ Ru(II)-L->Substrate_Complex Substrate Coordination Hydride_Insertion [Ru(Alkyl)(L)] Substrate_Complex->Hydride_Insertion Hydride Insertion Product_Release [Ru(L*)] + Product Hydride_Insertion->Product_Release Hydrogenolysis (H2) Product_Release->Ru(II)-L Regeneration

Caption: Simplified mechanism for asymmetric hydrogenation of a ketone.

Conclusion

This compound is a valuable and versatile ligand for a range of palladium- and ruthenium-catalyzed reactions. Its performance is comparable to other established ligands in many cross-coupling applications. For asymmetric transformations, while the parent ligand is achiral, the broader class of chiral aminophosphines demonstrates exceptional enantioselectivity. The choice of the optimal ligand will ultimately depend on the specific substrates, desired reaction outcomes, and process conditions. This guide provides a foundational understanding to aid in this selection process, emphasizing the importance of consulting the primary literature for detailed experimental conditions and performance data for specific applications.

References

A Comparative Guide to the Efficacy of 2-(Diphenylphosphino)ethylamine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphine (B1218219) Ligand Performance in Key C-C and C-N Bond Forming Reactions.

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The choice of phosphine ligand is critical to the success of these transformations, profoundly influencing reaction efficiency, substrate scope, and catalyst stability. This guide provides a detailed comparison of the efficacy of 2-(Diphenylphosphino)ethylamine with other commonly employed phosphine ligands—Xantphos, DavePhos, and SPhos—across three of the most powerful cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination.

Ligand Structures at a Glance

LigandStructure
This compoundthis compound
XantphosXantphos
DavePhosDavePhos
SPhosSPhos

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of ligand can significantly impact the reaction yield and turnover number (TON).

Table 1: Efficacy Comparison in Suzuki-Miyaura Coupling

LigandAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)TON
This compound 4-BromotoluenePhenylboronic acidK₃PO₄Toluene/Water1001High Conversion-
Xantphos 4-BromobenzonitrilePhenylboronic acidK₃PO₄DMF1002492-
DavePhos 4-Chlorotoluene (B122035)Phenylboronic acidK₃PO₄Toluene/Water1001698-
SPhos 2-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/WaterRT295-

Note: Direct comparative data under identical conditions is limited. The data presented is compiled from various sources and may involve slight variations in experimental parameters.

While this compound has been shown to be an effective ligand in Suzuki-Miyaura couplings, bulky and electron-rich biaryl phosphine ligands like SPhos often exhibit exceptional activity, enabling reactions at room temperature with high yields[1].

Performance in Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.

Table 2: Efficacy Comparison in Heck Coupling

LigandAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Aryl BromideStyreneEt₃NNMP110->90
Xantphos 4-BromotolueneStyreneCs₂CO₃Dioxane80-99
DavePhos 4-BromotolueneStyreneCs₂CO₃Dioxane80-98
PPh₃ (for comparison) BromobenzeneStyreneNa₂CO₃DMF/Water100381

Note: The data for this compound is from a polymer-supported application, which may influence the reaction parameters and yield.

This compound has demonstrated high efficacy in Heck couplings, particularly in polymer-supported systems[2]. In homogeneous catalysis, ligands like Xantphos and DavePhos are also highly effective, often providing excellent yields under relatively mild conditions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. The steric and electronic properties of the phosphine ligand are critical for achieving high catalytic activity.

Table 3: Efficacy Comparison in Buchwald-Hartwig Amination

LigandAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Aryl HalidesVarious Amines----Suitable
Xantphos 4-ChlorotolueneMorpholine (B109124)NaOt-BuTolueneReflux694[3]
DavePhos 4-ChlorotolueneMorpholineNaOt-BuToluene1000.5-299
SPhos 4-ChlorotolueneMorpholineNaOt-BuToluene801899

Bulky biaryl phosphine ligands such as XPhos, DavePhos, and SPhos are widely recognized for their exceptional performance in Buchwald-Hartwig amination, facilitating the coupling of a broad range of aryl chlorides and amines with high efficiency[3].

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative procedures for each of the cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (2-4 mol%) in a suitable solvent (e.g., toluene/water 10:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Heck Coupling

To a solution of the aryl halide (1.0 mmol), alkene (1.2 mmol), and base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF or NMP, 5 mL) is added the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%). The reaction mixture is degassed and heated under an inert atmosphere at the specified temperature for the indicated time. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired product.

General Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 5 mL). The vessel is sealed and heated at the specified temperature for the indicated time. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the crude product is purified by chromatography. A specific protocol for the amination of 4-chlorotoluene with morpholine using XPhos resulted in a 94% yield[3].

Visualizations

Catalytic Cycles and Workflows

// Manually position nodes for a circular flow Pd0 -> PdII [dir=forward, color="#34A853"]; PdII -> PdII_R [dir=forward, color="#34A853"]; PdII_R -> Product [dir=forward, color="#34A853"]; Product -> Pd0 [dir=forward, color="#34A853", constraint=false, headport=w, tailport=e];

} Generic cross-coupling catalytic cycle.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC, GC, LC-MS) heat->monitor workup Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Ligand_Applicability Ligands Phosphine Ligands DPPEA 2-(Diphenylphosphino) ethylamine Ligands->DPPEA Xantphos Xantphos Ligands->Xantphos DavePhos DavePhos Ligands->DavePhos SPhos SPhos Ligands->SPhos Suzuki Suzuki-Miyaura DPPEA->Suzuki Heck Heck DPPEA->Heck BH Buchwald-Hartwig DPPEA->BH Xantphos->Suzuki Xantphos->Heck Xantphos->BH DavePhos->Suzuki DavePhos->Heck DavePhos->BH SPhos->Suzuki SPhos->BH Reactions Cross-Coupling Reactions

Conclusion

This compound is a versatile and effective ligand for a range of palladium-catalyzed cross-coupling reactions. While it demonstrates good performance, particularly in Suzuki and Heck couplings, the current body of literature suggests that for challenging substrates or for reactions requiring very high turnover numbers, more sterically hindered and electron-rich biaryl phosphine ligands like Xantphos, DavePhos, and SPhos may offer superior performance, especially in Buchwald-Hartwig amination. The choice of ligand is ultimately substrate-dependent, and the data and protocols presented in this guide are intended to serve as a valuable starting point for reaction optimization and catalyst selection in your research endeavors.

References

A Comparative Guide to Phosphine Ligands: 2-(Diphenylphosphino)ethylamine vs. bis(2-Diphenylphosphino)ethylamine in Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in the design and synthesis of metal complexes with desired properties. This guide provides an objective comparison of two commercially available phosphine (B1218219) ligands: 2-(diphenylphosphino)ethylamine and bis(2-diphenylphosphino)ethylamine. By examining their distinct structural features and coordination behaviors, this document aims to inform the rational design of novel metal-based catalysts and therapeutics.

This comparison delves into the coordination chemistry, structural characteristics of the resulting complexes, and relevant experimental protocols. Quantitative data is presented in structured tables for ease of comparison, and key concepts are visualized through diagrams to facilitate understanding.

Ligand Properties: A Tale of Two Denticities

The primary distinction between this compound and bis(2-diphenylphosphino)ethylamine lies in their denticity—the number of donor atoms that can bind to a central metal ion. This fundamental difference dictates the geometry and stability of the resulting metal complexes.

This compound can act as a monodentate ligand, coordinating through its phosphorus atom, or as a bidentate P,N-chelating ligand. In contrast, bis(2-diphenylphosphino)ethylamine is a tridentate P,N,P ligand, capable of forming a more rigid and stable coordination environment around a metal center.[1][2]

PropertyThis compoundbis(2-Diphenylphosphino)ethylamine
Molar Mass 229.26 g/mol [3]441.5 g/mol
Structure Ph₂P(CH₂)₂NH₂(Ph₂P(CH₂)₂)₂NH
Common Abbreviation dppeabdpea
Denticity Monodentate (P) or Bidentate (P,N)Tridentate (P,N,P)[1]
Typical Coordination Modes Terminal P-coordination, P,N-chelationMeridional or facial P,N,P-coordination

Complex Formation and Structural Insights

The differing denticities of these ligands lead to the formation of metal complexes with distinct stoichiometries and geometries.

This compound typically forms complexes of the type ML₂, MLX₂, or M(L-L)X₂ where L represents the monodentate ligand and L-L represents the bidentate chelating ligand. It has been used in the synthesis of complexes with various transition metals, including palladium, molybdenum, and iron.[4][5][6] The flexibility in its coordination mode allows for the formation of diverse molecular architectures.

bis(2-Diphenylphosphino)ethylamine , with its three donor atoms, generally forms 1:1 complexes with metal ions (MLXn). This tridentate ligand is known to form stable complexes with platinum group metals such as rhodium, iridium, palladium, and platinum.[1][7][8] The resulting complexes often exhibit a well-defined geometry, which can be advantageous in applications like catalysis where precise control over the metal's coordination sphere is crucial. The chelate effect, arising from the multiple binding points, contributes to the high stability of these complexes.[2]

To illustrate the structural differences, the following table summarizes key crystallographic data for representative palladium(II) complexes. Please note that the data for the this compound complex is illustrative due to the lack of a specific structure in the search results, while the data for the bis(2-diphenylphosphino)ethylamine analog is based on structurally similar reported complexes.

Parameter[PdCl₂(dppea)₂] (hypothetical)[PdCl(bdpea)]Cl (based on analogs)[1]
Coordination Geometry Square PlanarSquare Planar
Pd-P Bond Length (Å) ~2.25 - 2.35~2.20 - 2.30
Pd-N Bond Length (Å) ~2.10 - 2.20~2.05 - 2.15
P-Pd-P Angle (°) (for cis-isomer) ~90N/A (trans-P donors)
P-Pd-N Angle (°) (for chelated dppea) ~85 - 95~80 - 90

Experimental Protocols: Synthesis of Palladium(II) Complexes

Detailed and reproducible experimental protocols are essential for the successful synthesis of metal complexes. Below are representative procedures for the preparation of palladium(II) complexes with each ligand.

Synthesis of a Palladium(II) Complex with this compound

This protocol is based on general methods for the synthesis of palladium-phosphine complexes.

Reaction: PdCl₂(cod) + 2 dppea → [PdCl₂(dppea)₂] + cod

Procedure:

  • To a solution of dichlorobis(cyclooctadiene)palladium(II) (PdCl₂(cod)) (1 mmol) in 20 mL of dichloromethane (B109758) (DCM) is added a solution of this compound (2 mmol) in 10 mL of DCM.

  • The reaction mixture is stirred at room temperature for 4 hours, during which a color change may be observed.

  • The solvent is reduced in volume under reduced pressure.

  • The product is precipitated by the addition of diethyl ether.

  • The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

  • The complex can be characterized by ³¹P NMR, ¹H NMR, and elemental analysis.

Synthesis of a Palladium(II) Complex with bis(2-Diphenylphosphino)ethylamine

This protocol is adapted from the synthesis of platinum group metal complexes with bis(2-diphenylphosphino)ethylamine.[1]

Reaction: PdCl₂(cod) + bdpea·HCl + NaBPh₄ → [PdCl(bdpea)]BPh₄ + cod + NaCl + HCl

Procedure:

  • A solution of bis(2-diphenylphosphino)ethylamine hydrochloride (bdpea·HCl) (1 mmol) in 20 mL of methanol (B129727) is added to a suspension of dichlorobis(cyclooctadiene)palladium(II) (PdCl₂(cod)) (1 mmol) in 20 mL of benzene.

  • The mixture is stirred at room temperature for 2 hours.

  • A solution of sodium tetraphenylborate (B1193919) (NaBPh₄) (1 mmol) in 10 mL of methanol is then added, and the reaction mixture is stirred for an additional 12 hours.

  • The solvent is removed under reduced pressure, and the residue is extracted with dichloromethane.

  • The product is precipitated from the dichloromethane solution by the addition of diethyl ether.

  • The solid is collected by filtration, washed with diethyl ether, and dried in a vacuum. The complex is then characterized by elemental analysis, conductivity, and ¹H and ³¹P NMR spectral data.[1]

Application in Catalysis: A Performance Outlook

Both this compound and bis(2-diphenylphosphino)ethylamine serve as ligands in the preparation of homogeneous catalysts. The choice of ligand can significantly impact the catalyst's activity, selectivity, and stability.

Complexes of This compound have been utilized in various catalytic reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.[3][9] The potential for both monodentate and bidentate coordination can influence the catalytic cycle and the nature of the active species.

bis(2-Diphenylphosphino)ethylamine forms robust complexes that are also explored as catalysts. The well-defined coordination sphere provided by the tridentate ligand can lead to highly selective catalytic transformations. For instance, palladium complexes with similar bis(phosphino)amine ligands have been applied as pre-catalysts in Heck and Suzuki cross-coupling reactions.

A direct, quantitative comparison of the catalytic performance is challenging without head-to-head studies under identical conditions. However, the structural differences suggest that catalysts derived from bis(2-diphenylphosphino)ethylamine may exhibit higher stability and potentially different selectivity profiles compared to those from this compound due to the more constrained coordination environment.

Visualizing the Chemistry

To better understand the concepts discussed, the following diagrams illustrate the coordination modes of the ligands and a general workflow for complex synthesis and characterization.

Coordination Modes cluster_dppea This compound (dppea) cluster_bdpea bis(2-Diphenylphosphino)ethylamine (bdpea) M1 Metal P1 P M1->P1 Monodentate N1 N M2 Metal P2 P M2->P2 N2 N M2->N2 M3 Metal P3_1 P M3->P3_1 N3 N M3->N3 P3_2 P M3->P3_2

Caption: Coordination modes of dppea and bdpea.

G Experimental Workflow start Start Materials (Metal Precursor, Ligand) synthesis Complex Synthesis (Solvent, Temperature Control) start->synthesis isolation Isolation & Purification (Filtration, Recrystallization) synthesis->isolation characterization Characterization isolation->characterization nmr NMR Spectroscopy (¹H, ³¹P, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms xray X-ray Crystallography characterization->xray ea Elemental Analysis characterization->ea application Application Studies (e.g., Catalysis) characterization->application

Caption: General workflow for complex synthesis.

Conclusion

The choice between this compound and bis(2-diphenylphosphino)ethylamine for complex formation depends heavily on the desired properties of the final metal complex. This compound offers versatility in its coordination, potentially leading to a wider range of complex geometries. In contrast, bis(2-diphenylphosphino)ethylamine provides a more rigid, tridentate coordination that typically results in more stable and well-defined complexes. For applications requiring high stability and stereochemical control, such as in asymmetric catalysis, the tridentate nature of bis(2-diphenylphosphino)ethylamine may be preferable. Conversely, the flexibility of this compound might be exploited to access unique reactivity patterns. This guide serves as a foundational resource to aid researchers in making an informed decision based on the specific goals of their synthetic and catalytic endeavors.

References

A Guide to the Structural Nuances of Metal Complexes with Isomeric Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle modulation of ligand architecture is a critical tool in the design of metal complexes with tailored properties. The choice of isomeric phosphine (B1218219) ligands—differing only in the substitution pattern on an aromatic ring or the connectivity of a backbone—can profoundly influence the steric and electronic environment of the metal center. This, in turn, dictates the complex's stability, reactivity, and catalytic efficacy. This guide provides a comparative analysis of the structural and spectroscopic characteristics of metal complexes featuring isomeric phosphine ligands, supported by experimental data and detailed methodologies.

This comparison will focus on two representative classes of isomeric phosphines: monodentate tris(tolyl)phosphines and bidentate bis(diphenylphosphino)benzenes. By examining the impact of positional isomerism on the resulting metal complexes, we can elucidate key structure-property relationships that are vital for rational catalyst and drug design.

Monodentate Ligands: The Impact of Methyl Position in Tris(tolyl)phosphines

Comparative Data of Palladium(II) Complexes with Isomeric Tris(tolyl)phosphine Ligands
PropertyPdCl₂[P(o-tolyl)₃]₂PdCl₂[P(m-tolyl)₃]₂PdCl₂[P(p-tolyl)₃]₂
³¹P NMR (δ, ppm) ~35Data not available~20.3-27.5[1]
Key Bond Lengths (Å) Data not availableData not availableData not available
Key Bond Angles (°) Data not availableData not availableData not available
Tolman Cone Angle (θ, °) 194165145
Tolman Electronic Parameter (ν(CO), cm⁻¹) 2066.02069.32066.9

Note: Data is compiled from multiple sources and may not represent directly comparable complexes. Tolman parameters are for the free ligands and serve as a proxy for their behavior in complexes.

The most striking difference among the tolylphosphine isomers is their steric bulk, as quantified by the Tolman cone angle. The ortho-isomer, with the methyl groups positioned closest to the phosphorus atom, is significantly more sterically demanding than the meta and para isomers. This steric hindrance can influence the coordination number of the metal, the stability of the resulting complex, and the accessibility of the metal center for catalysis.

G cluster_ligand Isomeric Tris(tolyl)phosphine Ligands cluster_properties Structural & Electronic Effects cluster_complex Metal Complex Properties P(o-tolyl)3 ortho-isomer Steric Steric Hindrance (Cone Angle) P(o-tolyl)3->Steric High Electronic Electronic Properties (Tolman Parameter) P(o-tolyl)3->Electronic ~para P(m-tolyl)3 meta-isomer P(m-tolyl)3->Steric Medium P(m-tolyl)3->Electronic Most Donating P(p-tolyl)3 para-isomer P(p-tolyl)3->Steric Low P(p-tolyl)3->Electronic ~ortho Structure Coordination Geometry Bond Lengths/Angles Steric->Structure Electronic->Structure Reactivity Catalytic Activity Substrate Accessibility Structure->Reactivity

Bidentate Ligands: A Case Study of Isomeric Bis(diphenylphosphino)benzenes

Bidentate phosphine ligands, which can chelate to a metal center, introduce an additional layer of structural constraint. The isomers of bis(diphenylphosphino)benzene (dppbz)—1,2-dppbz, 1,3-dppbz, and 1,4-dppbz—are excellent models for understanding how the bite angle and ligand flexibility impact the geometry and reactivity of metal complexes. A notable example is the comparison of nickel(0) complexes of 1,2-bis(diphenylphosphino)benzene.

Comparative Data for Zerovalent Nickel Complexes of 1,2-Bis(diphenylphosphino)benzene (dppbz)
Complex³¹P NMR (δ, ppm)ν(CO) (cm⁻¹)P-Ni-P Angle (°)Reference
(dppbz)Ni(CO)₂43.12004, 194790.7[2]
(dppe)Ni(CO)₂49.32000, 194186.1[2]

dppe = 1,2-bis(diphenylphosphino)ethane, included for comparison.

The data for (dppbz)Ni(CO)₂ reveals that the rigid benzene (B151609) backbone of 1,2-dppbz results in a wider P-Ni-P bite angle compared to the more flexible ethylene (B1197577) linker of dppe.[2] This seemingly small change can have significant consequences for the catalytic activity of the complex, influencing the ease of substrate binding and the stability of reaction intermediates.

Experimental Protocols

Synthesis of Bis(diphenyl(m-tolyl)phosphine)palladium(II) chloride

This protocol is adapted from established procedures for the synthesis of similar palladium(II) phosphine complexes.[2]

Materials:

Procedure:

  • To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) chloride (1.00 g, 5.64 mmol).

  • Add diphenyl(m-tolyl)phosphine (3.26 g, 11.8 mmol, 2.1 equivalents).

  • Add benzonitrile (30 mL).

  • Purge the flask with argon or nitrogen for 20 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to reflux with stirring. The solid starting materials should dissolve to form a clear, colored solution.

  • Maintain the reflux for 4 hours.

  • Allow the reaction mixture to cool slowly to room temperature. A precipitate should form.

  • Continue stirring the mixture at room temperature overnight to ensure complete precipitation.

  • Filter the resulting solid product using a Büchner funnel.

  • Wash the collected solid sequentially with small portions of ethanol and diethyl ether to remove any unreacted starting materials and solvent residues.

  • Dry the yellow solid product under vacuum to a constant weight.

Characterization by ³¹P NMR Spectroscopy

Sample Preparation:

  • Under an inert atmosphere (e.g., in a glovebox), dissolve a small amount of the phosphine ligand or its metal complex in a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂).

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • A standard multinuclear NMR spectrometer can be used.

  • Acquire a proton-decoupled ³¹P NMR spectrum (³¹P{¹H}).

  • Use an external standard of 85% H₃PO₄ for chemical shift referencing (δ = 0 ppm).

  • Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 5-10 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.[3]

Single-Crystal X-ray Diffraction

Crystal Growth:

  • Suitable single crystals can often be grown by slow evaporation of a saturated solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Refine the structure using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. This process refines atomic positions, thermal parameters, and other structural parameters to yield the final, accurate molecular structure.

Conclusion

The choice of an isomeric phosphine ligand is a powerful strategy for fine-tuning the properties of metal complexes. As demonstrated with tris(tolyl)phosphine and bis(diphenylphosphino)benzene isomers, subtle changes in substituent position or backbone connectivity can lead to significant variations in steric hindrance, electronic properties, and coordination geometry. A thorough understanding of these structure-property relationships, supported by robust experimental data from techniques like ³¹P NMR spectroscopy and single-crystal X-ray diffraction, is paramount for the rational design of next-generation catalysts and therapeutic agents.

References

A Comparative Guide to the Spectroscopic Analysis of 2-(Diphenylphosphino)ethylamine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize metal complexes of 2-(Diphenylphosphino)ethylamine (dppea). It is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of spectroscopic data and detailed experimental protocols.

Introduction to this compound (dppea) Complexes

This compound is a versatile hybrid ligand featuring both a soft phosphine (B1218219) (P) donor and a hard amine (N) donor site. This P,N-bidentate character allows it to form stable five-membered chelate rings with a variety of transition metals, including palladium, platinum, rhodium, and iron. The resulting complexes are of significant interest in catalysis and materials science. Spectroscopic analysis is crucial for confirming the coordination mode of the ligand, elucidating the geometry of the metal center, and understanding the electronic properties of these complexes.

Key Spectroscopic Characterization Techniques

The structural and electronic properties of dppea metal complexes are primarily investigated using a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS).

NMR spectroscopy is one of the most powerful tools for characterizing dppea complexes in solution.[1] ¹H, ¹³C, and ³¹P NMR are routinely employed.

  • ³¹P NMR Spectroscopy: The phosphorus-31 nucleus is highly sensitive to its chemical environment. The coordination of the phosphine group to a metal center causes a significant change in the ³¹P chemical shift (δ). For the free dppea ligand, the ³¹P signal appears at approximately -22 ppm.[2] Upon forming a P,N-chelate complex, this signal experiences a substantial downfield shift. For instance, in a cyclometallated palladium(II) complex, the resonance shifts to +51.6 ppm.[3] This large coordination shift is a definitive indicator of the phosphorus atom's involvement in bonding to the metal center.[4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the organic backbone of the ligand.[1] The signals for the ethylamine (B1201723) bridge protons (–CH₂CH₂–) and the phenyl groups are key diagnostic features. Upon coordination, these signals may broaden or shift depending on the metal and the overall complex structure. For paramagnetic complexes, such as those with high-spin Fe(II), the proton signals can be significantly broadened and shifted.[5]

  • ¹³C NMR Spectroscopy: While the natural abundance of ¹³C is low, ¹³C{¹H} NMR spectra provide valuable information about the carbon framework of the complex.[1] The chemical shifts of the ethylamine carbons and the ipso-carbon of the phenyl rings are particularly sensitive to coordination.[2]

Table 1: Comparative NMR Spectroscopic Data (δ in ppm)

Compound/ComplexSolvent³¹P Chemical Shift (δ)¹H Chemical Shift (δ) - Representative Signals
Free Ligand (dppea) CDCl₃-22.0[2]7.47-7.28 (m, 10H, Ph), 2.88-2.80 (m, 2H, PCH₂), 2.24 (t, 2H, NCH₂)[2]
[Pd(P,N-dppea)(C₉H₁₂N)]Cl CDCl₃+51.6[3]Not specified
Fe1 Complex (modified dppea) CDCl₃Not specifiedParamagnetic broadening expected
Alternative Ligand: dppe -~ -13 (free)-
[Pt(bpy-H)(Me)(dppe)] CDCl₃+44.7, +43.3[4]-
Alternative Ligand: dppm -~ -23.6 (free)[4]-

IR spectroscopy is used to identify the vibrational modes of the functional groups within the dppea ligand and to observe changes upon coordination.[6]

  • N-H Vibrations: The free ligand exhibits N-H stretching vibrations (ν(N-H)) in the region of 3300-3400 cm⁻¹. Upon coordination of the amine nitrogen to the metal center, the electron density around the nitrogen atom changes, typically causing a shift in these stretching frequencies.

  • P-C and C-N Vibrations: The stretching vibrations associated with the P-Ph and C-N bonds are also sensitive to complexation. Shifts in these bands provide further evidence of coordination.

  • Metal-Ligand Vibrations: In the far-IR region (typically below 600 cm⁻¹), new bands corresponding to the metal-phosphorus (ν(M-P)) and metal-nitrogen (ν(M-N)) stretching vibrations can be observed, directly confirming the formation of coordinate bonds.[7]

Table 2: Representative Infrared Spectroscopic Data (cm⁻¹)

Compound/Complexν(N-H)ν(C=C) aromaticν(P-C) / ν(C-N) regionν(M-N) / ν(M-O)
Free Ligand (dppea) ~3350, 3280~1585, 1480~1100, 740, 695-
Fe-dppea derivative complex (Fe4) 3185 (m)1572 (m)1431 (s), 1086 (s)656 (m)[2]
Fe-dppea derivative complex (Fe2) 3125 (m)1597 (w)1433 (m), 1092 (m)Not specified[2]

UV-Vis spectroscopy provides insights into the electronic structure of the dppea metal complexes by probing electronic transitions.[8]

  • Ligand-Centered (LC) Transitions: The phenyl rings of the dppea ligand give rise to intense π → π* transitions in the UV region (typically < 300 nm).

  • Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals and acceptor-type ligands (though dppea is not a strong acceptor), MLCT bands can appear.

  • Ligand-to-Metal Charge Transfer (LMCT): Transitions from the ligand's filled orbitals to the metal's empty d-orbitals can occur, often in the visible or near-UV region.[3][9]

  • d-d Transitions: For transition metal complexes with partially filled d-orbitals, weak absorptions corresponding to electronic transitions between d-orbitals (d-d transitions) can be observed in the visible region. The energy and intensity of these bands are indicative of the coordination geometry and the ligand field strength.

Table 3: Representative UV-Visible Spectroscopic Data

Complex Typeλ_max (nm)Molar Extinction (ε, M⁻¹cm⁻¹)Assignment
Typical Fe(II)-diphosphine complexes ~350-500Moderate to StrongMLCT[3]
Typical Pd(II)/Pt(II) square planar complexes ~350-450Weak to Moderated-d transitions[10]
Rhodium(III) octahedral complexes ~300-450Weak to Moderated-d transitions[11]

Mass spectrometry is used to determine the molecular weight of the complex and to gain structural information from its fragmentation pattern. Electrospray Ionization (ESI-MS) is a common soft ionization technique for organometallic complexes, as it often allows for the observation of the intact molecular ion.[12] The observed isotopic distribution pattern can be compared with the theoretical pattern to confirm the elemental composition, which is particularly useful for complexes containing metals with multiple isotopes like palladium or platinum.[12]

Comparison with Alternative Phosphine Ligands

The spectroscopic properties of dppea complexes can be compared to those of complexes with other common diphosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,1-bis(diphenylphosphino)methane (dppm).

  • NMR: Dppe, like dppea, forms a stable five-membered chelate ring, resulting in a significant downfield ³¹P NMR coordination shift.[4] In contrast, dppm forms a less stable four-membered ring and often acts as a bridging ligand, which typically results in an upfield shift of the ³¹P NMR signal upon coordination.[4] The presence of the amine donor in dppea provides an additional coordination site and can influence the electronic environment of the phosphorus atom compared to the symmetrical P,P ligand dppe.

  • IR: The most significant difference in the IR spectra is the presence of N-H stretching bands in dppea complexes, which are absent in dppe and dppm complexes. This provides a clear spectroscopic handle for identifying the dppea ligand.

Experimental Protocols

Below are generalized protocols for the key spectroscopic analyses. Instrument parameters and sample concentrations may need to be optimized for specific complexes.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the metal complex in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆) in an NMR tube.

    • Acquire ¹H, ³¹P{¹H}, and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer at room temperature.

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0 ppm). Use 85% H₃PO₄ as an external standard for ³¹P NMR (δ = 0 ppm).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • IR Spectroscopy:

    • Prepare a KBr pellet by grinding a small amount (~1 mg) of the solid complex with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

    • Alternatively, for solution-state IR, dissolve the complex in a suitable solvent (e.g., CH₂Cl₂) and use a liquid IR cell.

    • Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

    • Identify and assign the characteristic vibrational bands.

  • UV-Vis Spectroscopy:

    • Prepare a stock solution of the complex in a UV-Vis transparent solvent (e.g., CH₂Cl₂, acetonitrile) of a known concentration (e.g., 10⁻³ M).

    • Prepare a series of dilutions to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.[3]

    • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from approximately 200 to 800 nm in a 1 cm path length quartz cuvette.

    • Use the pure solvent as a reference.

    • Determine the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law.

  • Mass Spectrometry (ESI-MS):

    • Prepare a dilute solution of the complex (~10-100 µg/mL) in a solvent suitable for electrospray, such as methanol (B129727) or acetonitrile.

    • Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. The source parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion and minimize fragmentation.

    • Analyze the resulting spectrum for the molecular ion peak and compare its m/z value and isotopic pattern with the expected values.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound metal complex.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_results Data Analysis start Reactants (Metal Precursor + dppea) reaction Complexation Reaction (Stirring, Reflux) start->reaction purification Purification (Crystallization / Chromatography) reaction->purification product Isolated Metal Complex purification->product nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) product->nmr ir IR Spectroscopy product->ir uvvis UV-Vis Spectroscopy product->uvvis ms Mass Spectrometry product->ms structure Structure Elucidation & Confirmation nmr->structure ir->structure uvvis->structure ms->structure

Caption: General workflow for synthesis and spectroscopic analysis of dppea metal complexes.

References

A Comparative Guide to the X-ray Crystal Structures of 2-(Diphenylphosphino)ethylamine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the structural features of metal complexes incorporating the 2-(diphenylphosphino)ethylamine (dppea) ligand. This document summarizes key crystallographic data, provides detailed experimental protocols for their synthesis and crystallization, and visualizes the coordination behavior of the dppea ligand.

The this compound ligand is a versatile building block in coordination chemistry, capable of forming stable complexes with a variety of transition metals. Its structural and electronic properties are of significant interest in fields ranging from catalysis to medicinal chemistry. This guide focuses on the X-ray crystal structures of palladium(II), platinum(II), and gold(I) complexes of dppea and its close analogs, providing a comparative analysis of their coordination geometries.

Structural Comparison of dppea Complexes

The coordination of this compound to different metal centers results in distinct structural parameters. The following table summarizes key bond lengths and angles obtained from X-ray crystallographic studies of representative palladium, and gold complexes. Unfortunately, a suitable crystal structure for a simple bidentate platinum(II) complex with dppea was not available in the searched databases.

ComplexMetalM-P (Å)M-Cl (Å)M-N (Å)P-M-P (°)P-N-P (°)Coordination Geometry
[PdCl(dpea)]ClPd(II)2.22 (mean)2.37 (mean)-71.497.7Distorted Square Planar
[Au(dppea)Cl]Au(I)2.228(1)2.288(1)---Linear
[Au(dppea)₂]ClAu(I)2.321(2), 2.326(2)--175.75(7)-Distorted Linear

Experimental Protocols

The synthesis of these metal-phosphine complexes generally involves the reaction of the dppea ligand with a suitable metal precursor in an appropriate solvent. Subsequent crystallization is typically achieved through slow evaporation or vapor diffusion.

Synthesis of Dichloro[bis(2-(diphenylphosphino)ethyl)amine]palladium(II)

This synthesis is for a close analog of the target palladium complex.

Procedure: A solution of the ligand bis[2-(diphenylphosphino)ethyl]amine (dpea) in benzene (B151609) is added to a solution of dichlorido(cycloocta-1,5-diene)palladium(II) ([PdCl₂(COD)]) in benzene. The reaction mixture is stirred, leading to the formation of the desired complex, which can be crystallized by slow evaporation of the solvent.[1]

Synthesis of Chloro(this compound)gold(I)

Procedure: A solution of this compound (dppea) in dichloromethane (B109758) is added to a solution of (dimethyl sulfide)gold(I) chloride in dichloromethane. The reaction mixture is stirred at room temperature, and the product can be isolated by precipitation or crystallization.

General Crystallization Methods

Single crystals suitable for X-ray diffraction are typically grown by one of the following methods:

  • Slow Evaporation: The complex is dissolved in a suitable solvent (e.g., dichloromethane, chloroform, or a solvent mixture) in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A solution of the complex in a relatively good solvent is placed in a vial, which is then placed in a larger sealed container containing a "poor" solvent in which the complex is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.

  • Layering: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals may form at the interface of the two solvents.

Visualization of dppea Coordination

The coordination of the this compound ligand to a metal center can be visualized as a signaling pathway or workflow. Below are Graphviz diagrams illustrating the chelation of the ligand to a metal center.

G cluster_ligand This compound (dppea) P Phosphorus (P) N Nitrogen (N) M Metal Center (M) P->M Coordination Bond N->M Coordination Bond

Caption: Bidentate coordination of dppea to a metal center.

G cluster_synthesis Synthetic Workflow start Start: dppea Ligand + Metal Precursor reaction Reaction in Solvent start->reaction product Crude Product reaction->product cryst Crystallization product->cryst xray X-ray Diffraction cryst->xray structure Crystal Structure xray->structure

Caption: Experimental workflow for synthesis and structure determination.

References

A Comparative Guide to 2-(Diphenylphosphino)ethylamine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the selection of high-purity reagents is paramount to the success and reproducibility of synthetic methodologies. 2-(Diphenylphosphino)ethylamine is a critical phosphine (B1218219) ligand frequently employed in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. This guide provides a comparative analysis of this compound from various suppliers, supported by experimental data and protocols to aid in your selection process.

Product Quality Comparison

A key determinant of a reagent's suitability is its purity and the presence of any potential catalytic inhibitors. The Certificate of Analysis (CoA) provides a lot-specific summary of a product's quality. Below is a comparison of typical specifications for this compound from leading chemical suppliers.

ParameterSupplier A (Sigma-Aldrich)Supplier B (Alfa Aesar)Supplier C (Strem Chemicals)
Purity (by GC) ≥95.0%[1]≥94.0%min. 95%[2]
Appearance Colorless to pale yellow liquidClear colorless to pale yellow liquidColorless to yellow liquid[2]
Form Liquid[1]LiquidLiquid[2]
Molecular Formula C₁₄H₁₆NP[1]C₁₄H₁₆NP(C₆H₅)₂PCH₂CH₂NH₂[2]
Molecular Weight 229.26 g/mol [1]229.27 g/mol 229.26 g/mol

Note: The data presented is based on generally available information from supplier websites. For lot-specific data, please refer to the Certificate of Analysis for a particular batch.

Alternative Ligand: 1,2-Bis(diphenylphosphino)ethane (B154495) (dppe)

A common alternative to this compound in cross-coupling reactions is 1,2-Bis(diphenylphosphino)ethane (dppe).[3] While both are bidentate phosphine ligands, their structural and electronic differences can influence reaction outcomes.

FeatureThis compound1,2-Bis(diphenylphosphino)ethane (dppe)
Structure Contains a P-C-C-N backboneContains a P-C-C-P backbone[4]
Coordinating Atoms Phosphorus, NitrogenTwo Phosphorus atoms[3]
Typical Applications Buchwald-Hartwig amination, Suzuki-Miyaura coupling[1]Used in various palladium-catalyzed reactions[3]
Key Advantage The presence of the amine functionality can influence catalyst activity and solubility.Forms stable chelate complexes with transition metals.[5]

The choice between these ligands often depends on the specific substrates and desired reaction kinetics.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This procedure outlines a common method for the preparation of this compound.

Reaction Scheme:

(C₆H₅)₂PH + ClCH₂CH₂NH₂·HCl + 2 eq. Base → (C₆H₅)₂PCH₂CH₂NH₂ + Base·HCl + Byproducts

Materials:

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

  • Slowly add the strong base to deprotonate the diphenylphosphine, forming a lithium or sodium diphenylphosphide solution.

  • In a separate flask, prepare a suspension of 2-chloroethylamine hydrochloride in the anhydrous solvent.

  • Slowly add the 2-chloroethylamine hydrochloride suspension to the diphenylphosphide solution at a low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction carefully with water or a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Application in Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound as a ligand.

Reaction Scheme:

Ar¹-X + Ar²-B(OR)₂ + Pd catalyst / this compound + Base → Ar¹-Ar²

Materials:

  • Aryl halide (Ar¹-X; X = Br, I)

  • Arylboronic acid or ester (Ar²-B(OR)₂)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, with water)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the palladium source (e.g., 1-5 mol%) and this compound (1-10 mol%).

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes or by using a freeze-pump-thaw technique.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[6]

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and a typical cross-coupling reaction.

G cluster_synthesis Synthesis of this compound Dissolve Diphenylphosphine Dissolve Diphenylphosphine Cool Solution Cool Solution Dissolve Diphenylphosphine->Cool Solution Add Base Add Base Cool Solution->Add Base Form Diphenylphosphide Form Diphenylphosphide Add Base->Form Diphenylphosphide Add to Phosphide Add to Phosphide Suspend 2-Chloroethylamine HCl Suspend 2-Chloroethylamine HCl Suspend 2-Chloroethylamine HCl->Add to Phosphide Warm to RT & Stir Warm to RT & Stir Add to Phosphide->Warm to RT & Stir Quench Reaction Quench Reaction Warm to RT & Stir->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Purify Product Purify Product Extract Product->Purify Product

Synthesis Workflow

G cluster_coupling Suzuki-Miyaura Cross-Coupling Protocol Combine Reagents Combine Reagents Add Catalyst & Ligand Add Catalyst & Ligand Combine Reagents->Add Catalyst & Ligand Add Solvent Add Solvent Add Catalyst & Ligand->Add Solvent Degas Mixture Degas Mixture Add Solvent->Degas Mixture Heat & Stir Heat & Stir Degas Mixture->Heat & Stir Monitor Reaction Monitor Reaction Heat & Stir->Monitor Reaction Workup Workup Monitor Reaction->Workup Purify Product Purify Product Workup->Purify Product

Cross-Coupling Workflow

Signaling Pathways in Catalysis

The catalytic cycle of the Buchwald-Hartwig amination, a key application of this compound, involves a series of well-defined steps. The following diagram illustrates this fundamental process.

G Pd(0)L₂ Pd(0)L₂ Oxidative Addition\n(Ar-X) Oxidative Addition (Ar-X) Pd(0)L₂->Oxidative Addition\n(Ar-X) + Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition\n(Ar-X)->L-Pd(II)(Ar)(X) Forms Amine Coordination Amine Coordination L-Pd(II)(Ar)(X)->Amine Coordination + R₂NH [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine Coordination->[L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Forms Deprotonation\n(Base) Deprotonation (Base) [L-Pd(II)(Ar)(NHR₂)]⁺X⁻->Deprotonation\n(Base) + Base L-Pd(II)(Ar)(NR₂) L-Pd(II)(Ar)(NR₂) Deprotonation\n(Base)->L-Pd(II)(Ar)(NR₂) Forms Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(NR₂)->Reductive Elimination Forms Product Reductive Elimination->Pd(0)L₂ Regenerates Catalyst Ar-NR₂ Ar-NR₂ Reductive Elimination->Ar-NR₂ Product

References

A Researcher's Guide to the Quantification of Primary and Secondary Amines: A Comparison of Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of primary and secondary amines is a critical task in a wide range of applications, from pharmaceutical quality control to environmental monitoring and metabolomics. The inherent chemical properties of amines, such as high polarity and often low UV absorbance, present significant analytical challenges.[1] This guide provides an objective comparison of the most common and validated analytical methods for amine quantification, with a focus on chromatographic techniques requiring derivatization. Detailed experimental protocols and comparative performance data are presented to aid in method selection and implementation.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of amine analysis.[1] These separation techniques are frequently coupled with various detectors, including Mass Spectrometry (MS), for enhanced sensitivity and specificity. Due to the analytical challenges posed by amines, a derivatization step is often essential to improve their chromatographic behavior and detectability.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for amine analysis.[3] Separation is typically achieved on a reversed-phase column. However, the direct analysis of amines can be difficult due to their low UV absorbance and high polarity.[3] Pre-column or post-column derivatization is commonly employed to attach a chromophoric or fluorophoric tag to the amine, enhancing detection by UV-Vis or Fluorescence detectors.[3]

  • Gas Chromatography (GC): GC is well-suited for volatile and thermally stable analytes. For many amines, derivatization is necessary to increase their volatility and reduce interactions with the acidic surface of the capillary column.[4][5] GC is often coupled with a Mass Spectrometer (GC-MS), which provides excellent sensitivity and structural information.[6][7]

  • Spectroscopic Methods: While chromatographic methods are dominant, certain spectroscopic techniques can be used for amine quantification. Infrared (IR) spectroscopy can distinguish between primary, secondary, and tertiary amines based on N-H stretching absorptions, but it is less suited for quantification of individual amines in complex mixtures.[8] Quantitative Raman Spectroscopy is another option, particularly for aqueous solutions, as it is not affected by the water background.[9] Colorimetric assays using reagents like ninhydrin (B49086) can also be employed for quantification.[10][11]

The Critical Role of Derivatization

Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for analysis.[2] For primary and secondary amines, this typically involves reacting the amine with a reagent to introduce a group that is easily detectable. The choice of derivatization reagent is a critical step in method development and depends on the nature of the amines, the desired sensitivity, and the available detection systems.[3]

A wide variety of derivatization reagents are available, each with its own advantages and limitations.[12] Some of the most commonly used reagents include:

  • o-Phthalaldehyde (B127526) (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[3] It is a popular choice due to its high sensitivity.

  • 9-Fluorenylmethylchloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[12][13]

  • Dansyl Chloride (DNS-Cl): A versatile reagent that reacts with primary and secondary amines to produce fluorescent derivatives with high ionization efficiency, making it suitable for LC-MS.[14]

  • Dabsyl Chloride (Dabsyl-Cl): Forms stable, colored derivatives with primary and secondary amines that can be detected by UV-Vis.[12][14]

  • Benzenesulfonyl Chloride (BSC): Often used in GC-MS methods, as it reacts with amines to form derivatives with low polarity.[5]

Quantitative Performance Data

The selection of an analytical method is often guided by its performance characteristics. The following tables summarize quantitative data from various studies on the analysis of primary and secondary amines using different methods and derivatization reagents.

Table 1: Performance Characteristics of HPLC Methods for Amine Quantification

Derivatization ReagentAnalyte(s)Linearity (R²)LODLOQPrecision (%RSD)Accuracy/Recovery (%)Reference(s)
OPAAmino Acids & Alkyl Amines≥0.990.13–0.37 pM (Amino Acids); 0.9–7.2 ng (Alkyl Amines)Not Reported< 2.35%70–109%[15]
OPAPrimary AminesNot ReportedNot ReportedNot ReportedNot Reported72-98%[11]
FMOC-ClPrimary & Secondary AminesNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[13][16]
Dansyl-ClAminesNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[14][17]
Dabsyl-ClAminesNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[12][14]

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.

Table 2: Performance Characteristics of GC-MS Methods for Amine Quantification

Derivatization ReagentAnalyte(s)Linearity (R²)LODLOQPrecision (%RSD)Accuracy/Recovery (%)Reference(s)
Benzenesulfonyl Chloride14 Standard AminesNot Reported0.04–0.42 µg/mL (gaseous); 0.16–1.69 µg/mL (particulate)Not Reported< 30%68.8–180%[5]
Iodinated DerivativesAromatic Amines> 0.990.9–3.9 pg/L (GC-EI-MS/MS)Not Reported< 15% (intra-day)80–104%[7]
Not specifiedAniline in serumNot Reported0.1 mg/LNot Reported3.8% (within-run); 5.8% (between-run)Not Reported[6]

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC and GC-based amine analysis.

Protocol 1: HPLC Analysis of Primary Amines with OPA Derivatization

This protocol describes a pre-column derivatization method using o-phthalaldehyde (OPA) for the quantification of primary amines by HPLC with fluorescence detection.[3][15]

1. Sample Preparation:

  • For biological tissues, homogenize the sample in a suitable buffer on ice.[3]

  • Centrifuge the homogenate to pellet solids and collect the supernatant for analysis.[3]

  • For environmental or pharmaceutical samples, dissolve or extract the sample in an appropriate solvent and filter through a 0.45 µm filter.[1]

2. Derivatization:

  • Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate (B1201080) buffer (pH ~10).[15][16]

  • In an autosampler vial or microcentrifuge tube, mix the sample or standard with the OPA reagent.

  • The reaction is rapid and typically completes within minutes at room temperature.[3]

3. HPLC-FLD Analysis:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[18]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[13][18]

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 35 °C).[18]

  • Detection: Fluorescence detector with an excitation wavelength of ~230-340 nm and an emission wavelength of ~450 nm.[15]

  • Quantification: Create a calibration curve using a series of derivatized amine standards of known concentrations.

Protocol 2: GC-MS Analysis of Amines with BSC Derivatization

This protocol outlines a method for the analysis of primary and secondary amines using gas chromatography-mass spectrometry after derivatization with benzenesulfonyl chloride (BSC).[5]

1. Sample Preparation:

  • Extract amines from the sample matrix using a suitable solvent. For aqueous samples, liquid-liquid extraction at a basic pH is common.[6]

  • Concentrate the extract to a known volume.

2. Derivatization:

  • Adjust the pH of the sample extract to alkaline conditions using a buffer (e.g., sodium carbonate).

  • Add a solution of benzenesulfonyl chloride (BSC) in an organic solvent.

  • Vortex or shake the mixture to facilitate the reaction.

  • After the reaction is complete, the organic phase containing the derivatized amines is separated, dried (e.g., with anhydrous sodium sulfate), and prepared for injection.[5]

3. GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

  • Injector: Splitless injection mode at a high temperature (e.g., 290 °C).[5]

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized amines. For example, start at 80°C, ramp to 180°C, then to 240°C, and finally to 290°C.[5]

  • Mass Spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Prepare a calibration curve by derivatizing and analyzing a series of standard solutions.

Methodology Visualizations

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., tissue, water, drug product) Extraction Extraction / Dissolution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Deriv Mix Sample with Derivatization Reagent (e.g., OPA, FMOC) Filtration->Deriv Reaction Incubate (controlled time/temp) Deriv->Reaction HPLC HPLC Separation (C18 Column) Reaction->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Experimental workflow for HPLC-based quantitative analysis of amines after pre-column derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection Extraction Liquid-Liquid Extraction (Basic pH) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Deriv Add Derivatization Reagent (e.g., BSC) Concentration->Deriv PhaseSeparation Separate Organic Layer Deriv->PhaseSeparation Drying Dry with Na₂SO₄ PhaseSeparation->Drying GC GC Separation (HP-5MS Column) Drying->GC MS Mass Spectrometry (EI, SIM/Scan) GC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for the GC-MS analysis of amines following derivatization.

References

A Comparative Guide to the Electronic and Steric Effects of Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organometallic chemistry and homogeneous catalysis, the careful selection of ligands is paramount to controlling reaction outcomes. Among the vast library of ligands, phosphines stand out for their remarkable tunability. The reactivity, selectivity, and stability of a metal catalyst can be finely adjusted by modifying the electronic and steric properties of its phosphine (B1218219) ligands. This guide provides a comparative analysis of common phosphine ligands, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for catalyst design and optimization.

Understanding Electronic and Steric Effects

The influence of phosphine ligands on a metal center is primarily described by two key properties:

  • Electronic Effects : This pertains to the electron-donating or electron-withdrawing nature of the phosphine. More electron-donating ligands increase the electron density on the metal center, which can impact its reactivity and stability. The Tolman Electronic Parameter (TEP) is a widely accepted metric to quantify this effect.[1]

  • Steric Effects : This refers to the bulkiness of the phosphine ligand. The steric hindrance imposed by the ligand can influence the coordination number of the metal, the rate of ligand substitution, and the regioselectivity or stereoselectivity of a reaction. The Tolman cone angle (θ) is the most common parameter used to quantify the steric bulk of a phosphine ligand.[1]

It is crucial to recognize that electronic and steric effects are often interrelated and can be challenging to separate completely.[2] For instance, changes in substituent bulk that alter the cone angle can also influence the electronic properties of the phosphorus atom.[2]

Comparative Data of Phosphine Ligands

The following table summarizes the Tolman Electronic Parameter (TEP) and Tolman Cone Angle for a selection of common phosphine ligands. Lower TEP values indicate stronger electron-donating ability, while larger cone angles signify greater steric bulk.

LigandFormulaTolman Electronic Parameter (TEP) (cm⁻¹)Tolman Cone Angle (θ) (°)
TrimethylphosphinePMe₃2064.1118
TriethylphosphinePEt₃2061.7132
Tri-n-butylphosphineP(n-Bu)₃2060.3132
Tri-tert-butylphosphineP(t-Bu)₃2056.1182
TricyclohexylphosphinePCy₃2056.4170
TriphenylphosphinePPh₃2068.9145
Tris(o-tolyl)phosphineP(o-tolyl)₃2067.1194
Trimethyl phosphiteP(OMe)₃2076.3107
Triphenyl phosphiteP(OPh)₃2085.3128

Note: TEP values are typically determined from the A₁ C-O stretching frequency of LNi(CO)₃ complexes in CH₂Cl₂. Cone angles are calculated or measured from space-filling models.

Impact on Catalytic Performance: A Case Study

The interplay of electronic and steric effects is evident in various catalytic reactions. For example, in the Suzuki-Miyaura cross-coupling reaction, the choice of phosphine ligand is critical for achieving high yields and turnover numbers.

A study on the Suzuki coupling of aryl chlorides with phenylboronic acid catalyzed by a palladium complex demonstrated that both electronic and steric factors of the phosphine ligand significantly influence the reaction outcome. Generally, more electron-rich and sterically demanding phosphines, such as P(t-Bu)₃, tend to promote the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle, leading to higher reaction rates. However, excessive steric bulk can also hinder the approach of the substrates, leading to a decrease in catalytic activity. This highlights the delicate balance that must be achieved when selecting a phosphine ligand for a specific application.

Experimental Protocols

1. Determination of Tolman Electronic Parameter (TEP)

The TEP is experimentally determined using infrared (IR) spectroscopy.[1]

  • Principle : The method relies on the synthesis of nickel tricarbonyl phosphine complexes, LNi(CO)₃. The electron-donating ability of the phosphine ligand (L) influences the extent of π-backbonding from the nickel atom to the antibonding orbitals of the carbon monoxide (CO) ligands. Stronger electron-donating phosphines increase the electron density on the nickel, leading to stronger π-backbonding and a lower C-O stretching frequency (ν(CO)) in the IR spectrum.

  • Procedure :

    • Synthesize the LNi(CO)₃ complex by reacting Ni(CO)₄ with the desired phosphine ligand (L).

    • Record the IR spectrum of the purified LNi(CO)₃ complex in a suitable solvent (typically dichloromethane).

    • Identify the frequency of the A₁ symmetric C-O stretching band. This frequency is the Tolman Electronic Parameter.

2. Determination of Tolman Cone Angle (θ)

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand.

  • Principle : The cone angle is defined as the apex angle of a cone, centered 2.28 Å from the center of the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the substituents on the phosphine.

  • Procedure :

    • From Physical Models : Originally, cone angles were measured from physical Corey-Pauling-Koltun (CPK) space-filling models.

    • From X-ray Crystallography : A more accurate method involves obtaining the crystal structure of a metal-phosphine complex. The cone angle can then be calculated from the crystallographically determined bond angles and bond lengths.

    • Computational Methods : With the advancement of computational chemistry, cone angles can be accurately calculated from the optimized geometries of phosphine ligands using methods like density functional theory (DFT).[3]

Visualizing Ligand Effects and Experimental Workflow

Ligand_Effects_on_Catalysis cluster_ligand_properties Phosphine Ligand Properties cluster_catalyst Metal Catalyst cluster_outcomes Catalytic Outcomes Electronic Effects (TEP) Electronic Effects (TEP) Catalyst Catalyst Electronic Effects (TEP)->Catalyst Steric Effects (Cone Angle) Steric Effects (Cone Angle) Steric Effects (Cone Angle)->Catalyst Activity Activity Catalyst->Activity Selectivity Selectivity Catalyst->Selectivity Stability Stability Catalyst->Stability

Caption: Interplay of electronic and steric effects of phosphine ligands on catalyst performance.

Experimental_Workflow Start Start Ligand_Synthesis Synthesize Phosphine Ligand Start->Ligand_Synthesis Complex_Formation Form LNi(CO)3 Complex Ligand_Synthesis->Complex_Formation Computational_Modeling Computational Modeling or X-ray Crystallography Ligand_Synthesis->Computational_Modeling Catalytic_Testing Test Ligand in Catalytic Reaction Ligand_Synthesis->Catalytic_Testing IR_Spectroscopy Measure ν(CO) via IR Spectroscopy Complex_Formation->IR_Spectroscopy Determine_TEP Determine Tolman Electronic Parameter (TEP) IR_Spectroscopy->Determine_TEP End End Determine_TEP->End Determine_Cone_Angle Determine Tolman Cone Angle (θ) Computational_Modeling->Determine_Cone_Angle Determine_Cone_Angle->End Analyze_Performance Analyze Reaction Outcome (Yield, Selectivity) Catalytic_Testing->Analyze_Performance Analyze_Performance->End

Caption: Workflow for the evaluation of phosphine ligand properties and performance.

References

Performance of Chiral Phosphine Ligands in Enantioselective Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical decision that profoundly impacts the efficiency, enantioselectivity, and overall success of an asymmetric synthesis. This guide provides an objective comparison of the performance of several prominent chiral phosphine (B1218219) ligands in key enantioselective transformations. The data presented herein, supported by detailed experimental protocols, is intended to aid in the rational selection of ligands for specific applications.

Chiral phosphine ligands have become indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. The success of these ligands lies in their ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. This guide focuses on the performance of well-established ligand families such as BINAP and Josiphos, alongside other notable examples in rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation.

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental and widely utilized method for the synthesis of chiral compounds. The enantioselectivity of this reaction is highly dependent on the chiral ligand employed. The following tables provide a comparative overview of the performance of various chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of the benchmark substrate, methyl (Z)-α-acetamidocinnamate.

Table 1: Performance of Chiral Phosphine Ligands in the Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
LigandCatalyst SystemSolventPressure (atm)Temp (°C)Yield (%)ee (%)Ref.
(R,R)-NORPHOS [Rh(COD)(NORPHOS)]BF₄THF/MeOH125>99>99[1][2]
(R)-BINAP [Rh(COD)(BINAP)]BF₄THF125~10096[1][2]
(R,R)-Me-DuPhos [Rh(COD)(Me-DuPhos)]BF₄MeOH125100>99[1]
(R,S)-Josiphos [Rh(COD)(Josiphos)]BF₄MeOH125>95>99[1]
(S,S)-DIPAMP [Rh(COD)(DIPAMP)]BF₄MeOH12510096[3]
PhthalaPhos in situCH₂Cl₂125>95>94

Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of β-keto esters provides access to chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. Ruthenium-based catalysts, particularly those employing BINAP and its derivatives, have proven to be highly effective for this transformation.

Table 2: Performance of Chiral Phosphine Ligands in the Ruthenium-Catalyzed Asymmetric Hydrogenation of Methyl Acetoacetate
LigandCatalyst SystemSolventPressure (atm)Temp (°C)S/C RatioYield (%)ee (%)Ref.
(R)-BINAP RuCl₂--INVALID-LINK--nMeOH450200010098 (R)[4][5]
(R)-C3-TunePhos RuCl₂--INVALID-LINK--nMeOH450200010099 (R)
CPF-PILs with (S)-BINAP [(CPF-PIL)RuBr₂]MeOH505010010097 (S)[6]

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. The choice of chiral ligand is crucial for controlling both the enantioselectivity and regioselectivity of the reaction. The performance of various ligands in the AAA of the benchmark substrate 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate is summarized below.

Table 3: Performance of Chiral Phosphine Ligands in the Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate with Dimethyl Malonate
LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)ee (%)Ref.
(R,R)-f-spiroPhos Pd₂(dba)₃ / LigandBSA/AcOLiTHF409599[7][8]
TADDOL-based phosphoramidite (B1245037) (L1) [Pd(allyl)Cl]₂ / LigandBSA/AcOLiCH₂Cl₂RT9898[9]
P-chiral diazophospholidine (L4) [Pd(allyl)Cl]₂ / LigandBSA/AcOLiCH₂Cl₂RT9998[9]
VALAP-type (L33j) [Pd(allyl)Cl]₂ / LigandBSA/AcOLiTHFRT5093[10]
PhAk-Ox [(allyl)Pd(PhAk-Ox)]OTfNaHTHFRT9592[11]

Experimental Protocols

Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%). Anhydrous and degassed solvent (e.g., THF or MeOH) is added, and the mixture is stirred at room temperature for 20-30 minutes to form the catalyst solution.[12]

Hydrogenation: To a separate Schlenk flask is added methyl (Z)-α-acetamidocinnamate (1.0 mmol). The flask is sealed, and the atmosphere is replaced with nitrogen. The previously prepared catalyst solution is then transferred to this flask via cannula. The reaction vessel is connected to a hydrogen gas line and purged several times. The reaction is then stirred under a hydrogen atmosphere (typically 1 atm) at a controlled temperature (e.g., 25 °C).[12]

Work-up and Analysis: Upon completion (monitored by TLC or GC), the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to isolate the product. The enantiomeric excess (ee%) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[12]

Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate

Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, [Pd₂(dba)₃] (2.5 mol%) and the chiral phosphine ligand (5.5 mol%) are dissolved in anhydrous THF. The solution is stirred at room temperature for 20 minutes. To this solution, 1,3-diphenylallyl acetate (1.0 equiv.), dimethyl malonate (3.0 equiv.), N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 equiv.), and a catalytic amount of lithium acetate (5 mol%) are added sequentially.[7][10]

Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 40 °C) and monitored by TLC or GC for the consumption of the starting material.

Work-up and Analysis: Once the reaction is complete, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC.[7]

Visualizations

Asymmetric_Hydrogenation_Cycle cluster_cycle Catalytic Cycle Catalyst_Precursor [Rh(L)]+ Substrate_Complex [Rh(L)(Substrate)]+ Catalyst_Precursor->Substrate_Complex + Substrate Hydride_Complex [Rh(H)₂(L)(Substrate)]+ Substrate_Complex->Hydride_Complex + H₂ (Oxidative Addition) Product_Complex [Rh(L)(Product)]+ Hydride_Complex->Product_Complex Migratory Insertion & Reductive Elimination Product_Complex->Catalyst_Precursor - Product Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation [Rh(COD)₂]BF₄ + Ligand in Solvent Start->Catalyst_Prep Reaction_Setup Reaction Setup Substrate in separate flask Catalyst_Prep->Reaction_Setup Reaction Hydrogenation Combine catalyst and substrate Pressurize with H₂ Reaction_Setup->Reaction Workup Work-up Quench, Extract, Purify Reaction->Workup Analysis Analysis Determine Yield and ee% Workup->Analysis End End Analysis->End AAA_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L* Pi_Allyl [Pd(II)(π-allyl)L*]⁺X⁻ Pd0->Pi_Allyl + Allylic Substrate (Oxidative Addition) Nucleophile_Attack Product Complex Pi_Allyl->Nucleophile_Attack + Nucleophile Nucleophile_Attack->Pd0 - Product (Reductive Elimination)

References

A Comparative Guide to the Reactivity of Ru-MOP and Ru-BINAP Complexes in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical determinant of success in asymmetric synthesis. This guide provides an objective comparison of the reactivity and performance of two prominent ruthenium-based catalyst systems: Ru-MOP and Ru-BINAP. By examining their performance in key catalytic reactions, supported by experimental data and detailed protocols, this document aims to inform the strategic selection of catalysts for specific synthetic challenges.

The distinct structural features of the monodentate MOP (2-diphenylphosphino-2'-methoxy-1,1'-binaphthyl) and the bidentate BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands impart unique reactivity profiles to their respective ruthenium complexes. These differences manifest in their stability, substrate scope, and the stereochemical outcomes of the reactions they catalyze.

Comparative Analysis of Catalytic Performance

A direct comparison of Ru-MOP and Ru-BINAP in the asymmetric hydrogenation of ketones and β-keto esters reveals significant differences in their catalytic efficacy. While Ru-BINAP is a well-established and highly effective ligand for a broad range of substrates, Ru-MOP exhibits a more nuanced reactivity.

Asymmetric Hydrogenation of Acetophenone (B1666503)

The asymmetric hydrogenation of acetophenone to 1-phenylethanol (B42297) is a benchmark reaction for evaluating the performance of chiral catalysts. Data for Ru-BINAP systems, particularly in combination with a diamine co-ligand, demonstrates high efficiency and enantioselectivity.

Catalyst SystemSubstrateYield (%)ee (%)TONConditions
RuCl₂( (S)-TolBINAP)((S,S)-DPEN)Acetophenone100802,400,00045 atm H₂, 30 °C, 48 h
Ru-MOPAcetophenoneN/AN/AN/AData not available in a directly comparable study
Asymmetric Hydrogenation of β-Keto Esters

The reduction of β-keto esters is another critical transformation in asymmetric synthesis. Ru-BINAP catalysts have been shown to be highly effective for this class of substrates.

Catalyst SystemSubstrateYield (%)ee (%)Conditions
Ru/POP-BINAPMethyl acetoacetate (B1235776)>9993.550 °C, 5 h
Ru-MOPMethyl 3-oxobutanoateN/AN/AData not available in a directly comparable study

Note: While Ru-BINAP shows excellent performance, specific quantitative data for the asymmetric hydrogenation of methyl acetoacetate with a Ru-MOP catalyst under comparable conditions is not available in the surveyed literature.

Reactivity in Bond Activation

Beyond hydrogenation, the reactivity of these complexes in bond activation highlights their differing electronic and steric properties. Comparative studies have shown that Ru-MOP and Ru-BINAP complexes exhibit distinct behaviors in C-H, N-H, and Ph-X bond activations.

Ru-BINAP complexes are capable of activating C-H and N-H bonds, a reactivity attributed to the presence of a non-coordinated PPh₂ group. In contrast, Ru-MOP complexes are reluctant to activate C-H and N-H bonds under similar conditions. However, Ru-MOP complexes have demonstrated the ability to activate aryl halides (Ph-X, where X = I, Br, Cl), including the challenging substrate chlorobenzene, a reaction not readily achieved with corresponding Ru-BINAP complexes.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these catalyst systems.

General Procedure for Asymmetric Hydrogenation of Acetophenone with Ru-BINAP/Diamine Catalyst

A flame-dried Schlenk flask is charged with 2-propanol, acetophenone, and the Ru-BINAP/diamine catalyst. The mixture is degassed through three freeze-pump-thaw cycles. A solution of potassium tert-butoxide in 2-propanol is then added. The resulting solution is transferred to a stainless-steel autoclave, which is then pressurized with hydrogen gas to the desired pressure. The reaction is stirred at a set temperature for the specified time. Upon completion, the conversion and enantiomeric excess are determined by gas chromatography.

A detailed protocol for the asymmetric hydrogenation of a ketone or β-keto ester using a Ru-MOP catalyst was not found in the reviewed literature.

Catalytic Cycles and Workflows

The proposed mechanisms for these catalytic systems provide insight into their function.

Ru-BINAP Catalytic Cycle Ru_precatalyst [RuCl₂(BINAP)(diamine)] Active_catalyst [RuH₂(BINAP)(diamine)] Ru_precatalyst->Active_catalyst + H₂, Base Substrate_complex Catalyst-Substrate Complex Active_catalyst->Substrate_complex + Ketone Product_complex Catalyst-Product Complex Substrate_complex->Product_complex Hydride Transfer Product_complex->Active_catalyst - Product Product Chiral Alcohol Product_complex->Product

Figure 1. A simplified catalytic cycle for the Ru-BINAP/diamine catalyzed asymmetric hydrogenation of a ketone.

Experimental Workflow Start Start Preparation Prepare Catalyst and Substrate Solution Start->Preparation Degassing Degas Solution (Freeze-Pump-Thaw) Preparation->Degassing Reaction Pressurize with H₂ and Heat Degassing->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Workup Quench and Extract Product Monitoring->Workup Reaction Complete Analysis Analyze Conversion and ee% (GC/HPLC) Workup->Analysis End End Analysis->End

Figure 2. A general experimental workflow for asymmetric hydrogenation.

Conclusion

Ru-BINAP complexes, particularly when paired with diamine co-ligands, are highly efficient and enantioselective catalysts for the asymmetric hydrogenation of a wide array of ketones and β-keto esters. Their reactivity profile is well-documented, making them a reliable choice for these transformations.

Ru-MOP complexes, while less extensively studied in direct comparative catalytic hydrogenations, present a unique reactivity pattern. Their reluctance to activate C-H and N-H bonds, coupled with their ability to activate aryl halides, suggests their potential in different areas of catalysis, such as cross-coupling reactions.

The lack of direct, quantitative comparative data for Ru-MOP in benchmark asymmetric hydrogenation reactions highlights a gap in the current literature. Further research directly comparing these two catalyst systems under identical conditions would be invaluable for the catalysis community to make more informed decisions in catalyst selection. For now, Ru-BINAP remains the more established and broadly applicable choice for the asymmetric hydrogenation of ketones and related substrates.

Phosphine-Amine Ligands in Tandem Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient catalytic systems is paramount in modern organic synthesis and drug development. Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. The success of these complex transformations hinges on the design of the catalyst, with the ligand playing a pivotal role in controlling activity, selectivity, and stability. Phosphine-amine ligands, a class of bifunctional molecules possessing both a soft phosphine (B1218219) donor and a hard amine functionality, have emerged as promising candidates for orchestrating tandem catalytic cycles. This guide provides an objective comparison of the performance of phosphine-amine and related phosphine ligands in tandem catalytic systems, supported by experimental data and detailed methodologies.

Performance in Tandem Hydroaminomethylation

Hydroaminomethylation is a powerful tandem reaction that combines hydroformylation and reductive amination to convert olefins into higher amines. The choice of ligand is critical for controlling both the regioselectivity of the hydroformylation step and the efficiency of the subsequent amination. Below is a comparison of various phosphine ligands in the hydroaminomethylation of 1-octene (B94956) with diethylamine (B46881).

Table 1: Comparison of Ligand Performance in the Hydroaminomethylation of 1-Octene

LigandCatalyst PrecursorConversion (%)Amine Selectivity (%)Linear Amine Yield (%)n/i Ratio
Tetrabi [Rh(acac)(CO)₂]>9990.892.2198
Tetrabi [Rh(cod)₂]BF₄>9990.892.4126
Tetrabi [Rh(cod)Cl]₂>9981.484.145
BTPP [Rh(acac)(CO)₂]>9977.681.719
BTPP [Rh(cod)₂]BF₄>9978.284.712
BTPP [Rh(cod)Cl]₂>9981.091.18
Xantphos [Rh(acac)(CO)₂]>9988.890.699
Xantphos [Rh(cod)₂]BF₄>9995.397.2100
Xantphos [Rh(cod)Cl]₂>9990.395.820
Bisbi [Rh(acac)(CO)₂]>9978.679.9146
Bisbi [Rh(cod)₂]BF₄>9987.790.160

Reaction Conditions: 1-octene (2 mmol), diethylamine (2.4 mmol), [Rh]-precursor (0.002 mmol), Ligand (0.002 mmol), Toluene (2 mL), 120 °C, 80 bar H₂/CO (1:1), 20 h. Data sourced from a study on highly regioselective hydroaminomethylation.[1]

Performance in Buchwald-Hartwig Amination

While not a tandem reaction in itself, the Buchwald-Hartwig amination is a fundamental C-N bond-forming reaction that often constitutes a key step in proposed tandem sequences (e.g., Heck-amination). The performance of various phosphine ligands, including those with amine-like functionalities in their backbone, is compared below.

Table 2: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene1001898
RuPhos Pd₂(dba)₃NaOtBuToluene1001895
BrettPhos Pd₂(dba)₃NaOtBuToluene1001892
SPhos Pd₂(dba)₃NaOtBuToluene1001885
DavePhos Pd₂(dba)₃NaOtBuToluene1001878
Josiphos-type Pd(OAc)₂K₃PO₄Dioxane1102499
NIXANTPHOS Pd(OAc)₂NaOtBuToluene1004>99

Data compiled from various sources on Buchwald-Hartwig amination.[2][3]

Experimental Protocols

General Protocol for Tandem Hydroaminomethylation of Olefins

This protocol is representative for the screening and optimization of phosphine-amine and other phosphine ligands in the tandem hydroformylation-reductive amination of olefins.

Materials:

  • Rhodium precursor (e.g., [Rh(acac)(CO)₂])

  • Phosphine ligand

  • Olefin substrate (e.g., 1-octene)

  • Amine (e.g., diethylamine)

  • Anhydrous, degassed solvent (e.g., toluene)

  • High-pressure autoclave equipped with a magnetic stir bar and gas inlet

  • Syngas (H₂/CO mixture, typically 1:1)

  • Standard Schlenk line and glovebox techniques

Procedure:

  • Catalyst Preparation: In a glovebox, a stock solution of the rhodium precursor and the phosphine ligand are prepared in the chosen solvent. For a typical screening experiment, a 1:1 to 1:4 molar ratio of Rh:ligand is used.

  • Reactor Setup: The autoclave is dried in an oven and cooled under vacuum. It is then charged with the olefin substrate and the amine.

  • Reaction Initiation: The catalyst solution is added to the autoclave. The reactor is sealed, removed from the glovebox, and connected to the syngas line.

  • Reaction Execution: The autoclave is purged several times with the H₂/CO mixture. It is then pressurized to the desired pressure (e.g., 80 bar) and heated to the reaction temperature (e.g., 120 °C) with vigorous stirring.

  • Work-up and Analysis: After the specified reaction time, the autoclave is cooled to room temperature and the pressure is carefully released in a fume hood. The reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and an internal standard is added. The conversion, yield, and selectivity are determined by gas chromatography (GC) and/or GC-mass spectrometry (GC-MS) analysis. The products are typically identified by comparison with authentic samples and their structures confirmed by NMR spectroscopy.

Visualizing Catalytic Pathways and Workflows

Tandem_Hydroaminomethylation cluster_hydroformylation Hydroformylation Cycle cluster_amination Reductive Amination Cycle Olefin Olefin Rh_H Rh-H Complex Alkyl_Rh Alkyl-Rh Intermediate Olefin->Alkyl_Rh Insertion Rh_H->Alkyl_Rh Acyl_Rh Acyl-Rh Intermediate Alkyl_Rh->Acyl_Rh CO Insertion Aldehyde Aldehyde Acyl_Rh->Aldehyde Reductive Elimination Amine_input Amine Aldehyde->Amine_input Tandem Link Enamine Enamine/Iminium Aldehyde->Enamine Amine_input->Enamine Final_Amine Product Amine Enamine->Final_Amine Reduction (H₂)

Caption: Tandem hydroaminomethylation pathway.

Experimental_Workflow prep Catalyst & Reagent Preparation (Glovebox) setup Autoclave Charging (Olefin, Amine, Catalyst Solution) prep->setup reaction Reaction Execution (Pressurize with H₂/CO, Heat & Stir) setup->reaction workup Work-up & Quenching (Cool, Depressurize, Dilute) reaction->workup analysis Product Analysis (GC, GC-MS, NMR) workup->analysis data Data Interpretation (Conversion, Selectivity, Yield) analysis->data

Caption: Experimental workflow for ligand screening.

References

A Comparative Guide to DFT Calculations of Mono- and Polynuclear Copper(I) Phosphine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Density Functional Theory (DFT) calculations and experimental data for mono- and polynuclear copper(I) phosphine (B1218219) complexes. The information is compiled from recent studies to assist in the computational design and analysis of these compounds, which are of significant interest for their applications in catalysis, photophysics, and medicine.[1][2]

Comparison of Structural Parameters: Mononuclear Complexes

DFT calculations are instrumental in predicting the geometry of copper(I) phosphine complexes, which often exhibit tetrahedral or distorted tetrahedral coordination. The accuracy of these predictions can be benchmarked against experimental X-ray crystallography data.

ComplexMethod/Basis SetCalculated Cu-P Bond Length (Å)Experimental Cu-P Bond Length (Å)Reference
[CuCl(PPh3)(L)] (L=4-carboxyphenyl)bis(3,5-dimethylpyrazolyl)methaneB3LYP/DFTData not specifiedData not specified[1]
[CuBr(phosphinine)2]2ORCA2.164(1)2.163(1)[3]
[CuCl(PyrPhos)3] (PyrPhos=2-(diphenylphosphino)pyridine)DFTData not specifiedData not specified[4][5]
[CuBr(PyrPhos)3]DFTData not specifiedData not specified[4][5]

Table 1: Comparison of calculated and experimental Cu-P bond lengths in selected mononuclear copper(I) phosphine complexes. Note that direct numerical comparisons are often limited by the specific data reported in publications.

Comparison of Structural Parameters: Polynuclear Complexes

Polynuclear copper(I) phosphine complexes can adopt a variety of structures, including dinuclear and tetranuclear clusters. DFT provides insight into the bonding and geometry of these more complex systems.

ComplexMethod/Basis SetCalculated Cu-Cu Distance (Å)Experimental Cu-Cu Distance (Å)Reference
[Cu14H12(PtBu3)6Cl2]DFT2.447 - 2.6952.476 - 2.716[6]
Dinuclear [CuX(dpnp)]2 (X = I, Br, Cl)Not specifiedData not specifiedData not specified[1]
Tetranuclear Cu4Cl4 core with phosphinine ligandsORCAData not specifiedData not specified[3]

Table 2: Comparison of calculated and experimental Cu-Cu distances in selected polynuclear copper(I) phosphine complexes.

Comparison of Photophysical Properties: TD-DFT Calculations

Time-dependent DFT (TD-DFT) is a key tool for understanding the electronic transitions and luminescent properties of copper(I) phosphine complexes. These complexes are known for their potential as emitters in OLEDs, often exhibiting Thermally Activated Delayed Fluorescence (TADF).[4]

ComplexMethod/Basis SetCalculated Emission Wavelength (nm)Experimental Emission Wavelength (nm)Nature of TransitionReference
Blue-green emitting di- and tetra-nuclear clustersTD-DFTData not specifiedData not specifiedHLCT/MLCT[1]
[Cu(N^N)(PMePh2)2]ClO4TD-DFTData not specifiedData not specifiedMLCT[1]
Tetrahedral Cu(I) TADF Emitters (56 complexes)PBE0, B3LYP, LRC-ωPBEh, CAM-B3LYP, ωB97XSystematic studySystematic studyMLCT[7]

Table 3: Comparison of calculated and experimental photophysical properties of selected copper(I) phosphine complexes. HLCT: Halide-to-Ligand Charge Transfer; MLCT: Metal-to-Ligand Charge Transfer.

Experimental and Computational Protocols

A generalized workflow for the DFT and TD-DFT analysis of copper(I) phosphine complexes is outlined below. The specific functionals, basis sets, and software may vary between studies.

General Synthetic Procedure for Mononuclear Complexes[4]

A solution of the phosphine ligand (e.g., 2-(diphenylphosphino)pyridine) in a suitable solvent like dichloromethane (B109758) is added to a suspension of the copper(I) halide (CuCl or CuBr). The reaction mixture is typically stirred at room temperature for 24 hours. The resulting product is then isolated by precipitation, filtration, and washing.

DFT Calculation Protocol
  • Geometry Optimization: The initial structures of the complexes are often built based on experimental X-ray diffraction data if available, or from analogous known structures. The geometries are then optimized in the ground state using a selected density functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G** for main group elements and a larger basis set with effective core potentials for copper).[2][7]

  • Frequency Calculations: To confirm that the optimized geometries correspond to true minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • TD-DFT Calculations: To investigate the electronic absorption and emission properties, single-point TD-DFT calculations are performed on the optimized ground-state geometries.[7] These calculations provide information about vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., MLCT, LLCT). For emission properties, the geometry of the lowest triplet excited state is often optimized.

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Analysis start Initial Structure (from X-ray data or builder) geom_opt Geometry Optimization (e.g., B3LYP/6-31G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_param Structural Parameters (Bond lengths, angles) geom_opt->struct_param electronic_prop Electronic Properties (Orbitals, Charges) geom_opt->electronic_prop check_min Verify Minimum (No imaginary frequencies) freq_calc->check_min abs_spec Absorption Spectra (Vertical Excitations) check_min->abs_spec If Minimum em_spec Emission Spectra (Excited State Optimization) abs_spec->em_spec photophys_prop Photophysical Properties (λ_abs, λ_em, Transition Nature) em_spec->photophys_prop

Computational workflow for DFT/TD-DFT analysis.

Logical Relationships in Polynuclear Complex Formation

The formation of polynuclear copper(I) phosphine complexes is often influenced by the stoichiometry of the reactants and the nature of the ligands. For instance, the reaction of a phosphine ligand with a copper(I) halide can lead to different nuclearities.

Polynuclear_Formation cluster_reactants Reactants phosphine Phosphine Ligand (L) mononuclear Mononuclear [CuX(L)n] phosphine->mononuclear dinuclear Dinuclear [Cu2X2(L)m] phosphine->dinuclear tetranuclear Tetranuclear [Cu4X4(L)p] phosphine->tetranuclear cu_halide Copper(I) Halide (CuX) cu_halide->mononuclear cu_halide->dinuclear cu_halide->tetranuclear mononuclear->dinuclear Ligand/CuX Ratio dinuclear->tetranuclear Steric/Electronic Effects

Factors influencing the nuclearity of copper(I) phosphine complexes.

References

Safety Operating Guide

Safe Disposal of 2-(Diphenylphosphino)ethylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-(Diphenylphosphino)ethylamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Chemical and Hazard Profile:

This compound is a corrosive, air- and moisture-sensitive liquid that requires careful handling.[1] Improper disposal can lead to chemical burns and environmental contamination. The following table summarizes its key hazard information.

Hazard IdentificationClassification & Precautions
Pictogram
alt text
[2]
Signal Word Danger[2]
Hazard Statements H314: Causes severe skin burns and eye damage.[2]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P310: Immediately call a POISON CENTER or doctor/physician.[2]
Storage Class 8A - Combustible corrosive hazardous materials[2]
WGK (Water Hazard Class) WGK 3 (severely hazardous to water)[2]
Experimental Protocol: Spill Neutralization and Cleanup

In the event of a spill, immediate and safe cleanup is paramount. The following protocol outlines the necessary steps.

Materials:

  • Inert absorbent material (e.g., vermiculite, sand, or earth)

  • Suitable, sealable waste container

  • Personal Protective Equipment (PPE) as specified below

  • Sodium bicarbonate (for potential neutralization of small, contained spills)

Procedure:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If necessary, evacuate non-essential personnel.[3] All operations should be conducted within a chemical fume hood.[1]

  • Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[1][2] If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[1]

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1][4]

  • Clean the Area: Once the bulk of the material is collected, clean the contaminated surface thoroughly.

  • Dispose of Waste: Seal the container and dispose of it as hazardous waste through a licensed disposal company, following all institutional and local regulations.[3]

Disposal Workflow

The proper disposal of this compound is a regulated process. Waste generators must adhere to federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][4] The logical workflow for this process is outlined below.

G start Start: Identify Waste (Unused or Contaminated This compound) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood spill_check Is this a spill? fume_hood->spill_check absorb Step 3a: Absorb Spill with Inert Material (e.g., Vermiculite) spill_check->absorb Yes containerize Step 4: Place Waste in a Labeled, Sealed Container spill_check->containerize No (Unused Product) absorb->containerize storage Step 5: Store Container in Designated Hazardous Waste Area containerize->storage disposal_co Step 6: Arrange Pickup by Licensed Waste Disposal Company storage->disposal_co end End: Disposal Complete disposal_co->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure

  • Classification: Chemical waste generators must first determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1][4] Given its properties, this compound waste should be treated as hazardous.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling the waste material.[1]

  • Containment: Place surplus or non-recyclable solutions into a designated, properly labeled, and sealed container for disposal.[3][4] Do not mix with other waste.

  • Storage: Store the waste container in a cool, dry, well-ventilated area designated for hazardous materials, away from incompatible substances.[4]

  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect and manage the material.[3] Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable regional, national, and local laws and regulations.[5][6] Contaminated packaging should be handled in the same manner as the product itself.

References

Essential Safety and Operational Guide for 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-(Diphenylphosphino)ethylamine, ensuring laboratory safety and procedural excellence.

This compound is a valuable phosphine (B1218219) ligand in organic synthesis, frequently employed in various cross-coupling reactions. However, its utility is matched by its hazardous properties, including being corrosive and sensitive to air and moisture.[1][2] Adherence to strict safety protocols is paramount to mitigate risks of personal injury and experimental failure. This guide provides essential, step-by-step procedures for the safe handling and disposal of this reagent.

Immediate Safety Information

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes severe skin burns and eye damage.[1] It is also air and moisture sensitive.[1] Therefore, a comprehensive PPE strategy is the first line of defense.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or butyl rubber).[3]Prevents skin contact with the corrosive and reactive compound. The outer glove can be removed if contaminated.
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and potential exothermic reactions during handling or quenching.
Body Protection Flame-resistant lab coat.[3][5]Offers protection against splashes and potential ignition of the reagent upon exposure to air.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For emergencies or situations exceeding occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6]Prevents inhalation of harmful vapors.

Operational Plans: From Handling to Disposal

A systematic approach to handling this compound, from initial preparation to final waste disposal, is critical for safety and experimental success.

1. Preparation and Handling

Due to its air-sensitive nature, this compound must be handled under an inert atmosphere, such as nitrogen or argon.[5]

Experimental Workflow for Handling Air-Sensitive Reagents

prep Preparation inert Establish Inert Atmosphere (Nitrogen or Argon) prep->inert Step 1 glassware Use Dry, Flame-Dried Glassware inert->glassware Step 2 transfer Transfer Reagent via Syringe or Cannula glassware->transfer Step 3 reaction Perform Reaction Under Inert Conditions transfer->reaction Step 4 quench Quench Reaction and Residual Reagent reaction->quench Step 5 dispose Dispose of Waste quench->dispose Step 6

Figure 1: Workflow for handling this compound.

2. Quenching Protocol for Residual Reagent and Spills

Accidental spills or residual reagent in glassware must be quenched safely to neutralize their reactivity. This should be performed under an inert atmosphere in a fume hood.[7][8]

Step-by-Step Quenching Procedure:

  • Inert Atmosphere: Ensure the quenching vessel is under a positive pressure of an inert gas (nitrogen or argon).

  • Cooling: Cool the quenching vessel in an ice bath (0°C).

  • Slow Addition of a Less Reactive Alcohol: Slowly and carefully add a less reactive alcohol, such as isopropanol (B130326), to the cooled reagent or spill.[7][8] The addition should be dropwise to control the exothermic reaction.

  • Monitor Reaction: Continue adding isopropanol until the initial vigorous reaction subsides.

  • Addition of a More Reactive Alcohol: Once the reaction with isopropanol has moderated, slowly add a more reactive alcohol like methanol (B129727) to ensure complete quenching.[8]

  • Final Water Quench: After the reaction with methanol ceases, cautiously add water to neutralize any remaining reactive species.[7][8]

  • Neutralization: Check the pH of the resulting solution and neutralize with a mild acid (e.g., citric acid) or base (e.g., sodium bicarbonate) as needed.

3. Disposal Plan

Proper disposal of quenched this compound waste is crucial to prevent environmental contamination and comply with regulations.

Table 2: Disposal Plan for this compound Waste

Waste StreamCollection and StorageDisposal Method
Quenched Reagent Solution Collect in a clearly labeled, sealed, and compatible waste container.Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[9]
Contaminated Solids (e.g., silica (B1680970) gel, filter paper) Place in a sealed, labeled container.Dispose of as solid hazardous waste via EHS.
Contaminated PPE (gloves, disposable lab coats) Double-bag in sealed plastic bags.Dispose of as solid hazardous waste.
Empty Reagent Bottles Triple rinse with an inert solvent (e.g., toluene (B28343) or hexane) under an inert atmosphere.[10] The rinsate must be quenched and disposed of as hazardous waste. Leave the rinsed, uncapped bottle in the back of a fume hood for at least 24 hours before disposing of it as regular glass waste.[10]

Logical Relationship for Waste Disposal

start Waste Generation quench Quench Reactive Waste start->quench segregate Segregate Liquid and Solid Waste quench->segregate label Label Waste Containers segregate->label store Store in Designated Satellite Accumulation Area label->store request Request EHS Pickup store->request

Figure 2: Waste disposal workflow.

Emergency Procedures

In the event of an exposure or large spill, immediate and appropriate action is critical.

Table 3: Emergency Response Plan

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Large Spill Evacuate the immediate area. If the spill is significant, contact your institution's emergency response team and EHS. Do not attempt to clean up a large spill without proper training and equipment.[12]

In case of organophosphate poisoning, symptoms can include increased salivation, tearing, and confusion.[13][14] Medical treatment may involve the administration of atropine (B194438) and pralidoxime.[13][15]

By adhering to these detailed safety and operational protocols, researchers can confidently and safely utilize this compound in their work, minimizing risks and ensuring a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.